Product packaging for Methyl 2-(2-methoxy-2-oxoethyl)benzoate(Cat. No.:CAS No. 716-43-8)

Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Cat. No.: B1266806
CAS No.: 716-43-8
M. Wt: 208.21 g/mol
InChI Key: ROMWRJNZSHFGEK-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxy-2-oxoethyl)benzoate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76500. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1266806 Methyl 2-(2-methoxy-2-oxoethyl)benzoate CAS No. 716-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMWRJNZSHFGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291570
Record name Methyl 2-(2-methoxy-2-oxoethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-43-8
Record name 716-43-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76500
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(2-methoxy-2-oxoethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(2-methoxy-2-oxoethyl)benzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also widely known by its synonym dimethyl homophthalate, is a significant chemical intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its structural motif, featuring a diester functionality on a benzene ring, makes it a versatile building block in drug discovery and development. This guide provides a comprehensive overview of a reliable synthetic route to this compound and a detailed analysis of its characterization, designed for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a methyl benzoate group and a methyl acetate group at the ortho position.

Caption: Chemical Structure of this compound

PropertyValue
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
CAS Number 716-43-8
Appearance Liquid
IUPAC Name This compound

Synthesis of this compound

A robust and well-documented method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, homophthalic acid, followed by a Fischer esterification to yield the final product.

Part 1: Synthesis of Homophthalic Acid

Homophthalic acid can be reliably synthesized from indene through oxidation, a procedure well-established in the chemical literature.[1]

Reaction Scheme:

Indene → Homophthalic Acid

Experimental Protocol:

A detailed protocol for the synthesis of homophthalic acid from indene can be found in Organic Syntheses.[1] The procedure involves the oxidation of indene using potassium dichromate and sulfuric acid.

Part 2: Fischer Esterification of Homophthalic Acid

The second step is the conversion of homophthalic acid to this compound via Fischer esterification. This reaction utilizes an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the formation of the diester.[2][3][4][5]

Reaction Scheme:

Homophthalic Acid + 2 CH₃OH → this compound + 2 H₂O

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add homophthalic acid.

  • Reagent Addition: Add an excess of methanol to the flask, followed by the slow and careful addition of a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain the reflux for a sufficient period to ensure complete esterification. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether.

  • Washing and Drying: Wash the organic layer with a saturated sodium chloride solution (brine), and then dry it over anhydrous sodium sulfate.

  • Isolation: Remove the drying agent by filtration, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the two ester groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2-8.0Multiplet4HAromatic protons
~ 3.9Singlet2H-CH₂-
~ 3.8Singlet3H-COOCH₃ (benzoate)
~ 3.6Singlet3H-COOCH₃ (acetate)

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 172C=O (acetate)
~ 168C=O (benzoate)
~ 127-138Aromatic carbons
~ 52-OCH₃ (benzoate)
~ 51-OCH₃ (acetate)
~ 35-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl groups of the esters and the C-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3000MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1730StrongC=O stretch (ester)
~ 1250StrongC-O stretch (ester)
~ 1100StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃).

m/zIon
208[M]⁺
177[M - OCH₃]⁺
149[M - COOCH₃]⁺
133[M - CH₂COOCH₃]⁺

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for this compound, starting from the readily available precursor, indene. The two-step synthesis, involving the oxidation of indene to homophthalic acid followed by Fischer esterification, is a practical approach for laboratory-scale preparation. Furthermore, the detailed characterization of the final product using NMR, IR, and MS techniques provides a comprehensive framework for confirming its identity and purity. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis and application of this important chemical intermediate.

References

  • Organic Syntheses, Coll. Vol. 4, p.499 (1963); Vol. 34, p.51 (1954). [Link]
  • Fischer Esterification Procedure. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Fischer Esterification. (2024, January 5). OperaChem.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). National Institutes of Health.
  • Mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • Fischer Esterification. (n.d.).
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.
  • Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2025, August 8). ResearchGate.
  • Convenient Preparation of Homophthalic Acids. (n.d.). Zenodo.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • FTIR peak assignments. (n.d.). ResearchGate.
  • Fischer Esterification Procedure. (n.d.).

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as dimethyl homophthalate, is a diester derivative of homophthalic acid. Its structure, featuring two distinct ester functionalities attached to a benzene ring, makes it a valuable intermediate and building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral data, offering field-proven insights for its application in research and development.

Compound Identification and Molecular Structure

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential applications.

  • IUPAC Name: this compound[1]

  • CAS Number: 716-43-8[1][2][3]

  • Molecular Formula: C₁₁H₁₂O₄[1][2][3]

  • Synonyms: Dimethyl homophthalate, Methyl 2-(carbomethoxymethyl)benzoate, Benzeneacetic acid, 2-(methoxycarbonyl)-, methyl ester[1]

Molecular Structure Identifiers:

  • SMILES: COC(=O)Cc1ccccc1C(=O)OC[2]

  • InChI: InChI=1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3[1][2]

  • InChIKey: ROMWRJNZSHFGEK-UHFFFAOYSA-N[1][2]

The structure consists of a benzene ring substituted at the 1 and 2 positions. One substituent is a methoxycarbonyl group (-COOCH₃), and the adjacent substituent is a methoxycarbonylmethyl group (-CH₂COOCH₃).

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Weight 208.21 g/mol [1][2][3]
Monoisotopic Mass 208.07355886 Da[1]
Appearance Yellow Liquid[2][4]
Purity Typically ≥96%[2]
XlogP (Predicted) 2.2[1]

Synthesis and Production

While specific industrial synthesis routes for this compound are proprietary, a common laboratory-scale approach involves the Fischer esterification of the corresponding carboxylic acid (homophthalic acid) or its anhydride with methanol in the presence of an acid catalyst.

Conceptual Synthesis Workflow: Fischer Esterification

The diagram below outlines the general steps for synthesizing a methyl benzoate derivative, which is analogous to the synthesis of the target compound from its corresponding diacid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Homophthalic Acid + Excess Methanol Catalyst Add Acid Catalyst (e.g., conc. H₂SO₄) Start->Catalyst 1. Combine Reactants Reflux Heat mixture to reflux Catalyst->Reflux 2. Initiate Reaction Cool Cool to Room Temperature Reflux->Cool 3. Reaction Complete Quench Neutralize with Base (e.g., NaHCO₃ soln.) Cool->Quench 4. Stop Reaction Extract Extract with Organic Solvent Quench->Extract 5. Isolate Crude Product Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Purify Purify via Distillation or Chromatography Dry->Purify Product This compound Purify->Product 6. Obtain Pure Product G Start This compound Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Transesterification Transesterification (R'OH, Catalyst) Start->Transesterification Reduction Reduction (e.g., LiAlH₄) Start->Reduction Aromatic_Sub Electrophilic Aromatic Substitution (e.g., Nitration) Start->Aromatic_Sub Product_Hydrolysis Homophthalic Acid Hydrolysis->Product_Hydrolysis Product_Trans New Diester Transesterification->Product_Trans Product_Reduction Diol Product Reduction->Product_Reduction Product_Aromatic_Sub Substituted Ring Product Aromatic_Sub->Product_Aromatic_Sub

Sources

"Methyl 2-(2-methoxy-2-oxoethyl)benzoate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the nomenclature, physicochemical properties, synthesis, and applications of this compound, a key chemical intermediate.

Compound Identification and Nomenclature

This compound is a diester derivative of benzoic acid. Accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

  • IUPAC Name : The systematically generated and internationally recognized name for this compound is This compound .[1][2]

  • CAS Number : The unique Chemical Abstracts Service registry number is 716-43-8 .[1][3][4]

  • Synonyms : This compound is known by several other names in literature and commercial listings, the most common of which is Dimethyl homophthalate . Other synonyms include:

    • Benzeneacetic acid, 2-(methoxycarbonyl)-, methyl ester[1]

    • Methyl 2-(methoxycarbonylmethyl)benzoate

    • Methyl 2-[2-(methoxycarbonyl)phenyl]acetate[1]

    • NSC-76500[1]

Molecular Identifiers

For cheminformatics and database searches, the following identifiers are crucial:

IdentifierValueSource
PubChem CID 253507PubChem[1]
InChI InChI=1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3PubChem[1]
InChIKey ROMWRJNZSHFGEK-UHFFFAOYSA-NPubChem[1]
Canonical SMILES COC(=O)CC1=CC=CC=C1C(=O)OCPubChem[1]

Physicochemical and Safety Data

Understanding the compound's properties is essential for designing experiments, ensuring safety, and predicting its behavior in chemical reactions.

Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₄[1][3][4]
Molecular Weight 208.21 g/mol [1][3][4]
Appearance Yellow Liquid[3][5]
Purity Typically ≥96%[2][3]
Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1][2]

  • Pictogram : GHS07 (Harmful/Irritant)

  • Signal Word : Warning

Hazard Statements :

  • H315 : Causes skin irritation.[1][2]

  • H319 : Causes serious eye irritation.[1][2]

  • H335 : May cause respiratory irritation.[1][2]

Precautionary Measures : Due to its irritant properties, strict adherence to safety protocols is mandatory. All manipulations should occur within a certified chemical fume hood.

  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280 : Wear protective gloves, protective clothing, and eye/face protection.[2]

  • P302+P352 : IF ON SKIN: Wash with plenty of water and soap.[2]

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis Protocol: Fischer Esterification

While various synthetic routes may exist, a common and reliable method for preparing this diester is through the Fischer esterification of the corresponding dicarboxylic acid, Homophthalic acid (2-(carboxymethyl)benzoic acid). This reaction involves treating the acid with an excess of methanol in the presence of a strong acid catalyst.

Proposed Reaction

The diagram below illustrates the conversion of Homophthalic acid to this compound.

G cluster_reactants Reactants cluster_product Product R1 Homophthalic Acid P1 This compound R1->P1 Reflux R2 Methanol (excess) R2->P1 Catalyst H₂SO₄ (catalyst) Catalyst->P1

Caption: Proposed synthesis via Fischer Esterification.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind using excess methanol is to shift the reaction equilibrium towards the product side, as per Le Châtelier's principle.

  • Reactor Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Homophthalic acid (18.0 g, 0.1 mol).

  • Reagent Addition : Add anhydrous methanol (100 mL, ~2.5 mol). The large excess drives the reaction to completion.

  • Catalyst Introduction : While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture through the condenser. This is an exothermic process.

  • Reflux : Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization : After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined.

  • Washing and Drying : Wash the combined organic layer with brine (50 mL), and then dry it over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil (yellow liquid) can be purified by vacuum distillation or column chromatography to yield the final product.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile building block in organic synthesis.[2] Its bifunctional nature, containing two distinct ester groups, allows for selective chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

While direct applications of the title compound are not extensively documented in isolation, its structural motifs are present in various pharmacologically active compounds. Benzoate esters are crucial intermediates in the production of numerous drugs. For instance, related compounds like Methyl 2-Methoxy-5-Sulfamoylbenzoate are indispensable for synthesizing antipsychotic medications such as Amisulpride.[6]

The logical application of this compound is as a scaffold to introduce the 2-(methoxycarbonylmethyl)benzoyl moiety. This is a common strategy in medicinal chemistry to explore new chemical space and develop novel therapeutic agents.

Conceptual Workflow in Drug Discovery

The following diagram illustrates the role of a building block like this compound in a typical drug discovery pipeline.

G A Building Block (Methyl 2-(2-methoxy-... benzoate)) B Scaffold Derivatization (Multi-step Synthesis) A->B Input C Compound Library (Novel Chemical Entities) B->C Output D High-Throughput Screening (HTS) C->D Testing E Hit-to-Lead Optimization D->E Identified Hits F Preclinical Candidate E->F Refinement

Caption: Role as a building block in drug discovery.

Spectral Information for Structural Verification

Structural elucidation and purity assessment are critical. The primary methods for this compound are NMR, Mass Spectrometry, and IR Spectroscopy.

  • ¹H NMR Spectroscopy : Proton NMR provides information on the electronic environment of hydrogen atoms, confirming the arrangement of protons on the aromatic ring and the two distinct methyl ester groups.[1]

  • Mass Spectrometry (GC-MS) : This technique confirms the molecular weight (208.21 g/mol ) and can provide fragmentation patterns useful for structural confirmation.[1]

  • Infrared (IR) Spectroscopy : IR spectra will show characteristic strong absorption bands for the C=O ester carbonyl groups.[1]

Public databases like PubChem provide access to spectral data from sources like SpectraBase and the MassBank of North America.[1]

References

  • Title: Methyl 2-(2-methoxy-2-oxoethyl)
  • Title: this compound CAS NO:716-43-8 Source: IndiaMART URL: [Link]
  • Title: The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
  • Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Title: Preparation of Methyl Benzo

Sources

A Technical Guide to Methyl 2-(2-methoxy-2-oxoethyl)benzoate (CAS 716-43-8): Synthesis, Characterization, and Application as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(2-methoxy-2-oxoethyl)benzoate, registered under CAS number 716-43-8, is a diester derivative of homophthalic acid, and is commonly referred to in literature and chemical catalogs as dimethyl homophthalate.[1] This compound serves as a pivotal, yet often overlooked, intermediate in synthetic organic chemistry. Its structure, featuring two distinct ester functionalities and a reactive benzylic methylene group, offers a versatile scaffold for the construction of more complex molecular architectures.

While not an active pharmaceutical ingredient itself, its true value lies in its role as a precursor. For drug development professionals, understanding the synthesis, reactivity, and handling of this building block is crucial for accessing a range of bioactive heterocyclic systems, most notably isocoumarins and their derivatives, which have been investigated for applications in immuno-regulation and cancer therapy.[2] This guide provides a comprehensive technical overview, moving from fundamental properties and synthesis to its strategic application in advanced chemical synthesis.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's properties is the foundation of its effective use in a laboratory setting.

Core Properties

The fundamental physicochemical characteristics of this compound are summarized below.[1][3][4][5]

PropertyValueSource(s)
CAS Number 716-43-8[1][4][6]
Molecular Formula C₁₁H₁₂O₄[1][3][4]
Molecular Weight 208.21 g/mol [1][3][6]
IUPAC Name This compound[1][7]
Synonyms Dimethyl homophthalate, Benzeneacetic acid, 2-(methoxycarbonyl)-, methyl ester[1]
Appearance Yellow Liquid[3][8]
SMILES COC(=O)CC1=CC=CC=C1C(=O)OC[1][6][7]
InChIKey ROMWRJNZSHFGEK-UHFFFAOYSA-N[1][3][7]
Spectroscopic Characterization

While raw spectral data requires laboratory acquisition, the structure of dimethyl homophthalate allows for a confident prediction of its key spectroscopic features, which is essential for reaction monitoring and quality control.

  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum would exhibit four key signals:

    • A singlet around 3.7 ppm integrating to 3 protons, corresponding to the methyl group of the aliphatic ester (-CH₂COOCH₃).

    • A singlet around 3.9 ppm integrating to 3 protons, corresponding to the methyl group of the aromatic ester (-ArCOOCH₃). The slight downfield shift is due to the deshielding effect of the benzene ring.

    • A sharp singlet around 4.0 ppm integrating to 2 protons, representing the benzylic methylene group (-ArCH₂-).

    • A complex multiplet pattern between 7.2 and 8.0 ppm integrating to 4 protons, corresponding to the four protons on the ortho-substituted benzene ring.

  • ¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals:

    • Two signals for the methyl carbons of the esters (~52 ppm).

    • A signal for the benzylic methylene carbon (~35-40 ppm).

    • Six signals for the aromatic carbons, including the two carbons bonded to the substituents.

    • Two signals for the carbonyl carbons of the ester groups (~167 ppm and ~171 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the ester functional groups. A strong, sharp peak would appear around 1720-1740 cm⁻¹ , corresponding to the C=O stretching vibrations of both ester groups. Additional peaks would be present for C-O stretching and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 208 . Key fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a peak at m/z = 177, and the loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 149.

Synthesis and Manufacturing

The most logical and well-documented pathway to this compound involves a two-step process starting from commercially available indene. This approach is favored for its reliability and use of a high-yield, published procedure for the key intermediate, homophthalic acid.[9]

Retrosynthetic Analysis & Strategy

The causality behind this synthetic choice is rooted in efficiency and the availability of robust protocols. The target molecule is the dimethyl ester of homophthalic acid. Therefore, the synthesis is logically broken down into two primary transformations:

  • Creation of the Homophthalic Acid Backbone: The oxidation of indene provides a direct and scalable route to homophthalic acid.[9] This method is superior to others that may require more steps or harsher reagents.

  • Diesterification: A standard Fischer esterification reaction with methanol is a straightforward and high-yielding method to convert the dicarboxylic acid into the desired dimethyl ester.[10]

Key Synthetic Pathway: From Indene to Dimethyl Homophthalate

The diagram below illustrates the high-level workflow for this synthesis.

G Indene Indene HPA Homophthalic Acid (CAS 89-51-0) Indene->HPA Chromic Acid Oxidation (Ref: Organic Syntheses) Target This compound (CAS 716-43-8) HPA->Target Fischer Esterification (Methanol, H₂SO₄ cat.) G Target This compound HPA Homophthalic Acid Target->HPA H₃O⁺ or OH⁻ (Hydrolysis) Enolate Benzylic Carbanion (Enolate) Target->Enolate Strong Base (e.g., NaH, LDA) Isocoumarin Isocoumarin Derivatives Enolate->Isocoumarin Intramolecular Condensation

Sources

"Methyl 2-(2-methoxy-2-oxoethyl)benzoate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as Dimethyl Homophthalate), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

This compound is a diester with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol [1]. Its structure features a benzene ring substituted at the 1 and 2 positions with a methyl ester group and a methoxycarbonylmethyl group, respectively. Accurate structural elucidation and purity assessment are critical for its application in synthesis, and spectroscopic techniques are the primary tools for achieving this. This guide explains the characteristic spectral features of the molecule, providing a reference for its identification and characterization.

Molecular Structure

The chemical structure of this compound is fundamental to understanding its spectral properties.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure suggests four distinct proton environments: four aromatic protons, one methylene (CH₂) group, and two non-equivalent methoxy (OCH₃) groups.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.9 - 8.1 Doublet (d) 1H Ar-H (ortho to -COOCH₃)
~ 7.2 - 7.5 Multiplet (m) 3H Ar-H
~ 4.1 Singlet (s) 2H -CH₂-
~ 3.9 Singlet (s) 3H Ar-COOCH₃

| ~ 3.7 | Singlet (s) | 3H | -CH₂-COOCH₃ |

Interpretation:

  • Aromatic Protons (δ 7.2 - 8.1): The four protons on the benzene ring are chemically non-equivalent and will appear as a complex multiplet pattern in the downfield region. The proton ortho to the electron-withdrawing methyl benzoate group is expected to be the most deshielded and appear furthest downfield.

  • Methylene Protons (δ ~4.1): The two protons of the methylene bridge (-CH₂-) are chemically equivalent in a freely rotating system and will appear as a singlet. Their position is downfield due to the proximity of the aromatic ring and the ester carbonyl group.

  • Methoxy Protons (δ ~3.9 and ~3.7): The two methyl ester groups are in different chemical environments. The methyl group of the benzoate ester (Ar-COOCH₃) is directly attached to the aromatic system, while the other is part of the acetate substituent. This differentiation results in two distinct singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. Based on the structure, 11 distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
~ 172 Carbonyl (C=O) -CH₂-C OOCH₃
~ 167 Carbonyl (C=O) Ar-C OOCH₃
~ 135 Aromatic (Quaternary) Ar-C -CH₂-
~ 132 Aromatic (Quaternary) Ar-C -COOCH₃
~ 131 Aromatic (CH) Ar-CH
~ 130 Aromatic (CH) Ar-CH
~ 128 Aromatic (CH) Ar-CH
~ 127 Aromatic (CH) Ar-CH
~ 52.5 Methoxy (-OCH₃) Ar-COOC H₃
~ 52.0 Methoxy (-OCH₃) -CH₂-COOC H₃

| ~ 40 | Methylene (-CH₂-) | -C H₂- |

Interpretation:

  • Carbonyl Carbons: Two distinct signals are expected for the two ester carbonyl carbons in the most downfield region (δ 165-175).

  • Aromatic Carbons: Six signals are predicted for the benzene ring carbons. Two of these are quaternary (lacking attached protons), and four are protonated (CH).

  • Aliphatic Carbons: The methylene carbon (-CH₂-) and the two methoxy carbons (-OCH₃) will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of ester and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3050 - 3000 C-H Stretch Aromatic C-H
~ 2955 C-H Stretch Aliphatic C-H (in -CH₃ & -CH₂)
~ 1740 C=O Stretch Ester Carbonyl (-CH₂-COOCH₃)
~ 1720 C=O Stretch Conjugated Ester Carbonyl (Ar-COOCH₃)
~ 1600, 1480 C=C Stretch Aromatic Ring

| ~ 1300 - 1100 | C-O Stretch | Ester (C-O) |

Interpretation: The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretches of the two ester groups.[2] The ester conjugated with the aromatic ring is expected to absorb at a slightly lower wavenumber (~1720 cm⁻¹) compared to the non-conjugated aliphatic ester (~1740 cm⁻¹). The presence of both aromatic and aliphatic C-H stretches, as well as the characteristic C-O stretching bands, further confirms the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for this analysis.

Molecular Ion (M⁺): The molecular formula C₁₁H₁₂O₄ gives a monoisotopic mass of 208.07 Da.[1] Therefore, the molecular ion peak [M]⁺ is expected at m/z 208.

Table 4: Major Fragments in EI-Mass Spectrum

m/z Proposed Fragment Ion Formula Notes
208 [M]⁺ [C₁₁H₁₂O₄]⁺ Molecular Ion
177 [M - OCH₃]⁺ [C₁₀H₉O₃]⁺ Loss of a methoxy radical
149 [C₈H₅O₃]⁺ [M - COOCH₃ - H₂]⁺ McLafferty rearrangement or subsequent losses
148 [C₉H₈O₂]⁺ [M - CH₃OH - CO]⁺ or [M - COOCH₃ - H]⁺ Base Peak, likely from complex rearrangement
133 [C₈H₅O₂]⁺ [C₉H₈O₂ - CH₃]⁺ Loss of a methyl group from the m/z 148 fragment

| 91 | [C₇H₇]⁺ | Tropylium ion | Common fragment for benzylic compounds |

Interpretation of Fragmentation: The fragmentation pattern is complex due to the presence of two ester groups. The base peak is observed at m/z 148.[1] A common fragmentation pathway for esters is the loss of the alkoxy group (-OCH₃), leading to the peak at m/z 177. Subsequent rearrangements and losses of neutral molecules like carbon monoxide (CO) and methanol (CH₃OH) lead to the other observed fragments.

Fragmentation_Pathway M [M]⁺ m/z = 208 F177 [M - OCH₃]⁺ m/z = 177 M->F177 - •OCH₃ F148 [C₉H₈O₂]⁺ m/z = 148 (Base Peak) M->F148 - C₂H₄O₂ F149 [C₈H₅O₃]⁺ m/z = 149 F177->F149 - CO F133 [C₈H₅O₂]⁺ m/z = 133 F148->F133 - •CH₃

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment used.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.

Protocol 2: Mass Spectrometry Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the compound from any impurities. A typical program might start at 50°C and ramp to 250°C.

  • Mass Spectrometry (MS): The eluent from the GC is directed into the ion source of the mass spectrometer.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.[1]

  • Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a detailed chemical fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key ester and aromatic functional groups, and the mass spectrum confirms the molecular weight and provides insight into its fragmentation. Together, these techniques provide a robust and self-validating system for the unambiguous identification and characterization of this compound, essential for its use in research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate.

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An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate, is a diester of homophthalic acid. Its structure, featuring an ortho-disubstituted benzene ring with two distinct ester functionalities, presents a valuable case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of organic molecules. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound, offering insights into the chemical environment of its protons and the structural information that can be gleaned from their signals. Understanding the nuances of the ¹H NMR spectrum is crucial for confirming the identity and purity of this compound in research and drug development settings.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum is the gold standard, a highly accurate prediction of the ¹H NMR spectrum of this compound can be formulated based on established principles of chemical shifts and spin-spin coupling. The analysis presented herein is based on such a prediction, grounded in the extensive literature on the NMR spectroscopy of substituted aromatic compounds.

The structure of this compound gives rise to four distinct sets of proton signals: two from the methyl ester groups, one from the methylene bridge, and a complex pattern from the four protons on the aromatic ring.

Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton designations.

Predicted Chemical Shifts and Multiplicities
Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
A (C(=O)OCH₃ )~ 3.9Singlet3HProtons of a methyl ester directly attached to an aromatic ring. The electronegative oxygen and carbonyl group deshield these protons.
C (C(=O)OCH₃ )~ 3.6Singlet3HProtons of a methyl ester further from the aromatic ring. They are slightly more shielded compared to protons A .
B (CH₂ )~ 4.1Singlet2HMethylene protons situated between an aromatic ring and a carbonyl group (benzylic protons). This position leads to significant deshielding.
H³-H⁶ (Aromatic)~ 7.2 - 8.0Multiplet4HProtons on the ortho-disubstituted benzene ring. The electron-withdrawing nature of the substituents causes downfield shifts.
In-Depth Analysis of Proton Signals

The Methyl Ester Protons (A and C):

The two methyl ester groups give rise to two distinct singlets in the ¹H NMR spectrum. The protons of the methyl group directly attached to the benzene ring (A ) are expected to appear at a slightly higher chemical shift (around 3.9 ppm) due to the direct electron-withdrawing effect of the aromatic ring. The protons of the other methyl group (C ) are more shielded as they are further from the ring, and are therefore predicted to resonate at a slightly lower chemical shift (around 3.6 ppm). Both signals will appear as sharp singlets as there are no adjacent protons to cause splitting.

The Methylene Protons (B):

The methylene protons (B ) are in a benzylic position, meaning they are adjacent to the benzene ring. Furthermore, they are also alpha to a carbonyl group. Both of these are electron-withdrawing environments, leading to a significant downfield shift for these protons, predicted to be around 4.1 ppm. This signal will also be a singlet due to the absence of neighboring protons.

The Aromatic Protons (H³-H⁶):

The four protons on the benzene ring will produce a complex multiplet in the aromatic region of the spectrum (typically 7.0-8.5 ppm). Due to the ortho-disubstitution pattern with two different electron-withdrawing groups, all four aromatic protons are chemically non-equivalent. This will result in a complex splitting pattern.

  • H⁶ , being ortho to the strongly electron-withdrawing ester group, is expected to be the most deshielded and appear at the lowest field (highest ppm value), likely around 8.0 ppm, as a doublet of doublets.

  • The other protons, , H⁴ , and H⁵ , will resonate at slightly higher fields, with their exact chemical shifts and multiplicities depending on their coupling with adjacent protons. The typical ortho coupling constants (³J) are in the range of 7-10 Hz, while meta coupling constants (⁴J) are smaller, around 2-3 Hz.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Calibration: Ensure the NMR spectrometer is properly calibrated and shimmed to achieve a homogeneous magnetic field.

  • Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform fine-tuning of the shims to maximize the field homogeneity, which will result in sharp, well-resolved peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 30° or 90° pulse.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically sufficient.

  • Data Acquisition: Initiate the data acquisition process.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the chemical shift (in ppm) of each peak.

Data Interpretation Workflow

NMR_Interpretation_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Sample Preparation B NMR Acquisition A->B Insert into Spectrometer C Fourier Transform B->C Raw FID D Phase & Baseline Correction C->D E Referencing & Integration D->E F Identify Chemical Shifts (ppm) E->F Processed Spectrum G Analyze Splitting Patterns (Multiplicity) F->G H Determine Integration Ratios G->H I Assign Signals to Protons H->I J J I->J Final Structure Confirmation

Caption: Workflow for the acquisition and interpretation of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectral analysis of this compound provides a clear and detailed picture of its molecular structure. The predicted spectrum, with its distinct singlets for the methyl and methylene protons and a complex multiplet for the aromatic protons, serves as a reliable fingerprint for the identification and purity assessment of this compound. By following the outlined experimental protocol and data interpretation workflow, researchers can confidently utilize ¹H NMR spectroscopy as a powerful tool in their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 253507, this compound.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the 13C NMR Assignments of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis and detailed assignment of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(2-methoxy-2-oxoethyl)benzoate. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control. This document elucidates the theoretical principles underpinning the observed chemical shifts, supported by predictive data and established spectroscopic rules. A detailed experimental protocol for acquiring high-quality 13C NMR spectra is also presented, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Significance of this compound

This compound, also known by its synonym dimethyl homophthalate, is a diester derivative of benzene. Its structural motif, featuring both an aromatic ester and an aliphatic ester, makes it a versatile building block in organic synthesis. Its applications span the synthesis of complex heterocyclic systems, active pharmaceutical ingredients (APIs), and specialty polymers.

Given its importance, the unequivocal structural confirmation of this compound is a critical step in any synthetic workflow. 13C NMR spectroscopy offers a powerful, non-destructive technique to probe the carbon skeleton of the molecule. Each unique carbon atom in the molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift providing valuable information about its electronic environment.[1][2][3] This guide will walk through the complete assignment of the 13C NMR spectrum, providing the rationale based on fundamental principles of NMR spectroscopy.

Molecular Structure and Symmetry Considerations

To accurately assign the 13C NMR spectrum, a clear understanding of the molecule's structure and symmetry is essential. The structure of this compound is presented below, with each carbon atom systematically numbered for clarity in the subsequent spectral assignment.

Caption: A streamlined workflow for acquiring and processing 13C NMR data.

Conclusion

The 13C NMR spectrum of this compound provides a unique fingerprint of its carbon framework. Through the application of fundamental NMR principles, including the analysis of chemical shifts and substituent effects, a complete and unambiguous assignment of all eleven carbon signals is achievable. The provided predicted data serves as a robust guide for this assignment, and the detailed experimental protocol ensures that researchers can reliably obtain high-quality spectra for this important synthetic intermediate. This in-depth understanding of its spectroscopic properties is essential for ensuring the identity and purity of this compound in research and industrial applications.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).
  • Chemaxon. (n.d.). NMR Predictor.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra.
  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839–1862.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[13C NMR] - Chemical Shifts.
  • Master Organic Chemistry. (2022). 13C NMR - How Many Signals.

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Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Functional Group Analysis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

This compound is a diester compound featuring both an aromatic (benzoate) and an aliphatic ester functional group attached in an ortho configuration on a benzene ring.[1][2][3][4] This structural arrangement makes it a valuable intermediate in organic synthesis. For researchers and professionals in drug development and chemical manufacturing, verifying the identity and purity of such molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups, thereby validating the molecular structure.

This guide serves as a technical deep-dive into the FT-IR analysis of this compound. As a Senior Application Scientist, the focus here is not merely on identifying peaks, but on understanding the causal relationships between molecular structure and vibrational absorption, providing a robust framework for confident spectral interpretation.

Predicted Vibrational Modes: A Structural-Spectral Correlation

The utility of FT-IR spectroscopy lies in the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.[5][6] By analyzing the absorption spectrum, we can deduce the functional groups present. For this compound, the key structural features and their expected spectral signatures are:

  • Aromatic System : The benzene ring gives rise to several characteristic absorptions.

    • Aromatic C-H Stretch : The stretching of C-H bonds where the carbon is part of the aromatic ring occurs at a higher frequency than aliphatic C-H bonds.[6][7] These peaks are typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region.[6][7][8][9]

    • Aromatic C=C Stretch : The stretching of carbon-carbon double bonds within the benzene ring results in a series of absorptions in the 1600-1400 cm⁻¹ range.[7][8] Two common and often intense bands appear near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[7][8]

    • C-H Out-of-Plane Bending : Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds.[7][8][10] The precise position is highly diagnostic of the ring's substitution pattern.[7][8]

  • Ester Functional Groups : This molecule possesses two distinct ester groups, a key feature that FT-IR can differentiate.

    • Carbonyl (C=O) Stretch : This is one of the most intense and recognizable absorptions in an IR spectrum.[11][12]

      • Aromatic Ester (Benzoate) : The carbonyl group is conjugated with the aromatic ring. This resonance delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its stretching frequency. This peak is expected in the 1730-1715 cm⁻¹ range.[9][13][14][15]

      • Aliphatic Ester : This carbonyl is not conjugated and will therefore vibrate at a higher frequency. Saturated aliphatic esters typically show a C=O stretch in the 1750-1735 cm⁻¹ region.[9][12][13][14] The presence of two distinct peaks in the carbonyl region is strong evidence for the proposed structure.

    • C-O Stretch : Esters exhibit two characteristic C-O stretching vibrations, which are often strong and appear in the 1300-1000 cm⁻¹ region.[11][13] These correspond to the asymmetric and symmetric vibrations of the C-O-C unit of the ester linkage. Benzoate esters typically show a strong band for the C-C-O stretch between 1310-1250 cm⁻¹.[15][16]

  • Aliphatic System : The molecule contains a methylene (-CH₂) and two methyl (-CH₃) groups.

    • Aliphatic C-H Stretch : The stretching of these sp³ hybridized C-H bonds occurs at a lower frequency than their aromatic counterparts, appearing just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[9][17][18]

    • Aliphatic C-H Bending : Bending vibrations for methyl and methylene groups are found between 1470-1350 cm⁻¹.[9][19]

Experimental Protocol: A Self-Validating Methodology

To ensure data integrity, a rigorous and well-documented experimental procedure is essential. The following protocol describes the acquisition of an FT-IR spectrum for a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique.

Objective: To obtain a high-quality FT-IR spectrum of this compound for functional group analysis.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

  • Sample of this compound

  • Solvent for cleaning (e.g., Isopropanol or Acetone)

  • Lint-free laboratory wipes

Procedure:

  • Instrument Preparation:

    • 1.1. Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

    • 1.2. Verify the sample compartment is clean and the ATR crystal is free of any residue.

  • Background Spectrum Acquisition:

    • 2.1. Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.

    • 2.2. Initiate the background scan using the instrument's software. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be mathematically subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • 3.1. Place a single drop of the liquid this compound directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • 4.1. Initiate the sample scan using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning and Post-Analysis:

    • 5.1. After the measurement is complete, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

    • 5.2. Save the spectral data with a unique identifier and document all experimental parameters.

This protocol ensures that the resulting spectrum is a true representation of the sample, free from atmospheric interference or contamination, thus providing a trustworthy basis for analysis.

Spectral Data Interpretation

The following table summarizes the expected key absorption bands for this compound, based on established correlation data.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3080 - 3030MediumC-H StretchAromatic
2995 - 2850MediumC-H StretchAliphatic (-CH₃, -CH₂)
~1745StrongC=O Stretch (Non-conjugated)Aliphatic Ester
~1725StrongC=O Stretch (Conjugated)Aromatic Ester (Benzoate)
~1600 & ~1475MediumC=C In-Ring StretchAromatic
1465 - 1435MediumC-H Bend (Scissoring/Asymmetric)Aliphatic (-CH₃, -CH₂)
~1375MediumC-H Bend (Symmetric "Umbrella")Aliphatic (-CH₃)
~1280StrongAsymmetric C-C-O StretchAromatic Ester (Benzoate)
~1120StrongSymmetric O-C-C StretchAromatic Ester (Benzoate)
~750StrongC-H Out-of-Plane Bend (Ortho-disubstituted)Aromatic

Analysis Highlights:

  • The region from 3100-2850 cm⁻¹ will clearly distinguish between aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).[7][9]

  • The most diagnostic region is 1760-1700 cm⁻¹ . The presence of two distinct, strong carbonyl peaks (~1745 cm⁻¹ and ~1725 cm⁻¹) is the definitive fingerprint of the two different ester environments in the molecule.[13][15][20]

  • The "fingerprint region" (below 1500 cm⁻¹) will be complex but highly informative. Strong peaks around 1280 cm⁻¹ and 1120 cm⁻¹ are characteristic of the benzoate ester's C-O linkages.[15] A strong band around 750 cm⁻¹ would confirm the ortho-substitution pattern of the aromatic ring.[10]

Visualizing the Process and Structure-Spectrum Correlation

Diagrams are essential for clarifying workflows and complex relationships.

G Figure 1: FT-IR Analysis Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Instrument Instrument Ready Clean_ATR Clean ATR Crystal Instrument->Clean_ATR Background Collect Background Clean_ATR->Background Apply_Sample Apply Sample Background->Apply_Sample Sample_Scan Collect Sample Spectrum Apply_Sample->Sample_Scan Process Process Spectrum (Background Correction) Sample_Scan->Process Interpret Interpret Peaks Process->Interpret Report Generate Report Interpret->Report

Caption: FT-IR Experimental and Data Analysis Workflow.

G Figure 2: Structure-Spectrum Correlation Map Mol This compound Aromatic Ring Aromatic Ester C=O Aliphatic Ester C=O Ester C-O Linkages Aliphatic C-H Aro_CH Aromatic C-H Stretch ~3050 cm⁻¹ Mol:f0->Aro_CH Aro_CC Aromatic C=C Stretch ~1600, 1475 cm⁻¹ Mol:f0->Aro_CC Aro_OOP Aromatic C-H Bend ~750 cm⁻¹ Mol:f0->Aro_OOP Aro_CO Aromatic C=O Stretch ~1725 cm⁻¹ Mol:f1->Aro_CO Ali_CO Aliphatic C=O Stretch ~1745 cm⁻¹ Mol:f2->Ali_CO Ester_CO Ester C-O Stretches 1300-1000 cm⁻¹ Mol:f3->Ester_CO Ali_CH Ali_CH Mol:f4->Ali_CH

Caption: Mapping of functional groups to their IR absorption regions.

Conclusion

The FT-IR analysis of this compound is a powerful demonstration of how vibrational spectroscopy can elucidate complex molecular structures. The key to a successful analysis lies not just in recognizing peak positions but in understanding the underlying principles of how structural features like conjugation and substitution patterns influence vibrational frequencies. The distinct separation of the aromatic and aliphatic ester carbonyl stretches serves as the most compelling evidence for this specific molecular architecture. By following a robust experimental protocol and a logical, evidence-based interpretive approach, researchers can confidently use FT-IR as a primary tool for structural verification in the fields of chemical synthesis and drug development.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry.
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as Dimethyl homophthalate (C₁₁H₁₂O₄, M.W. 208.21 g/mol ).[1][2] Primarily focusing on Electron Ionization (EI), this document elucidates the core fragmentation pathways, rationalizes the formation of key fragment ions, and explores the influence of the compound's unique ortho-substituted structure. The fragmentation is characterized by significant intramolecular interactions, often termed "ortho-effects," which dictate the primary cleavage events and subsequent rearrangements.[3][4][5] Key pathways discussed include the characteristic loss of methanol followed by decarbonylation, alpha-cleavage events, and rearrangements leading to stable aromatic cations. This guide is intended for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling.

Part 1: Analyte Overview and Ionization

This compound is an aromatic diester with two distinct ester functionalities positioned ortho to each other on a benzene ring, separated by a methylene bridge. Its structure presents several potential sites for fragmentation upon ionization.

  • Molecular Formula: C₁₁H₁₂O₄

  • Exact Mass: 208.0736 Da[1]

  • Structure:

    
    
    

In Electron Ionization (EI) mass spectrometry, the process begins by bombarding the molecule with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).[6] For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 208.

[M] + e⁻ → [M]•⁺ + 2e⁻

This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation events to form smaller, more stable ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Part 2: Elucidation of Major Fragmentation Pathways (EI-MS)

The mass spectrum of this compound is dominated by several key fragment ions, with the most prominent peaks observed at m/z 148, 176, 149, and 133.[1] The formation of these ions can be explained by competitive and sequential fragmentation pathways heavily influenced by the proximity of the two side chains.

Pathway A: The "Ortho-Effect" - Intramolecular Cyclization and Neutral Losses

A dominant fragmentation route for many ortho-substituted compounds involves interaction between the adjacent functional groups.[4][7][8] In this case, the methylene bridge's acidic protons and the benzoate ester group interact, leading to characteristic neutral losses.

  • Formation of m/z 176 ([M - CH₃OH]•⁺): The molecular ion (m/z 208) undergoes an intramolecular rearrangement where a hydrogen atom from the benzylic methylene group is transferred to the oxygen of the benzoate ester's carbonyl group. This is followed by the elimination of a neutral methanol (CH₃OH) molecule. This type of reaction is a classic ortho-effect, analogous to the fragmentation of methyl salicylate.[7] The resulting ion at m/z 176 is a cyclic keto-ester radical cation.

  • Formation of m/z 148 ([M - CH₃OH - CO]•⁺): The ion at m/z 176 subsequently loses a molecule of carbon monoxide (CO) via decarbonylation. This results in the formation of the highly abundant ion at m/z 148, which is often the base peak in the spectrum.[1] The stability of this resulting structure contributes to its high abundance.

Sources

"Methyl 2-(2-methoxy-2-oxoethyl)benzoate" physical properties and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties and Stability of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 716-43-8), a key diester in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the compound's physicochemical characteristics and stability profile. This document details known physical properties, evaluates potential degradation pathways based on its chemical structure, and presents robust, field-proven protocols for empirical stability assessment. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for research and development applications.

Physicochemical Identification and Properties

This compound, also known as dimethyl homophthalate, is an aromatic diester.[1] Its identity and core properties are summarized below. It is crucial to distinguish between experimentally observed properties and computationally predicted values for accurate application in experimental design.

Compound Identification

A consistent and accurate identification of the molecule is the foundation of any scientific study.

IdentifierValueSource
CAS Number 716-43-8[2]
Molecular Formula C₁₁H₁₂O₄[3][2]
Molecular Weight 208.21 g/mol [2]
IUPAC Name This compound
Common Synonym Dimethyl homophthalate[1]
SMILES COC(=O)Cc1ccccc1C(=O)OC[1][2]
InChIKey ROMWRJNZSHFGEK-UHFFFAOYSA-N[1][2]
Physical and Computed Properties

The physical state and solubility characteristics are paramount for handling, formulation, and reaction setup. The computed properties offer valuable insights into the molecule's expected behavior in various chemical environments.

PropertyValueTypeSource
Appearance Yellow LiquidExperimental[2]
Purity ≥96%Experimental[2]
XLogP3 2.2Computed[1]
Topological Polar Surface Area 52.6 ŲComputed[1]
Hydrogen Bond Donor Count 0Computed[1]
Hydrogen Bond Acceptor Count 4Computed[1]
Rotatable Bond Count 5Computed[1]

Chemical Stability Profile

The utility of any chemical reagent is fundamentally linked to its stability under storage and experimental conditions. As a diester, this compound is primarily susceptible to hydrolytic and, to a lesser extent, thermal degradation. Understanding these pathways is key to mitigating unwanted side reactions and ensuring experimental reproducibility.

Hydrolytic Stability

Hydrolysis, the cleavage of the ester bond by water, is the most significant potential degradation pathway.[4] This reaction can be catalyzed by the presence of acids or bases, with base-catalyzed hydrolysis (saponification) typically being rapid and irreversible.[4][5]

The structure of this compound contains two distinct ester functionalities:

  • An aromatic methyl ester (a benzoate).

  • An aliphatic methyl ester (a phenylacetate derivative).

Expert Insight: The aliphatic ester is generally more susceptible to hydrolysis than the aromatic ester due to the electronic resonance of the benzene ring stabilizing the benzoate group. However, the rate of hydrolysis is highly dependent on factors like pH, temperature, and steric hindrance around the carbonyl group.[6][7] The spatial arrangement of the two ester groups may influence the stability of both.[8]

G Ester Ester (R-CO-OR') Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Catalyst H₂O (Acid/Base Catalyst) Catalyst->Intermediate Products Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Intermediate->Products Collapse & Proton Transfer G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution in Acetonitrile Incubate Incubate Samples at 40°C Stock->Incubate Buffers Prepare Stress Buffers (pH 2, pH 7, pH 10) Buffers->Incubate Sample Sample at Time Points (0, 24, 48, 72h) Incubate->Sample Quench Quench & Dilute Sample Sample->Quench HPLC Analyze by HPLC Quench->HPLC Quantify Quantify Parent Peak Area vs. Degradants HPLC->Quantify

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for Methyl 2-(2-methoxy-2-oxoethyl)benzoate (CAS No. 716-43-8), also known as Dimethyl homophthalate. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative safety data sheets and toxicological databases to ensure scientific integrity and promote a self-validating system of laboratory safety.

Compound Profile and Hazard Identification

This compound is an aromatic ester with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1] It is primarily used in chemical synthesis and research. Understanding its inherent hazards is the foundation of safe handling.

GHS Classification and Hazards

According to the Globally Harmonized System (GHS), this compound is classified as a warning-level hazard. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Pictogram:

The causality behind these classifications lies in the chemical nature of the ester. Upon contact with moist tissues such as skin, eyes, or the respiratory tract, esters can undergo hydrolysis, forming the parent acid and alcohol, which can lead to localized irritation.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing risk.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory to maintain airborne concentrations below any applicable exposure limits and to prevent respiratory irritation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact. The following table summarizes the recommended PPE for handling this compound.

Body Part Recommended Protection Rationale and Specifications
Hands Butyl Rubber GlovesEsters can degrade many common glove materials. Butyl rubber offers superior resistance to esters and ketones, providing a robust barrier against skin contact.[2][3][4][5][6] Neoprene may be a suitable alternative for some applications but butyl is preferred for prolonged handling.[7]
Eyes Chemical Safety Goggles with Side Shields or a Face ShieldTo prevent splashes from causing serious eye irritation, sealed goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn over goggles when there is a significant risk of splashing.
Body Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact. For larger quantities or situations with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Not typically required with adequate engineering controls.If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Remove contaminated clothing promptly and wash it before reuse.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidental exposure and maintaining the compound's integrity.

Handling
  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

  • Use spark-proof tools and explosion-proof equipment if there is a risk of generating flammable concentrations in the air.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials.

  • Keep locked up or in an area accessible only to qualified or authorized personnel.

Emergency Procedures: A Self-Validating System

A pre-defined and well-understood emergency plan is crucial. The following protocols are designed to be a self-validating system, ensuring a safe and effective response to accidental exposure or release.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response Protocol

In the event of a spill, the following workflow should be initiated immediately. This protocol is designed to contain, clean, and decontaminate the affected area safely.

Spill_Response_Workflow start Spill Occurs assess Assess Situation (Size, Location, Hazards) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate ppe Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill (Use inert absorbent dikes) ppe->contain absorb Absorb the Spill (Work from outside in with vermiculite or sand) contain->absorb collect Collect Contaminated Material (Use non-sparking tools) absorb->collect decontaminate Decontaminate Spill Area (Wash with soap and water) collect->decontaminate package Package Waste (Seal in a labeled, impervious container) decontaminate->package dispose Dispose of as Hazardous Waste (Follow institutional guidelines) package->dispose report Report the Incident dispose->report end Response Complete report->end

Caption: Workflow for responding to a laboratory spill of this compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide. A water spray can be used to cool fire-exposed containers.[8]

  • Hazards from Combustion: Upon heating to decomposition, it may emit acrid smoke and irritating fumes, including carbon monoxide and carbon dioxide.[8][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Toxicological and Reactivity Profile

Toxicology

While specific toxicological data for this compound is limited, data from related phthalate esters can provide some insight. For instance, Dimethyl phthalate has a low acute oral toxicity in animal studies, with LD50 values in rats reported between 4390-8200 mg/kg.[10] However, the primary health concerns for the target compound remain its irritant properties.[1] There is currently insufficient data to classify it as a carcinogen, mutagen, or reproductive toxin.

Reactivity and Stability
  • Stability: The compound is stable under normal storage conditions.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can trigger vigorous reactions or hydrolysis.[8][9]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide and carbon dioxide.[8][9]

Disposal Considerations

All waste materials, including the spilled compound, contaminated absorbents, and disposable PPE, must be collected in a sealed, properly labeled container. Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations for hazardous chemical waste. Do not dispose of this chemical into the sewer system.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific protocols outlined in this guide. The core tenets of safety—understanding the hazards, using appropriate controls and PPE, and being prepared for emergencies—form a self-validating system that protects researchers and ensures the integrity of their work.

References

  • The Glove Guru. (2025).
  • New Jersey Department of Health. (2012).
  • Oxwork. (2024). Butyl or nitrile gloves: what to choose against chemical risks?[Link]
  • Wikipedia. (n.d.).
  • Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. [Link]
  • University of California, Berkeley. (n.d.). Gloves - Tables of Properties and Resistances. [Link]
  • West Virginia University, Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
  • Restek. (2024). Phthalate Esters Standard (PHE) (1X1 mL)
  • Occupational Safety and Health Administration (OSHA). (n.d.). DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL)
  • University of North Florida. (n.d.).
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  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]
  • Consumer Product Safety Commission. (2011).
  • The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
  • The University of Tennessee, Knoxville. (n.d.).
  • Chemos GmbH & Co. KG. (2024).
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  • PubChem. (n.d.). Methyl 2-(2-methoxy-2-oxoethyl)
  • Ronco Safety. (n.d.). Chemical Resistance Chart. [Link]
  • PubChem. (n.d.).
  • Loba Chemie. (2018).
  • Food and Chemical Toxicology. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. [Link]
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An In-Depth Technical Guide to the Solubility of Methyl 2-(2-methoxy-2-oxoethyl)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in research, process development, and manufacturing. This document delves into the molecular structure of this compound, predicts its solubility in a range of common organic solvents based on theoretical principles, and provides a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for scientists and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound, also known as dimethyl homophthalate, is a diester with the chemical formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1][2] It is recognized as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules relevant to the pharmaceutical and fine chemical industries. The efficiency of reactions involving this intermediate, as well as its purification and handling, are intrinsically linked to its solubility in various organic media. A thorough understanding of its solubility profile is therefore paramount for optimizing reaction conditions, developing robust purification strategies such as crystallization, and formulating stable solutions.

Molecular Structure and Physicochemical Properties

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound possesses a unique combination of structural features that dictate its solubility behavior.

Key Structural Features:

  • Aromatic Benzene Ring: The presence of the phenyl group contributes to the molecule's nonpolar character, favoring solubility in solvents with similar aromatic or nonpolar characteristics.

  • Two Ester Functional Groups (-COOCH₃): These groups introduce polarity to the molecule due to the electronegative oxygen atoms. They can act as hydrogen bond acceptors, allowing for interactions with protic solvents.[3][4]

  • Aliphatic Linker (-CH₂-): The methylene bridge provides some conformational flexibility.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms Dimethyl homophthalate, Benzeneacetic acid, 2-(methoxycarbonyl)-, methyl ester[1][2]
CAS Number 716-43-8[1][5]
Molecular Formula C₁₁H₁₂O₄[6]
Molecular Weight 208.21 g/mol [6]
Physical Form Yellow Liquid or Solid[6]
Predicted XlogP 2.2[2][7]

Predicted Solubility Profile in Organic Solvents

General Principles of Ester Solubility:

Esters are generally considered versatile solvents and are soluble in a wide array of organic liquids.[10][11] Their ability to act as hydrogen bond acceptors allows for some solubility in protic solvents, while the hydrocarbon portion of the molecule facilitates dissolution in nonpolar solvents. For esters with a low molecular weight, those containing three to five carbon atoms often exhibit borderline solubility in water.[3] Given that this compound has eleven carbon atoms, its solubility in water is expected to be low.

Predicted Solubility in Common Organic Solvents:

Based on these principles, the predicted solubility of this compound in various classes of organic solvents is summarized in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very HighThe polarity of these solvents can effectively solvate the ester functional groups.
Moderately Polar Aprotic Ethyl Acetate, Tetrahydrofuran (THF)HighThese solvents offer a good balance of polarity and nonpolar character, matching the solute's properties well.
Nonpolar Aprotic Toluene, Hexanes, Diethyl EtherModerate to HighThe aromatic ring and hydrocarbon backbone of the solute will interact favorably with these nonpolar solvents. Solubility in hexanes may be lower than in toluene due to the lack of aromatic interaction.
Polar Protic Methanol, EthanolModerate to HighThe ester groups can accept hydrogen bonds from the alcohol's hydroxyl group.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and actionable data, experimental determination of solubility is essential. The following protocol outlines a standard method for quantifying the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Prepare saturated solutions prep2 Equilibrate at constant temperature prep1->prep2 Incubate sample1 Withdraw aliquot prep2->sample1 After equilibration sample2 Filter the sample sample1->sample2 sample3 Dilute the sample sample2->sample3 analysis1 Analyze by HPLC sample3->analysis1 calc1 Determine concentration from calibration curve analysis1->calc1 calc2 Calculate solubility (mg/mL or mol/L) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial. The solid should be present in excess to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

  • Sampling:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration:

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Sample Preparation for Analysis:

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the dry residue to determine the mass of the dissolved solute.

    • Alternatively, for analysis by HPLC, accurately dilute a known volume of the filtered solution with a suitable solvent to a concentration within the linear range of the calibration curve.

  • Quantitative Analysis (HPLC Method):

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Gravimetric Method:

      • Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of solvent in the aliquot (mL))

    • HPLC Method:

      • Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution factor)

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This relationship should be determined experimentally if the compound is to be used over a range of temperatures.

  • Solvent Polarity: As discussed, a solvent that closely matches the polarity of this compound will be most effective.

  • Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a highly purified sample for accurate determinations.

  • Presence of Other Solutes: The solubility can be affected by the presence of other compounds in the solution due to changes in the overall properties of the solvent system.

Conclusion

This technical guide has provided a detailed analysis of the solubility of this compound in organic solvents. By understanding its molecular structure and applying the principles of solubility, researchers and drug development professionals can make rational choices for solvent selection, leading to improved efficiency and success in their synthetic and formulation endeavors. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is invaluable for process optimization and ensuring reproducible results.

References

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters.
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An In-depth Technical Guide to the Reactivity and Synthetic Utility of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known by its common name dimethyl homophthalate, is a versatile diester that serves as a valuable building block in organic synthesis. This technical guide provides a comprehensive analysis of its core reactivity, governed by the interplay of its constituent functional groups: two distinct methyl ester moieties and an ortho-substituted aromatic ring. We will delve into the mechanistic underpinnings of its key transformations, including hydrolysis, intramolecular condensation, enolate alkylation, and electrophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective application in the synthesis of complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound (CAS 716-43-8) is a diester with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1][2][3] Its structure features a benzene ring substituted at the 1- and 2-positions with a methyl carboxylate group and a methoxycarbonylmethyl group, respectively.

PropertyValueSource
CAS Number 716-43-8[1][2][3]
Molecular Formula C₁₁H₁₂O₄[1][2][3]
Molecular Weight 208.21 g/mol [1][2]
Appearance Yellow Liquid[3]
IUPAC Name This compound[1]
Synonyms Dimethyl homophthalate, Benzeneacetic acid, 2-(methoxycarbonyl)-, methyl ester[1]
Spectroscopic Characterization

The structural features of this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the two non-equivalent methyl ester protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the carbonyl (C=O) stretching of the ester groups, typically in the region of 1730-1715 cm⁻¹. Weaker C-O stretching bands are also expected between 1300-1000 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The electron ionization mass spectrum shows characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.[1]

Analysis of Functional Groups and Reactivity Overview

The reactivity of this compound is dictated by its three key functional components: the aromatic methyl ester, the aliphatic methyl ester, and the benzene ring.

  • Aromatic Methyl Ester: This group is directly attached to the benzene ring. Its carbonyl group is less electrophilic compared to the aliphatic ester due to resonance with the aromatic ring. It is susceptible to hydrolysis under acidic or basic conditions.

  • Aliphatic Methyl Ester: This ester is part of the methoxycarbonylmethyl substituent. The α-protons on the methylene carbon (benzylic position) are acidic (pKa ≈ 24-25 in DMSO) and can be removed by a strong base to form a nucleophilic enolate.

  • Benzene Ring: The aromatic ring is substituted with two electron-withdrawing ester groups. This deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta positions.

The close proximity of these functional groups leads to unique intramolecular reactivity, most notably the Dieckmann condensation.

G cluster_molecule This compound cluster_functional_groups Key Functional Groups cluster_reactivity Primary Reactivity Pathways mol Structure fg1 Aromatic Methyl Ester fg2 Aliphatic Methyl Ester (with acidic α-protons) fg3 Ortho-disubstituted Benzene Ring r1 Hydrolysis fg1->r1 Susceptible to cleavage r2 Dieckmann Condensation (Intramolecular) fg1->r2 Electrophilic site fg2->r1 fg2->r2 Forms enolate r3 Enolate Alkylation fg2->r3 Forms nucleophilic enolate r4 Electrophilic Aromatic Substitution fg3->r4 Deactivated, meta-directing

Caption: Functional groups and resulting reactivity pathways of this compound.

Key Chemical Transformations and Mechanisms

Hydrolysis of the Ester Groups

Both ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. The reaction proceeds via nucleophilic acyl substitution. Basic hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid.

Mechanism of Base-Catalyzed Hydrolysis:

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of one of the ester groups, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling a methoxide ion as the leaving group.

  • Deprotonation: The methoxide ion, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion.

  • Protonation: Acidic workup protonates the carboxylate to yield the final carboxylic acid product, homophthalic acid.

Experimental Protocol: Hydrolysis to Homophthalic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of homophthalic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain homophthalic acid.

Dieckmann Condensation: Intramolecular Cyclization

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[5][6] For this compound, this reaction is highly efficient for forming a six-membered ring.

Mechanism of the Dieckmann Condensation:

  • Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of the aliphatic ester, forming a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic ester in an intramolecular fashion, forming a cyclic tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, eliminating a methoxide ion and forming the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The methoxide base rapidly deprotonates this position, forming a stable enolate. This irreversible step drives the reaction to completion.

  • Protonation: An acidic workup protonates the enolate to give the final product.

G start This compound enolate Enolate Formation (Base, e.g., NaOMe) start->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate Cyclic Tetrahedral Intermediate cyclization->intermediate elimination Elimination of Methoxide intermediate->elimination keto_ester Cyclic β-Keto Ester elimination->keto_ester deprotonation Deprotonation (Irreversible) keto_ester->deprotonation enolate_product Stable Enolate Product deprotonation->enolate_product workup Acidic Workup enolate_product->workup final_product Final Product: Methyl 1-hydroxy-3-oxo-3,4- dihydro-2H-isochromene-4-carboxylate workup->final_product

Caption: Workflow for the Dieckmann Condensation of this compound.

Experimental Protocol: Dieckmann Condensation [7][8]

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium methoxide (1.1 eq.) in anhydrous toluene.

  • Addition of Diester: Add a solution of this compound (1.0 eq.) in anhydrous toluene dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 3 M) until the mixture is acidic.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Alkylation of the Enolate

The acidic α-protons of the aliphatic ester can be removed with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated by reacting with an alkyl halide.[9][10]

Mechanism of Enolate Alkylation:

  • Enolate Formation: LDA deprotonates the α-carbon to quantitatively form the lithium enolate.

  • Nucleophilic Substitution (Sₙ2): The enolate acts as a nucleophile and attacks the electrophilic carbon of a primary or secondary alkyl halide in an Sₙ2 reaction, displacing the halide and forming a new carbon-carbon bond.

Experimental Protocol: α-Alkylation

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF at -78 °C.

  • Enolate Formation: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq.) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Electrophilic Aromatic Substitution

The benzene ring of this compound is substituted with two electron-withdrawing groups (EWGs). Both the aromatic ester and the aliphatic ester substituent act as deactivating, meta-directing groups.[11]

Causality of Directing Effects:

  • Deactivation: The carbonyl groups of the esters withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.

  • Meta-Direction: The electron-withdrawing nature of the ester groups destabilizes the arenium ion intermediates formed during ortho and para attack more than the intermediate formed during meta attack. Therefore, substitution occurs preferentially at the meta positions relative to the ester groups.

Common electrophilic aromatic substitution reactions like nitration or halogenation will yield a mixture of mono-substituted products at the positions meta to the existing substituents.

Applications in Organic Synthesis

This compound is a key precursor in the synthesis of various heterocyclic compounds, particularly isocoumarins and their derivatives.[12][13][14] The hydrolysis product, homophthalic acid, can be converted to homophthalic anhydride, which is a versatile starting material for the synthesis of 3-substituted isocoumarins.[13][15]

Conclusion

This compound is a difunctional molecule with a rich and predictable reactivity profile. A thorough understanding of the interplay between its ester and aromatic functionalities allows for its strategic use in the construction of complex molecular targets. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the synthetic potential of this valuable chemical intermediate.

References

  • PubChem. This compound.
  • The Royal Society of Chemistry. Table of Contents. [Link]
  • Oezcan, S., & Balcı, M. (2007). The synthesis of unusual isocoumarin derivatives: the chemistry of homophthalic acid. Tetrahedron Letters, 48(10), 1729-1732. [Link]
  • OpenMETU. Development of new synthetic methodologies for the synthesis of unusual isocoumarin and indole derivatives: The chemistry of homophthalic acid. [Link]
  • Der Pharma Chemica.
  • ResearchGate. ChemInform Abstract: The Chemistry of Homophthalic Acid: A New Synthetic Strategy for Construction of Substituted Isocoumarin and Indole Skeletons. [Link]
  • Organic Chemistry Portal. Isocoumarin synthesis. [Link]
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An In-depth Technical Guide to Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Diester in Modern Synthesis

In the landscape of organic synthesis, the strategic value of a building block is measured by its versatility, reliability in key transformations, and its potential to grant access to complex molecular architectures. Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known by its synonym dimethyl homophthalate, is one such pivotal intermediate. While seemingly a simple aromatic diester, its true utility is revealed in its capacity to serve as a linchpin in the synthesis of sophisticated heterocyclic systems and natural products. This guide offers an in-depth perspective, grounded in established chemical principles and field-proven insights, for researchers, chemists, and drug development professionals who seek to leverage this compound in their synthetic endeavors. We will move beyond a mere recitation of facts to explore the causality behind its synthesis and reactivity, providing a robust framework for its practical application.

Core Molecular Profile and Physicochemical Properties

This compound is the dimethyl ester of homophthalic acid. The molecule features a benzene ring ortho-substituted with a methyl benzoate group and a methyl acetate group. This specific arrangement of two distinct ester functionalities governs its reactivity and synthetic potential.

PropertyValueSource(s)
IUPAC Name This compound
Synonyms Dimethyl homophthalate
CAS Number 716-43-8
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance Yellow Liquid
Purity Typically ≥96%

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Manufacturing Protocol

The most direct and industrially scalable route to this compound is the Fischer esterification of its parent dicarboxylic acid, homophthalic acid. The process is a classic, acid-catalyzed equilibrium-driven reaction.[2]

Workflow for Synthesis

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Fischer Esterification cluster_2 Part C: Work-up & Purification Indene Indene Oxidation Oxidizing Agent (e.g., K₂Cr₂O₇ / H₂SO₄) Indene->Oxidation Homophthalic_Acid Homophthalic Acid Oxidation->Homophthalic_Acid Homophthalic_Acid_ref Homophthalic Acid Methanol Methanol (Excess) Reflux Heat / Reflux Methanol->Reflux Catalyst Acid Catalyst (e.g., conc. H₂SO₄) Catalyst->Reflux Diester_Crude Crude Diester Mixture Reflux->Diester_Crude Diester_Crude_ref Crude Diester Mixture Homophthalic_Acid_ref->Reflux Workup Aqueous Work-up (Neutralization & Extraction) Drying Drying (e.g., Na₂SO₄) Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Final_Product Pure Methyl 2-(2-methoxy- 2-oxoethyl)benzoate Purification->Final_Product Diester_Crude_ref->Workup

Caption: Generalized workflow for the synthesis of the target diester.

Step-by-Step Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis of this compound from homophthalic acid.

Materials:

  • Homophthalic acid (1.0 eq)

  • Methanol, anhydrous (serves as reactant and solvent, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homophthalic acid (1.0 eq) and an excess of anhydrous methanol (>20 eq).

  • Catalyst Addition: While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid to the mixture. The addition is exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting dicarboxylic acid is consumed.

  • Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Pour the concentrated residue into a separatory funnel containing deionized water and an extraction solvent (e.g., diethyl ether).

  • Neutralization: Carefully add saturated sodium bicarbonate solution to the separatory funnel to neutralize the sulfuric acid catalyst and any unreacted homophthalic acid. Caution: CO₂ gas will evolve; vent the funnel frequently. Continue adding until effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layer with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.

Spectroscopic and Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ ~ 7.9-8.1 ppm (d, 1H): Aromatic proton ortho to the benzoate carbonyl group, deshielded by its anisotropy.

    • δ ~ 7.2-7.5 ppm (m, 3H): Remaining aromatic protons.

    • δ ~ 4.1 ppm (s, 2H): Methylene protons (-CH₂-) of the acetate group. They appear as a singlet as there are no adjacent protons.

    • δ ~ 3.9 ppm (s, 3H): Methyl protons of the benzoate ester (-COOCH₃).

    • δ ~ 3.7 ppm (s, 3H): Methyl protons of the acetate ester (-COOCH₃).

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ ~ 172 ppm: Carbonyl carbon of the aliphatic ester.

    • δ ~ 168 ppm: Carbonyl carbon of the aromatic ester.

    • δ ~ 128-138 ppm: Aromatic carbons (6 signals expected).

    • δ ~ 52.5 ppm: Methyl carbon of the benzoate ester.

    • δ ~ 52.0 ppm: Methyl carbon of the aliphatic ester.

    • δ ~ 38 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy

Key expected absorption bands include:

  • ~3000 cm⁻¹: C-H stretching from the aromatic ring and methyl groups.

  • ~1735-1720 cm⁻¹: A strong, prominent C=O stretching band, likely broadened due to the two non-equivalent ester groups.

  • ~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250-1100 cm⁻¹: C-O stretching from the ester linkages.

Mass Spectrometry (MS)

In Electron Ionization (EI) MS, the molecular ion peak (M⁺) would be observed at m/z = 208. Key fragmentation patterns would include the loss of methoxy radicals (M⁺ - 31) and methoxycarbonyl radicals (M⁺ - 59).

Key Reactions and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its benzylic protons and its two ester groups. The methylene (-CH₂) protons are acidic and can be deprotonated with a suitable base to form a nucleophilic enolate.

Case Study: Total Synthesis of Arnottin I

A compelling application of a substituted analog, dimethyl 2,3-dimethoxyhomophthalate, is in the total synthesis of the naphthopyran natural product Arnottin I.[3] This compound and its relatives are noted for their potential antibiotic properties.[4] The synthesis showcases the regioselective reactivity of the diester.

A key step in this synthesis is the base-catalyzed mono-alkylation of the diester. This transformation is foundational for building molecular complexity.

G Diester Dimethyl Homophthalate Analog Enolate Benzylic Enolate (Nucleophile) Diester->Enolate 1. Deprotonation Base Base (e.g., NaH) Electrophile Electrophile (R-X) Product Mono-alkylated Product Enolate->Product 2. Nucleophilic Attack

Caption: Mechanism of base-catalyzed mono-alkylation.

This initial alkylation is followed by a selective hydrolysis of the less sterically hindered aliphatic ester and subsequent intramolecular cyclizations to construct the complex naphthopyran core of Arnottin I.[3] The ability to selectively manipulate one of the two ester groups, either through hydrolysis or by leveraging the acidity of the adjacent methylene, is a testament to the compound's strategic value.

Conclusion for the Modern Research Professional

This compound is more than a simple diester; it is an enabling tool for the construction of complex molecular frameworks. Its synthesis from readily available precursors via the robust Fischer esterification makes it an accessible building block. Its true potential is realized in its reactivity, particularly the ability to form a benzylic enolate for C-C bond formation, which has been successfully applied in the total synthesis of biologically active natural products like Arnottin I. For scientists in drug discovery and development, understanding the nuances of this reagent's synthesis, handling, and reactivity provides a reliable and powerful pathway to novel heterocyclic entities and other high-value target molecules.

References

  • Ghosh, R., & Jana, G. H. (2015). Dimethyl homophthalates to naphthopyrans: the total synthesis of arnottin I and the formal synthesis of (−)-arnottin II. RSC Advances, 5(29), 22886-22893.
  • Bisson, J. A., McAllister, L. A., & Wipf, P. (2015). Syntheses of Arnottin I and Arnottin II. Organic letters, 17(5), 1216–1219.
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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate from Homophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate, through the acid-catalyzed esterification of homophthalic acid. We delve into the mechanistic underpinnings of the Fischer-Speier esterification, offer a robust, step-by-step experimental procedure, and provide insights into process optimization and product validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for preparing this versatile diester intermediate.

Introduction and Scientific Context

This compound (C₁₁H₁₂O₄) is a valuable diester frequently employed as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and polycyclic aromatic compounds.[1] Its structure features two distinct ester functionalities, making it a versatile synthon for a variety of chemical transformations.

The most direct and atom-economical approach for its preparation is the double Fischer-Speier esterification of homophthalic acid.[2] This classic reaction involves the conversion of carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[3] This document presents a validated protocol that leverages the principles of chemical equilibrium and catalysis to achieve a high yield of the target compound.

Mechanistic Rationale: The Fischer-Speier Esterification

The conversion of homophthalic acid to its dimethyl ester is a prime example of a nucleophilic acyl substitution.[4] The reaction is an equilibrium process, and understanding its mechanism is crucial for optimizing the experimental conditions.[5]

The key steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][4]

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[2]

  • Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.[4]

This entire sequence occurs for both carboxylic acid groups on the homophthalic acid molecule. To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of methanol, which serves as both a reactant and the solvent. This high concentration of a reactant shifts the equilibrium position in favor of the product.[5]

Experimental Protocol

This protocol is designed for the reliable synthesis of this compound on a laboratory scale.

Materials and Reagents

A summary of the required reagents and their key physical properties is provided below.

ReagentFormulaMolar Mass ( g/mol )CAS No.Key Hazards
Homophthalic AcidC₉H₈O₄180.1689-51-0Irritant
Methanol (Anhydrous)CH₄O32.0467-56-1Flammable, Toxic
Sulfuric Acid (Conc.)H₂SO₄98.087664-93-9Corrosive, Oxidizer
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, Irritant
Sodium BicarbonateNaHCO₃84.01144-55-8Minimal Hazard
Anhydrous MgSO₄MgSO₄120.377487-88-9Minimal Hazard
Required Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper

Step-by-Step Synthesis Procedure

Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add homophthalic acid (9.0 g, 50.0 mmol).

    • Add 100 mL of anhydrous methanol. Stir the mixture to dissolve the solid.

    • Carefully and slowly, add concentrated sulfuric acid (2.0 mL, ~37.5 mmol) to the stirring solution. Caution: This addition is exothermic.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

    • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Remove the bulk of the excess methanol using a rotary evaporator.

    • Transfer the concentrated residue to a 250 mL separatory funnel.

    • Add 100 mL of ethyl acetate and 50 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Continue washing until the effervescence ceases, indicating that all acidic components have been neutralized. Check the aqueous layer with pH paper to ensure it is basic.[6]

      • 50 mL of deionized water.

      • 50 mL of brine (saturated NaCl solution) to aid in the removal of residual water.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Characterization:

    • Filter the drying agent from the organic solution.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product, this compound, which should be a liquid.[7]

    • For higher purity, the crude oil can be purified via vacuum distillation.

    • The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The molecular weight is 208.21 g/mol .[1][8]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add Reagents (Homophthalic Acid, Methanol) B 2. Add H₂SO₄ Catalyst (Slowly, with stirring) A->B C 3. Reflux for 4-6 hours (approx. 65°C) B->C D 4. Cool to Room Temp. C->D Reaction Complete E 5. Remove Excess Methanol (Rotary Evaporator) D->E F 6. Liquid-Liquid Extraction (Ethyl Acetate / Water) E->F G 7. Wash Organic Layer (NaHCO₃, Water, Brine) F->G H 8. Dry Organic Layer (Anhydrous MgSO₄) G->H I 9. Filter & Concentrate (Rotary Evaporator) H->I Dried Solution J 10. (Optional) Vacuum Distillation I->J K 11. Characterization (NMR, IR, MS) J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Key Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material or the mono-ester intermediate after 6 hours, the reaction time can be extended. Ensure the methanol used is anhydrous, as water can shift the equilibrium back towards the reactants.

  • Low Yield: Yields can be diminished during the work-up phase. Ensure thorough extraction with ethyl acetate. During the neutralization with sodium bicarbonate, avoid overly vigorous shaking initially to control the pressure buildup from CO₂ evolution.

  • Catalyst Choice: While sulfuric acid is a cost-effective and efficient catalyst, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.[9] For substrates sensitive to strongly acidic conditions, alternative methods like Steglich esterification could be considered, though this would increase cost and complexity.[10]

Conclusion

The Fischer-Speier esterification of homophthalic acid is a robust and scalable method for producing this compound. By employing a large excess of methanol and a strong acid catalyst, the reaction equilibrium is effectively shifted to favor high yields of the desired diester. The protocol detailed herein is straightforward, utilizes common laboratory reagents and equipment, and provides a reliable pathway for accessing this important chemical intermediate for further research and development.

References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Wikipedia. (2023). Fischer–Speier esterification.
  • ChemTalk. (n.d.). What is Fischer Esterification?
  • BYJU'S. (n.d.). Fischer Esterification Reaction.
  • PubChem. (n.d.). This compound.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Organic Syntheses. (n.d.). Homophthalic acid and anhydride.
  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C.
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
  • Journal of the Serbian Chemical Society. (2012). A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst.

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Synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate, using the Fischer-Speier esterification method. This classic and robust acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and use of readily available reagents.[1][2] The protocol herein is tailored for researchers in organic chemistry, medicinal chemistry, and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

The synthesis involves the reaction of homophthalic acid with an excess of methanol, which acts as both a reagent and the solvent. The presence of a strong acid catalyst, typically concentrated sulfuric acid, facilitates the conversion of both carboxylic acid functional groups into their corresponding methyl esters.[3][4] The reversible nature of the reaction is driven towards completion by leveraging Le Châtelier's principle—employing a large excess of the alcohol reactant.[2][5]

Reaction Scheme and Mechanism

The overall transformation is the diesterification of homophthalic acid:

Homophthalic Acid + 2 CH₃OH ⇌ this compound + 2 H₂O (in the presence of H⁺ catalyst)

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. Each step of this process is reversible. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the resulting oxonium ion yields the ester and regenerates the acid catalyst.[1][2] This process occurs sequentially for both carboxylic acid groups on the homophthalic acid molecule.

fischer_esterification_mechanism Figure 1: Mechanism of Fischer Esterification cluster_0 First Esterification cluster_1 Second Esterification A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Methanol A->B H⁺ C 3. Proton Transfer B->C CH₃OH D 4. Elimination of Water C->D E 5. Deprotonation D->E -H₂O F Mono-ester Intermediate E->F -H⁺ G 6. Protonation of Second Carbonyl F->G Process Repeats H 7. Nucleophilic Attack by Methanol G->H H⁺ I 8. Proton Transfer H->I CH₃OH J 9. Elimination of Water I->J K 10. Deprotonation J->K -H₂O L Final Diester Product K->L -H⁺ Start Homophthalic Acid Start->A

Figure 1: Mechanism of Fischer Esterification

Materials and Reagents

Proper preparation and handling of all materials are crucial for the success and safety of the synthesis. Ensure all glassware is clean and dry to prevent unwanted side reactions.

Reagent/MaterialFormulaMolecular Wt. ( g/mol )Properties/Grade
Homophthalic AcidC₉H₈O₄180.16≥98% Purity
Methanol (Anhydrous)CH₃OH32.04Anhydrous, ≥99.8%
Sulfuric AcidH₂SO₄98.08Concentrated (95-98%)
Ethyl AcetateC₄H₈O₂88.11ACS Grade or equivalent
Sodium BicarbonateNaHCO₃84.01Saturated Aqueous Solution
Sodium Chloride (Brine)NaCl58.44Saturated Aqueous Solution
Sodium SulfateNa₂SO₄142.04Anhydrous, Granular

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for larger scale preparations.

Part 1: Reaction Setup and Reflux
  • Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, add homophthalic acid (e.g., 9.0 g, 0.05 mol).

  • Solvent Addition : To the flask, add 100 mL of anhydrous methanol. Methanol serves as both the esterifying alcohol and the reaction solvent. Using it in large excess helps to shift the reaction equilibrium toward the product side.[3][6]

  • Catalyst Addition : Place the flask in an ice-water bath to control the temperature. While stirring, slowly and carefully add concentrated sulfuric acid (2.5 mL) dropwise. Caution : This addition is highly exothermic and should be performed in a fume hood.[7][8] Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[7][9]

  • Reflux : Remove the ice bath. Attach a reflux condenser with cooling water flowing.[3] Place the flask in a heating mantle and heat the mixture to a gentle reflux (approximately 65°C, the boiling point of methanol).[6]

  • Reaction Time : Continue refluxing with constant stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

Part 2: Work-up and Isolation
  • Cooling : After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Solvent Removal : Remove the excess methanol under reduced pressure using a rotary evaporator. This step concentrates the product and simplifies the subsequent extraction.[3][6]

  • Extraction Setup : Dissolve the resulting residue in 100 mL of ethyl acetate and transfer the solution to a 250 mL separatory funnel. Add 50 mL of deionized water and shake gently. Allow the layers to separate and discard the aqueous (lower) layer.[3]

  • Neutralization : Wash the organic layer with 50 mL of a saturated sodium bicarbonate solution.[3][6] This step neutralizes the sulfuric acid catalyst and removes any unreacted homophthalic acid. Caution : Carbon dioxide gas will evolve during this wash; vent the separatory funnel frequently to release pressure.[3][5] Discard the aqueous layer.

  • Final Wash : Wash the organic layer with 50 mL of brine (saturated NaCl solution). This wash helps to remove the majority of the residual water from the organic phase and aids in breaking any emulsions.[3]

  • Drying : Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes. The drying agent will clump if water is present.

  • Isolation of Crude Product : Filter or carefully decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the ethyl acetate using a rotary evaporator to yield the crude this compound, which typically appears as a yellow liquid.[10]

Part 3: Purification and Characterization

For many applications, the crude product may be of sufficient purity. If higher purity is required, the product can be purified by vacuum distillation or column chromatography on silica gel.

PropertyValue
Chemical Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol [10][11]
Appearance Yellow Liquid[10]
CAS Number 716-43-8[10][12]

The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Experimental Workflow Overview

workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A 1. Dissolve Homophthalic Acid in excess Methanol B 2. Add H₂SO₄ Catalyst (in ice bath) A->B C 3. Reflux for 4-6 hours B->C D 4. Cool & Evaporate excess Methanol C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash with H₂O, then NaHCO₃ (aq), then Brine E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Evaporate Ethyl Acetate G->H I Crude Product (Yellow Oil) H->I J Optional: Purify via Vacuum Distillation I->J K Characterize: NMR, IR, MS J->K

Figure 2: General experimental workflow

Safety and Handling

  • Personal Protective Equipment (PPE) : Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times.[9]

  • Fume Hood : All operations, especially the handling of concentrated sulfuric acid and organic solvents, must be conducted in a certified chemical fume hood to avoid inhalation of toxic vapors.[7]

  • Reagent Hazards :

    • Concentrated Sulfuric Acid (H₂SO₄) : Extremely corrosive and causes severe skin and eye burns. It is a strong oxidizing agent and reacts violently with many organic compounds. Handle with extreme care.[7]

    • Methanol (CH₃OH) : Flammable and toxic. Can cause blindness or death if ingested and is harmful if inhaled or absorbed through the skin.[9]

    • Ethyl Acetate : Flammable liquid and vapor. Can cause eye and respiratory tract irritation.

  • Waste Disposal : All organic and aqueous waste must be disposed of in appropriately labeled waste containers according to institutional and local environmental regulations. Neutralize acidic aqueous waste before disposal.

References

  • SmartLabs. (n.d.). Esterification.
  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Unknown. (n.d.). Fischer Esterification.
  • Wikipedia. (2023). Fischer–Speier esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • PubChem. (n.d.). This compound.
  • Docsity. (n.d.). Fischer Esterification: Preparation of methyl benzoate.

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Application Notes and Protocols for the Dieckmann Condensation of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Synthesis of Cyclic β-Keto Esters

The Dieckmann condensation is a robust and widely utilized intramolecular carbon-carbon bond-forming reaction in organic synthesis. It represents the intramolecular equivalent of the Claisen condensation, providing an elegant method for the preparation of cyclic β-keto esters, which are pivotal intermediates in the synthesis of a diverse array of complex molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2][3] This reaction is particularly effective for the formation of sterically favored five- and six-membered rings.[3]

This application note provides a comprehensive guide to the Dieckmann condensation of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate. The successful execution of this reaction yields 2-methoxycarbonyl-1-indanone, a valuable precursor for various biologically active compounds.[4] We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and provide field-proven insights to navigate potential challenges, ensuring a high-yielding and reproducible synthesis.

Reaction Overview

The Dieckmann condensation of this compound proceeds via an intramolecular cyclization facilitated by a strong base. The reaction involves the formation of a five-membered ring, a thermodynamically favorable process.[3]

Reaction Scheme:

Mechanistic Insights: A Stepwise Analysis

The Dieckmann condensation follows a well-established mechanism analogous to the Claisen condensation.[5] A thorough understanding of each step is crucial for optimizing reaction conditions and troubleshooting.

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of the aliphatic ester moiety by a strong, non-nucleophilic base, such as sodium hydride (NaH). This step generates a resonance-stabilized enolate, the key nucleophile in this transformation. The choice of a strong base is critical as the pKa of the α-proton of an ester is typically in the range of 25.[6]

  • Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate attacks the carbonyl carbon of the aromatic ester intramolecularly. This nucleophilic attack results in the formation of a tetrahedral intermediate.

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide leaving group. This step results in the formation of the cyclic β-keto ester.

  • Deprotonation of the β-Keto Ester: The product, a β-keto ester, possesses a highly acidic proton on the α-carbon situated between the two carbonyl groups (pKa ≈ 11).[6] The methoxide generated in the previous step, or any unreacted base, rapidly and irreversibly deprotonates this acidic proton. This acid-base reaction is the thermodynamic driving force for the Dieckmann condensation, shifting the equilibrium towards the product.[7]

  • Acidic Work-up: A final acidic work-up is necessary to protonate the resulting enolate and afford the neutral cyclic β-keto ester product.[8]

Experimental Protocol: Synthesis of 2-methoxycarbonyl-1-indanone

This protocol is designed to be a robust starting point for the synthesis of 2-methoxycarbonyl-1-indanone. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
This compound208.2110.41 g50 mmol1.0
Sodium Hydride (60% dispersion in mineral oil)24.002.2 g55 mmol1.1
Anhydrous Toluene-200 mL--
1 M Hydrochloric Acid-~60 mL--
Saturated Sodium Bicarbonate Solution-50 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate----
Ethyl Acetate----
Hexanes----

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Nitrogen/Argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser and nitrogen/argon inlet. Flame-dry the apparatus under a stream of inert gas to ensure anhydrous conditions. Allow the apparatus to cool to room temperature.

  • Reagent Addition: To the flask, add sodium hydride (2.2 g, 55 mmol) and anhydrous toluene (100 mL).

  • Substrate Addition: Dissolve this compound (10.41 g, 50 mmol) in anhydrous toluene (100 mL) and add it to the dropping funnel.

  • Initiation of Reaction: Add the solution of the diester dropwise to the stirred suspension of sodium hydride in toluene at room temperature over 30 minutes. Hydrogen gas evolution will be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the gas evolution ceases and the mixture is acidic (pH ~2).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-methoxycarbonyl-1-indanone.

Visualizing the Workflow

Dieckmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dry glassware under N2/Ar add_naH Add NaH and anhydrous toluene prep->add_naH add_diester Add diester solution dropwise at RT add_naH->add_diester reflux Heat to reflux (2-4 h) add_diester->reflux monitor Monitor by TLC/GC reflux->monitor quench Cool to 0°C and quench with 1M HCl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify

A generalized experimental workflow for the Dieckmann condensation.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are strictly anhydrous. The presence of moisture will quench the base and inhibit the reaction. The quality of the sodium hydride is also crucial; use freshly opened or properly stored material.

  • Low Yield: Low yields can result from side reactions such as intermolecular Claisen condensation. This can be minimized by maintaining a relatively dilute solution. The rate of addition of the diester can also influence the outcome; a slow addition generally favors the intramolecular reaction.

  • Epimerization: The product, 2-methoxycarbonyl-1-indanone, has a chiral center. The use of an alkoxide base in its corresponding alcohol solvent can lead to epimerization. Using a non-nucleophilic base like sodium hydride in an aprotic solvent like toluene minimizes this issue.

  • Work-up Issues: During the acidic quench, ensure slow and careful addition of the acid, especially at the beginning, to control the effervescence from the reaction of excess sodium hydride.

  • Alternative Bases: While sodium hydride is effective, other strong bases such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) can also be employed.[9] The choice of base and solvent system can influence the reaction rate and yield.

Conclusion

The Dieckmann condensation of this compound is a reliable and efficient method for the synthesis of 2-methoxycarbonyl-1-indanone. By understanding the reaction mechanism and carefully controlling the experimental parameters, particularly the exclusion of moisture, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and insights provided herein serve as a comprehensive guide for the successful execution of this important transformation in a laboratory setting.

References

  • NROChemistry. Dieckmann Condensation.
  • SynArchive. Dieckmann Condensation.
  • Cambridge University Press. Dieckmann Reaction.
  • Grokipedia. Dieckmann condensation.
  • Google Patents. CN102924278A - Synthesis method of (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413–1414.
  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
  • Organic Chemistry Tutor. Dieckmann Condensation.
  • Organic Chemistry Portal. Dieckmann Condensation.
  • National Center for Biotechnology Information. Synthesis of 1-indanones with a broad range of biological activity.
  • Wikipedia. Dieckmann condensation.
  • Organic Syntheses. Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation.
  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Organic Chemistry Portal. Indanone synthesis.
  • YouTube. Dieckmann condensation.
  • OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry.
  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization.

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The Castagnoli-Cushman Reaction: A Modern Multicomponent Approach to Isoquinoline Synthesis Utilizing Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AP2026-01

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, have been instrumental in accessing this privileged heterocycle. However, these methods often require harsh conditions and multiple synthetic steps. Modern drug discovery demands efficient, diversity-oriented synthetic strategies. This application note details a powerful and versatile multicomponent approach for the synthesis of substituted isoquinolones, leveraging "Methyl 2-(2-methoxy-2-oxoethyl)benzoate," also known as dimethyl homophthalate, as a key starting material. This method, a variant of the Castagnoli-Cushman reaction, offers a streamlined, one-pot procedure for accessing complex isoquinoline derivatives with high diastereoselectivity.

This guide is intended for researchers, scientists, and drug development professionals, providing a deep dive into the reaction mechanism, detailed experimental protocols, and applications in the synthesis of biologically active molecules.

Mechanistic Overview: The Castagnoli-Cushman Reaction with Homophthalic Anhydride Derivatives

The core of this synthetic strategy is the three-component Castagnoli-Cushman reaction (CCR), which involves the condensation of homophthalic anhydride, an amine, and a carbonyl compound (an aldehyde or a ketone).[1] "this compound" serves as a readily available precursor to homophthalic anhydride. The anhydride can be pre-formed by heating the diester with a dehydrating agent like acetic anhydride or generated in situ.

The reaction mechanism has been a subject of detailed investigation and is understood to proceed through the following key steps:[2]

  • Formation of the Amide-Acid Intermediate: The reaction initiates with the nucleophilic attack of the primary amine on the homophthalic anhydride, leading to the ring-opened amide-acid intermediate. This step is typically fast and reversible.[2]

  • Imine Formation: Concurrently, the amine can react with the aldehyde to form an imine (Schiff base). In the one-pot, three-component variant, all starting materials are present, and the imine is formed in situ.

  • Mannich-like Cyclization: The enol or enolate of the amide-acid intermediate then undergoes a diastereoselective Mannich-like addition to the imine. This is the key bond-forming step that establishes the stereochemistry of the final product.

  • Lactamization: The resulting intermediate rapidly undergoes an intramolecular cyclization (lactamization) to form the tetrahydroisoquinolone ring system, releasing a molecule of water.

The reaction generally exhibits high diastereoselectivity, favoring the formation of the trans-isomer of the resulting 3,4-disubstituted tetrahydroisoquinolones.

Caption: Proposed mechanism for the three-component Castagnoli-Cushman reaction.

Experimental Protocols

Protocol 1: One-Pot Synthesis of trans-Isoquinolonic Acids from Homophthalic Anhydride, Aldehydes, and Ammonium Acetate

This protocol describes a general procedure for the synthesis of 2-unsubstituted 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids, which are valuable precursors for biologically active compounds, including PARP inhibitors.[3]

Materials:

  • Homophthalic anhydride

  • Aromatic or aliphatic aldehyde

  • Ammonium acetate

  • Acetonitrile (ACN)

  • Aspartic acid (catalyst, optional for improved diastereoselectivity)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add homophthalic anhydride (1.0 mmol), the desired aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent and Catalyst Addition: Add acetonitrile (5 mL). For enhanced diastereoselectivity, add a catalytic amount of aspartic acid (10 mol%).

  • Reaction: Heat the mixture to reflux (approximately 82°C) and stir for the time indicated in Table 1 (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 1 M HCl (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of N-Substituted Tetrahydroisoquinolones

This protocol is adapted for the synthesis of N-substituted isoquinolones by replacing ammonium acetate with a primary amine.

Materials:

  • Homophthalic anhydride

  • Aromatic or aliphatic aldehyde

  • Primary amine (e.g., benzylamine, aniline)

  • Toluene or acetonitrile

  • Acetic anhydride (for in situ anhydride formation from dicarboxylic acid)[4]

Procedure:

  • Imine Formation (Optional Pre-formation): In some cases, pre-forming the imine by reacting the aldehyde and amine can be beneficial.

  • One-Pot Procedure: To a round-bottom flask, add homophthalic anhydride (1.0 mmol), the aldehyde (1.0 mmol), and the primary amine (1.0 mmol) in toluene or acetonitrile (5 mL).

  • Reaction: Stir the mixture at room temperature or heat to reflux as required, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Substrate Scope and Yields

The three-component Castagnoli-Cushman reaction is compatible with a wide range of substrates. The following table summarizes representative examples.

Table 1: Synthesis of Tetrahydroisoquinolone Derivatives

EntryAldehydeAmine SourceProductYield (%)Diastereomeric Ratio (trans:cis)Reference
1BenzaldehydeAmmonium Acetate1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid85>95:5
24-ChlorobenzaldehydeAmmonium Acetate3-(4-Chlorophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid90>95:5
34-MethoxybenzaldehydeAmmonium Acetate3-(4-Methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid88>95:5
4CyclohexanecarboxaldehydeAmmonium Acetate3-Cyclohexyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid75>95:5[2]
5BenzaldehydeBenzylamine2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid82>95:5[1]
64-FluorobenzaldehydeAniline3-(4-Fluorophenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid78>95:5[1]

Applications in Drug Discovery

The tetrahydroisoquinolone core synthesized through this methodology is present in numerous biologically active molecules. The efficiency and diversity-oriented nature of the Castagnoli-Cushman reaction make it a highly valuable tool in drug discovery for generating libraries of compounds for screening.

Synthesis of PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a clinically validated target in cancer therapy. The 2-unsubstituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, readily synthesized from the products of Protocol 1, have been identified as potent PARP inhibitors.[3] The modularity of the three-component reaction allows for the rapid exploration of structure-activity relationships (SAR) by varying the aldehyde and amine components.

Access to Bioactive Scaffolds: The tetrahydroisoquinolone scaffold is a key structural motif in a variety of bioactive compounds, including:

  • Adrenocorticotropic hormone receptor modulators[1]

  • Apoptosis regulators[1]

  • Trypanocidal cysteine protease inhibitors[1]

  • Antimalarial agents[1]

The ability to introduce multiple points of diversity in a single step makes this synthetic route ideal for generating novel analogs of these bioactive molecules.

Workflow and Logical Relationships

The overall workflow for the synthesis of isoquinolones from "this compound" is depicted below.

Synthesis_Workflow Start This compound (Dimethyl Homophthalate) Anhydride Homophthalic Anhydride Start->Anhydride Hydrolysis & Dehydration MCR One-Pot Three-Component Castagnoli-Cushman Reaction Anhydride->MCR Reactants Amine + Aldehyde Reactants->MCR Product Tetrahydroisoquinolone Derivatives MCR->Product High Diastereoselectivity Bioactive Bioactive Molecules (e.g., PARP inhibitors) Product->Bioactive Further Functionalization

Caption: Workflow from starting material to bioactive molecules.

Conclusion

The three-component Castagnoli-Cushman reaction provides a modern, efficient, and highly diastereoselective method for the synthesis of medicinally relevant tetrahydroisoquinolones. By utilizing "this compound" as a precursor to homophthalic anhydride, researchers can rapidly access a diverse range of complex isoquinoline derivatives in a single synthetic operation. The mild reaction conditions and broad substrate scope make this methodology particularly attractive for the generation of compound libraries in drug discovery programs. The presented protocols and data serve as a comprehensive guide for the practical application of this powerful synthetic tool.

References

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Application Notes & Protocols: Methyl 2-(2-methoxy-2-oxoethyl)benzoate as a Versatile Precursor for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

In the intricate field of natural product synthesis, the choice of starting materials is paramount to the efficiency and elegance of a synthetic route. This compound, also known as dimethyl homophthalate, stands out as a highly versatile and strategic C9 building block.[1][2] Its structure, featuring a benzene ring substituted with a methyl ester and a methoxycarbonylmethyl group at the ortho position, provides a perfect scaffold for constructing the core skeletons of numerous isoquinoline alkaloids.[3][4] This class of alkaloids exhibits a vast range of potent biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them prime targets in drug discovery.[3][5][6]

The synthetic power of this compound lies in the reactivity of its active methylene group (the CH2 between the phenyl ring and the ester) and the dual ester functionalities. This arrangement is tailor-made for intramolecular cyclization reactions, most notably the Dieckmann condensation, which serves as a cornerstone for building the heterocyclic ring systems that define these complex natural products.[7][8] This guide provides an in-depth exploration of this precursor's application, focusing on the synthesis of protoberberine alkaloids, and delivers detailed, field-proven protocols for researchers in organic synthesis and drug development.

The Key Transformation: Dieckmann Condensation for Heterocycle Construction

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[7][8] This reaction is exceptionally effective for forming stable 5- and 6-membered rings, which are prevalent in alkaloid structures.[8] The mechanism, analogous to the intermolecular Claisen condensation, involves the formation of an enolate which then attacks the second ester group, leading to a cyclic intermediate that subsequently eliminates an alkoxide to yield the final product.

The choice of base is a critical parameter that directly influences reaction efficiency and yield.[9][10] Strong, non-nucleophilic bases are often preferred to minimize side reactions like hydrolysis.

Mechanism of the Dieckmann Condensation

Dieckmann_Condensation start Diester enolate Enolate Intermediate start->enolate + Base - H⁺ cyclized Cyclic Intermediate (Alkoxide) enolate->cyclized Intramolecular Nucleophilic Attack product β-Keto Ester cyclized->product - Alkoxide product->product base Base (e.g., NaH) alkoxide Alkoxide Leaving Group

Caption: General mechanism of the Dieckmann Condensation.

Application in the Synthesis of Protoberberine Alkaloids

Protoberberine alkaloids, such as berberine, are a prominent family of isoquinoline alkaloids characterized by a tetracyclic ring system.[5][11] this compound derivatives are classical precursors for constructing the B and C rings of this scaffold. A common strategy involves first coupling the precursor with a substituted phenethylamine to form an N-substituted diester, which then undergoes an intramolecular Dieckmann condensation. This cyclization forges the core isoquinolone ring, a key intermediate that can be further elaborated into the final tetracyclic system.

Synthetic Workflow for Protoberberine Alkaloids

Protoberberine_Synthesis precursor This compound Derivative amide N-Substituted Diester Amide precursor->amide amine Substituted Phenethylamine amine->amide Amide Coupling isoquinolone β-Keto Ester Intermediate (Isoquinolone Core) amide->isoquinolone Dieckmann Condensation reduction Reduction & Functionalization isoquinolone->reduction tetracycle Protoberberine Alkaloid Core reduction->tetracycle Further Cyclization (e.g., Pictet-Spengler or Anionic Electrocyclization)

Caption: Overall strategy for protoberberine synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Cyclic β-Keto Ester via Dieckmann Condensation

This protocol describes a representative procedure for the intramolecular cyclization of an N-substituted diester derived from this compound using sodium hydride.

Materials:

  • N-(3,4-dimethoxyphenethyl)-2-(2-methoxy-2-oxoethyl)benzamide derivative (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous Toluene (dried over sodium/benzophenone or passed through a solvent purification system)

  • Anhydrous Methanol (small catalytic amount)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask, flame-dried

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen) manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble the flame-dried round-bottom flask with a reflux condenser under a positive pressure of Argon.

  • Reagent Addition: To the flask, add anhydrous toluene (to make a ~0.1 M solution of the substrate). Add the N-substituted diester substrate (1.0 equiv).

  • Base Preparation and Addition: In a separate, dry vial, weigh the sodium hydride (1.5 equiv) and wash the mineral oil with anhydrous hexanes three times under an Argon atmosphere. Carefully add the washed NaH to the reaction flask.

    • Scientist's Note: Sodium hydride is a strong, non-nucleophilic base that is highly effective for the Dieckmann condensation.[9] It reacts violently with water; therefore, anhydrous conditions are critical. Washing the mineral oil is crucial for accurate stoichiometry and cleaner reactions.

  • Initiation: Add a small, catalytic amount of anhydrous methanol (e.g., 0.1 equiv) via syringe.

    • Rationale: The methanol reacts with NaH to form sodium methoxide in situ, which is the active catalyst for the condensation. This also initiates the reaction by producing a small amount of hydrogen gas, which can be observed.

  • Reaction: Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux (approx. 110 °C for toluene).[10]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH4Cl solution dropwise until gas evolution ceases.

    • Causality: Quenching with a mild acid source like NH4Cl neutralizes the excess base and the enolate product. Adding it slowly at 0 °C is a safety measure to control the exothermic reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude β-keto ester by silica gel column chromatography to obtain the desired product.

Protocol 2: Transformation to the Tetracyclic Protoberberine Core via Anionic Aza-6π-Electrocyclization

This protocol outlines an advanced and efficient method to convert a suitably prepared isoquinolone into the protoberberine core, as reported in modern synthetic strategies.[11][12]

Materials:

  • Substituted Isoquinolone intermediate (from a related synthesis) (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (3.0 equiv)

  • Potassium tert-Butoxide (KOt-Bu) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • Sealed reaction vial (e.g., 1-dram vial)

  • Heating block or oil bath

  • Magnetic stirrer

  • Inert gas (Argon or Nitrogen) manifold

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • N-Deprotection: In a 1-dram vial under an Argon atmosphere, dissolve the isoquinolone (1.0 equiv) and NaH (3.0 equiv) in anhydrous DMF (~0.1-0.2 M).[12]

  • Heating: Seal the vial and heat the mixture to 130 °C for 3 hours.[12]

    • Scientist's Note: In this step, NaH in DMF acts as a reagent for reductive N-O bond cleavage if an N-alkoxy group is present, or for other deprotections. The high temperature is necessary to drive this reaction.[11][12]

  • Intermediate Isolation: Cool the reaction mixture to room temperature and concentrate it in vacuo to remove the DMF.

  • Electrocyclization Setup: Resuspend the crude intermediate in a solution of KOt-Bu (2.5 equiv) in anhydrous DMF (~0.1 M).[12]

  • Cyclization Reaction: Heat the mixture at 130 °C for 20 hours.[12]

    • Mechanism Insight: The strong base (KOt-Bu) generates an anionic species that undergoes a 6π-electrocyclization, a powerful ring-forming reaction that builds the final ring of the protoberberine core in a single, efficient step.[12] This modern approach bypasses multiple traditional steps.

  • Workup: Cool the reaction to room temperature, quench with deionized water, and extract with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography to yield the tetracyclic protoberberine alkaloid.

Data Summary: Comparison of Bases for Dieckmann Condensation

The selection of the base and solvent system is crucial for optimizing the yield of the Dieckmann condensation. The following table summarizes common conditions.

BaseSolventTypical TemperatureReported Yield RangeKey Considerations
Sodium Hydride (NaH) Toluene, THFReflux72% - 80%Strong, non-nucleophilic; requires strictly anhydrous conditions.[9]
Sodium Ethoxide (NaOEt) Ethanol, TolueneRefluxGood to Excellent (~82%)Classic, cost-effective choice. Risk of product hydrolysis if water is present.[9]
Potassium tert-Butoxide (KOtBu) THF, TolueneRefluxHighBulky, non-nucleophilic base, good for sterically hindered or sensitive substrates.[9][10]

Conclusion

This compound is a powerful and economical precursor for the synthesis of complex alkaloids. Its inherent functionality makes it an ideal substrate for the Dieckmann condensation, enabling the efficient construction of the isoquinoline core. By leveraging this key transformation, and combining it with both classical and modern synthetic methodologies like anionic electrocyclization, researchers can develop modular and effective routes to biologically significant molecules such as the protoberberine alkaloids. The protocols and strategies outlined in this guide provide a solid foundation for scientists engaged in the synthesis and development of new therapeutic agents.

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The Strategic Application of Methyl 2-(2-methoxy-2-oxoethyl)benzoate in the Total Synthesis of Azaphilone Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the versatile application of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate, as a pivotal building block in the total synthesis of complex natural products. We will explore its strategic implementation in the construction of the isocoumarin core, a prevalent motif in the biologically active azaphilone class of fungal metabolites. The total synthesis of (±)-Mitorubrinic Acid will serve as a central case study to illustrate the synthetic utility and mechanistic underpinnings of this readily available reagent.

Introduction: The Azaphilone Challenge and the Isocoumarin Connection

Azaphilones are a fascinating family of fungal polyketides characterized by a highly oxygenated pyranoquinone bicyclic core.[1][2] Many members of this family, such as mitorubrin, exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties.[2][3] The intricate and stereochemically rich architecture of azaphilones presents a significant challenge for synthetic chemists. A common and effective strategy to approach the total synthesis of these molecules is through the initial construction of a substituted isocoumarin scaffold, which can then be further elaborated to the final natural product.

This compound serves as an ideal and cost-effective starting material for the synthesis of such isocoumarin cores. Its diester functionality allows for selective manipulations and facilitates cyclization reactions to form the characteristic lactone ring of the isocoumarin system.

Core Application: Construction of the Isocoumarin Nucleus for Mitorubrinic Acid Synthesis

The total synthesis of (±)-Mitorubrinic Acid, a representative azaphilone, provides an excellent example of the strategic use of an isocoumarin intermediate.[3][4] While the reported synthesis by Porco and co-workers commences from a pre-formed isocoumarin, the construction of this crucial intermediate can be efficiently achieved from dimethyl homophthalate. The key transformation is an intramolecular Dieckmann condensation, a powerful method for the formation of five- and six-membered rings.[1][5]

Conceptual Workflow for Isocoumarin Synthesis

The following diagram illustrates the conceptual workflow for the synthesis of a key isocoumarin intermediate, a precursor to the azaphilone core of mitorubrin, starting from dimethyl homophthalate.

G A This compound (Dimethyl Homophthalate) B Crossed Claisen Condensation with Ethyl Acetate A->B 1. NaOEt, EtOH 2. Ethyl Acetate C β-Ketoester Intermediate B->C D Intramolecular Cyclization (Dieckmann Condensation) C->D NaOEt, EtOH, heat E Isocoumarin Core D->E F Further Elaboration E->F Multi-step sequence G (±)-Mitorubrinic Acid F->G

Caption: Synthetic workflow from Dimethyl Homophthalate to (±)-Mitorubrinic Acid.

Detailed Protocol: Synthesis of a 3-Methylisocoumarin Intermediate

This protocol outlines the synthesis of a 3-methylisocoumarin, a key structural motif that can be further elaborated to the mitorubrin core.

Materials:

  • This compound (Dimethyl Homophthalate)

  • Sodium metal

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal (1.0 eq) to anhydrous ethanol (sufficient volume to dissolve) under a nitrogen atmosphere.

  • Allow the reaction to proceed until all the sodium has dissolved, affording a solution of sodium ethoxide in ethanol.

Step 2: Crossed Claisen-Dieckmann Condensation

  • To the freshly prepared sodium ethoxide solution at room temperature, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise.

  • Following the addition, add ethyl acetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude β-keto ester.

Step 3: Intramolecular Cyclization and Aromatization

  • The crude β-keto ester can often be cyclized without further purification. Dissolve the crude product in anhydrous ethanol containing a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-3 hours to facilitate both cyclization and aromatization to the isocoumarin.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-methylisocoumarin derivative.

Rationale behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and a nitrogen atmosphere is crucial as the sodium ethoxide base and the enolate intermediates are highly sensitive to moisture.

  • Freshly Prepared Sodium Ethoxide: Using a freshly prepared solution of sodium ethoxide ensures its reactivity and avoids the presence of sodium hydroxide which could lead to saponification of the esters.

  • Order of Addition: Adding the dimethyl homophthalate before the ethyl acetate in the crossed Claisen condensation minimizes the self-condensation of ethyl acetate.

  • Acidic Workup: The acidic workup neutralizes the basic reaction mixture and protonates the enolate intermediate, facilitating the isolation of the β-keto ester.

  • Acid-Catalyzed Cyclization: The use of sulfuric acid in the final step promotes both the intramolecular cyclization (Dieckmann condensation) and the subsequent dehydration to form the aromatic isocoumarin ring system.

Elaboration of the Isocoumarin Core to (±)-Mitorubrinic Acid

Once the isocoumarin core is synthesized, it can be further elaborated to the final natural product, (±)-Mitorubrinic Acid, through a series of strategic transformations as demonstrated by Porco and coworkers.[3] These steps typically involve:

  • Allylic Oxidation: Introduction of a formyl group at the 3-methyl position of the isocoumarin.

  • Oxidative Dearomatization: Conversion of the phenolic isocoumarin to the characteristic pyranoquinone core of azaphilones.

  • Side Chain Installation: Attachment of the unsaturated carboxylic acid side chain.

The following diagram provides a simplified overview of this transformation.

G A 3-Methylisocoumarin Intermediate B Allylic Oxidation A->B SeO₂ C 3-Formylisocoumarin B->C D Oxidative Dearomatization C->D IBX, TBAI E Azaphilone Core D->E F Side Chain Installation (e.g., Horner-Wadsworth-Emmons) E->F G (±)-Mitorubrinic Acid F->G

Caption: Key transformations in the elaboration of the isocoumarin core.

Conclusion

This compound is a valuable and versatile C8 building block for the synthesis of complex natural products. Its application in the construction of the isocoumarin scaffold via a Dieckmann condensation provides an efficient entry point to the azaphilone family of fungal metabolites. The principles and protocols outlined in this guide, exemplified by the synthetic strategy towards (±)-Mitorubrinic Acid, are intended to provide researchers and drug development professionals with a solid foundation for the application of this reagent in their own synthetic endeavors. The straightforward accessibility and predictable reactivity of dimethyl homophthalate make it a powerful tool in the arsenal of modern organic synthesis.

References

  • Zhu, J.; Porco, J. A., Jr. Asymmetric syntheses of (-)-mitorubrin and related azaphilone natural products. Org. Lett.2006, 8 (22), 5169–5171. [Link]
  • Snider, B. B.; Grabowski, J. F. Total Synthesis of (±)-Mitorubrinic Acid. Org. Lett.2006, 8 (16), 3481–3483. [Link]
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  • Whalley, W. B., et al. The synthesis of (±) mitorubrin. J. Chem. Soc. D1970, 101a-101a. [Link]
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The Versatile Synthon: Methyl 2-(2-methoxy-2-oxoethyl)benzoate in the Genesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Building Block

In the intricate tapestry of organic synthesis, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is perpetual. Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate, has emerged as a potent and adaptable synthon, particularly in the realm of fused heterocyclic chemistry. Its unique structural arrangement, featuring a benzene ring substituted with both a methyl ester and a methoxycarbonylmethyl group in an ortho relationship, provides a fertile ground for a variety of cyclization strategies. This guide delves into the core applications of this remarkable compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

The strategic placement of two ester functionalities allows for a range of chemical transformations, including intramolecular condensations and participation in multicomponent reactions, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds. This document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing self-validating protocols for the synthesis of key fused heterocyclic systems.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 716-43-8
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~285 °C (estimated)
Solubility Soluble in most organic solvents

Core Application I: The Gateway to Isoquinolones via Reaction with Imines

One of the most powerful applications of this compound is its role as a precursor to isoquinolone derivatives. This transformation is typically achieved through a reaction with imines, which can be pre-formed or generated in situ from an aldehyde and a primary amine. While many protocols utilize the more reactive homophthalic anhydride, the underlying mechanistic pathway provides a blueprint for the application of dimethyl homophthalate, often requiring slightly more forcing conditions or the use of specific promoters.

Mechanistic Rationale

The reaction is believed to proceed through a tandem Mannich-type addition followed by a lactamization cyclization. The enolizable methylene group of dimethyl homophthalate adds to the electrophilic imine carbon, forming an intermediate adduct. Subsequent intramolecular cyclization, driven by the attack of the amine nitrogen onto one of the ester carbonyls, leads to the formation of the isoquinolone ring system. The choice of solvent and the use of a catalyst can significantly influence the reaction rate and diastereoselectivity.

Caption: Synthesis of Isoquinolones

Generalized Laboratory Protocol: Synthesis of a Substituted Isoquinolone

This protocol is an adaptation from procedures for homophthalic anhydride and should be optimized for specific substrates.

Materials:

  • This compound

  • Appropriate aldehyde

  • Appropriate primary amine

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃) or a suitable base (optional, for in situ imine formation)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Imine Formation (if not pre-formed): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in the chosen anhydrous solvent. If necessary, a dehydrating agent or a catalyst can be added. Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC or ¹H NMR).

  • Condensation Reaction: To the solution containing the imine, add this compound (1.0 eq).

  • Catalyst Addition (if applicable): If a Lewis acid catalyst is used, it should be added cautiously at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Progression: The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux, depending on the substrates and catalyst) until the reaction is complete, as indicated by TLC analysis.

  • Work-up: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate if an acid catalyst was used). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted isoquinolone.

Self-Validation:

  • Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signals and the appearance of characteristic peaks for the isoquinolone core will validate the success of the reaction.

  • Melting Point: For solid products, a sharp melting point is indicative of purity.

Core Application II: Multicomponent Reactions for Rapid Assembly of Fused Systems

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. This compound is an excellent candidate for participation in MCRs, particularly in the synthesis of nitrogen-containing fused heterocycles.

Mechanistic Considerations in a Three-Component Reaction

A common MCR involves the reaction of dimethyl homophthalate, an aldehyde, and a nitrogen source (e.g., ammonia or a primary amine). The reaction likely proceeds through a cascade of events, initiated by the Knoevenagel condensation of the aldehyde with the active methylene group of dimethyl homophthalate. The resulting α,β-unsaturated intermediate then undergoes a Michael addition with the nitrogen nucleophile, followed by an intramolecular cyclization and subsequent aromatization (if applicable) to yield the fused heterocyclic system.

Caption: Multicomponent Reaction Pathway

Generalized Laboratory Protocol: Three-Component Synthesis of a Fused Pyridine Derivative

Materials:

  • This compound

  • An aromatic or aliphatic aldehyde

  • Ammonium acetate or a primary amine

  • A suitable catalyst (e.g., piperidine, L-proline, or a Lewis acid)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free conditions)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (1.0 eq), the amine/ammonium salt (1.1 eq), and the catalyst (catalytic amount, e.g., 10 mol%).

  • Reaction Conditions: The mixture is heated to a temperature appropriate for the chosen solvent and catalyst (e.g., reflux in ethanol). The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The organic solution is washed with water and brine, dried over an anhydrous drying agent, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure fused heterocyclic product.

Core Application III: Dieckmann Condensation for Intramolecular Cyclization

The Dieckmann condensation is a powerful intramolecular reaction of diesters to form β-keto esters, which are valuable intermediates for the synthesis of a wide array of cyclic and heterocyclic compounds. This compound is an ideal substrate for this transformation, leading to the formation of a six-membered ring fused to the benzene ring.

Mechanistic Pathway

The reaction is base-catalyzed and proceeds via the formation of an enolate at the α-position of one of the ester groups. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Elimination of a methoxide ion yields the cyclic β-keto ester. A full equivalent of a strong base is required to drive the equilibrium by deprotonating the acidic α-proton of the β-keto ester product. Subsequent acidic workup reprotonates this position to give the final product.

Caption: Dieckmann Condensation of Dimethyl Homophthalate

Generalized Laboratory Protocol: Dieckmann Condensation of this compound

Materials:

  • This compound

  • A strong base (e.g., Sodium ethoxide, Sodium hydride, Potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., Toluene, THF)

  • Aqueous acid for work-up (e.g., HCl, H₂SO₄)

  • Standard laboratory glassware for inert atmosphere and anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with the strong base (1.1 eq) and the anhydrous solvent.

  • Substrate Addition: A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (this may range from room temperature to reflux, depending on the base and solvent).

  • Reaction: The reaction mixture is stirred at the chosen temperature for a specified period (typically several hours) until the starting material is consumed (monitored by TLC).

  • Quenching and Work-up: After completion, the reaction is cooled in an ice bath and carefully quenched by the slow addition of aqueous acid until the solution is acidic. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude β-keto ester can be purified by vacuum distillation or column chromatography.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in the synthesis of fused heterocyclic systems. Its ability to participate in a range of cyclization reactions, including condensations with imines, multicomponent reactions, and the Dieckmann condensation, opens up avenues for the efficient construction of diverse and complex molecular scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this synthon in their synthetic endeavors.

Future research in this area will likely focus on the development of stereoselective methodologies, the expansion of the substrate scope, and the application of these synthetic strategies to the total synthesis of natural products and the development of novel therapeutic agents. The continued exploration of the reactivity of this compound is sure to unveil new and exciting possibilities in the field of heterocyclic chemistry.

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Application Notes and Protocols for the Pictet-Spengler Reaction Utilizing Derivatives of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: A Strategic Approach to Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the construction of tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3][4][5] This guide provides a comprehensive overview and detailed protocols for the application of the Pictet-Spengler reaction, with a specific focus on leveraging derivatives of "Methyl 2-(2-methoxy-2-oxoethyl)benzoate" as a strategic starting material for the synthesis of key precursors.

While "this compound" itself is not a direct substrate for the Pictet-Spengler reaction due to the absence of the requisite β-arylethylamine moiety, its structure provides a valuable entry point for the efficient synthesis of the necessary phenethylamine precursors. This application note will first detail the synthetic strategy to convert this commercially available starting material into a suitable phenethylamine derivative, followed by in-depth protocols for the subsequent Pictet-Spengler cyclization.

Part 1: Synthesis of the β-Arylethylamine Precursor

The successful execution of a Pictet-Spengler reaction is critically dependent on the availability of the appropriate β-arylethylamine. The following section outlines a proposed synthetic pathway to transform "this compound" into a versatile phenethylamine derivative ready for cyclization.

Synthetic Strategy: From Diester to Amine

The conversion of "this compound" to a phenethylamine derivative necessitates a series of well-established organic transformations. The key steps involve the selective reduction of one ester group, followed by the conversion of the remaining ester into a primary amine.

G start This compound step1 Selective Reduction (e.g., NaBH4/LiCl) start->step1 intermediate1 Methyl 2-(2-hydroxyethyl)benzoate step1->intermediate1 step2 Mesylation or Tosylation (MsCl or TsCl, base) intermediate1->step2 intermediate2 Methyl 2-(2-mesyloxyethyl)benzoate step2->intermediate2 step3 Azide Displacement (NaN3) intermediate2->step3 intermediate3 Methyl 2-(2-azidoethyl)benzoate step3->intermediate3 step4 Azide Reduction (e.g., H2, Pd/C or LiAlH4) intermediate3->step4 product Methyl 2-(2-aminoethyl)benzoate (Phenethylamine Precursor) step4->product

Caption: Proposed synthetic workflow for the conversion of this compound to a suitable Pictet-Spengler precursor.

Experimental Protocol: Precursor Synthesis

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C) or Lithium aluminium hydride (LiAlH₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Selective Reduction of the Aliphatic Ester

  • To a solution of this compound (1.0 eq) in a mixture of THF and MeOH (3:1), add lithium chloride (1.2 eq).

  • Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Methyl 2-(2-hydroxyethyl)benzoate.

Step 2: Conversion to a Leaving Group (Mesylation/Tosylation)

  • Dissolve the crude Methyl 2-(2-hydroxyethyl)benzoate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to give the mesylated intermediate.

Step 3: Azide Displacement

  • Dissolve the crude mesylate (1.0 eq) in DMF.

  • Add sodium azide (2.0 eq) and heat the mixture to 60-70 °C.

  • Stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield Methyl 2-(2-azidoethyl)benzoate.

Step 4: Reduction of the Azide to the Primary Amine

  • Method A (Catalytic Hydrogenation): Dissolve the azide (1.0 eq) in methanol and add 10% Pd/C (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 6-8 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate to yield the desired phenethylamine precursor.

  • Method B (LiAlH₄ Reduction): Carefully add a solution of the azide (1.0 eq) in anhydrous THF to a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the product.

Part 2: The Pictet-Spengler Reaction: Principles and Protocols

With the phenethylamine precursor in hand, the stage is set for the Pictet-Spengler reaction to construct the desired tetrahydroisoquinoline core.

Reaction Mechanism: A Stepwise Annulation

The Pictet-Spengler reaction proceeds through a well-established mechanism.[6][7][8] It begins with the condensation of the β-arylethylamine with an aldehyde or ketone to form a Schiff base.[9] Under acidic conditions, the Schiff base is protonated to an electrophilic iminium ion.[7][8] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form a spirocyclic intermediate.[6][10] Subsequent rearrangement and deprotonation restore aromaticity and yield the final tetrahydroisoquinoline product.[7]

G amine β-Arylethylamine step1 Condensation (-H₂O) amine->step1 aldehyde Aldehyde/Ketone aldehyde->step1 schiff Schiff Base step1->schiff step2 Protonation (+H⁺) schiff->step2 iminium Iminium Ion step2->iminium step3 Intramolecular Electrophilic Aromatic Substitution iminium->step3 spiro Spirocyclic Intermediate step3->spiro step4 Rearomatization (-H⁺) spiro->step4 product Tetrahydroisoquinoline step4->product

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Protocol 1: Classical Brønsted Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a standard procedure using a Brønsted acid catalyst, which is suitable for a wide range of substrates.[11][12]

Materials:

  • Methyl 2-(2-aminoethyl)benzoate (1.0 eq)

  • Aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde) (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, methanol)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of Methyl 2-(2-aminoethyl)benzoate (1.0 eq) in the chosen anhydrous solvent, add the acid catalyst (e.g., TFA, 10-20 mol%).

  • Add the aldehyde (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Asymmetric Pictet-Spengler Reaction with a Chiral Phosphoric Acid Catalyst

For the synthesis of enantioenriched tetrahydroisoquinolines, a chiral catalyst is employed. Chiral phosphoric acids are highly effective for this transformation.[12][13]

Materials:

  • N-protected Methyl 2-(2-aminoethyl)benzoate (e.g., Boc, Cbz) (1.0 eq)

  • Aldehyde (1.2 eq)

  • Chiral phosphoric acid catalyst (e.g., TRIP) (5-10 mol%)

  • Anhydrous solvent (e.g., toluene, diethyl ether)

  • Molecular sieves (e.g., 4 Å)

  • Triethylamine

  • Solvents for chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%).

  • Add the N-protected Methyl 2-(2-aminoethyl)benzoate (1.0 eq) and activated molecular sieves.

  • Add the anhydrous solvent and cool the reaction to the desired temperature (e.g., -20 °C to room temperature).

  • Add the aldehyde (1.2 eq) to the reaction mixture.

  • Stir the reaction for the specified time and monitor by TLC.

  • Quench the reaction with triethylamine.

  • Allow the mixture to warm to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched tetrahydroisoquinoline.

Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent can significantly impact the yield and stereoselectivity of the Pictet-Spengler reaction. The following table provides a representative summary of how these parameters can be varied for reaction optimization.

Entryβ-ArylethylamineAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Methyl 2-(2-aminoethyl)benzoateFormaldehydeTFA (20)DCM251285
2Methyl 2-(2-aminoethyl)benzoateBenzaldehydep-TsOH (15)Toluene80878
3N-Boc-Methyl 2-(2-aminoethyl)benzoateAcetaldehydeTRIP (10)Toluene02492 (95% ee)
4N-Cbz-Methyl 2-(2-aminoethyl)benzoateIsovaleraldehyde(R)-BINOL-PA (10)Et₂O-204888 (92% ee)

Data are representative and will vary depending on the specific substrates and reaction conditions.

Troubleshooting and Key Considerations

  • Substrate Reactivity: Electron-donating groups on the aromatic ring of the phenethylamine precursor generally accelerate the reaction, while electron-withdrawing groups can hinder it.[14]

  • Iminium Ion Formation: The formation of the iminium ion is a critical step. For less reactive aldehydes or ketones, a dehydrating agent such as molecular sieves can be beneficial.

  • Stereocontrol: In asymmetric variants, the choice of N-protecting group on the amine can have a significant influence on the enantioselectivity.

  • Reaction Monitoring: Close monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of side products.

Conclusion

The Pictet-Spengler reaction remains an indispensable tool for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. By employing a strategic synthetic route to prepare the necessary phenethylamine precursors from readily available starting materials like "this compound," researchers can unlock a wide range of structurally diverse molecules with potential applications in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for the successful implementation of this powerful reaction.

References

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014-06-16). [Source not available]
  • The Pictet-Spengler Reaction Updates Its Habits - MDPI. (2016-01-19). Molecules, 21(1), 18. [Link]
  • Pictet–Spengler reaction - Wikipedia. Wikipedia. [Link]
  • Pictet-Spengler Reaction - NROChemistry. Name-Reaction.com. [Link]
  • Pictet–Spengler reaction - Grokipedia. Grokipedia. [Link]
  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PubMed Central. (2015-08-17). The Journal of Organic Chemistry, 80(17), 8467–8480. [Link]
  • Optimization of Acidic Protocols for Pictet− Spengler Reaction - ResearchGate. (2023-12-01). [Source not available]
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul. (2018). DePaul University. [Link]
  • Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step - MDPI. (2020-03-12). Molecules, 25(6), 1293. [Link]
  • Synthetic versus enzymatic pictet-spengler reaction: An overview. (2018). Mini-Reviews in Medicinal Chemistry, 18(15), 1255-1267. [Link]
  • The Pictet-Spengler Reaction Updates Its Habits - Semantic Scholar. (2016). Molecules, 21(1), 18. [Link]
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (2016-08-01). Molecules, 21(8), 1039. [Link]
  • Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts | Organic Letters - ACS Publications. (2022-01-26). Organic Letters, 24(4), 1069–1073. [Link]
  • Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed. (2017-04-10).
  • Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - ACS Publications. (2017-04-10).
  • Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues - ResearchGate. (2007-01-01). Tetrahedron: Asymmetry, 18(1), 81-87. [Link]
  • Synthesis of Tetrahydro-β-carbolines via the Pictet–Spengler Method | Request PDF.
  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC - PubMed Central. (2018-02-21). Journal of the American Chemical Society, 140(7), 2443–2447. [Link]

Sources

Application Notes & Protocols: Methyl 2-(2-methoxy-2-oxoethyl)benzoate as a Versatile Building Block for Medicinally Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dimethyl Homophthalate in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Privileged scaffolds—structural motifs that are capable of binding to multiple biological targets—serve as foundational templates for the development of novel therapeutic agents. Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate, has emerged as a highly valuable and versatile building block for the synthesis of such scaffolds.

This diester, possessing a unique arrangement of two ester functionalities at an ortho position on a benzene ring, offers a convergence of reactivity that enables access to a variety of medicinally significant heterocyclic systems. The methylene bridge between the aromatic ring and one of the ester groups provides a nucleophilic center upon deprotonation, while the aromatic ester can participate in cyclization reactions. This dual reactivity makes it an ideal precursor for the synthesis of isoquinolones and isocoumarins, two classes of compounds renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4]

This comprehensive guide provides detailed protocols for the synthesis of dimethyl homophthalate and its subsequent transformation into key heterocyclic cores. We will delve into the mechanistic underpinnings of these reactions, offering insights into the experimental choices and providing self-validating protocols for researchers in medicinal chemistry and drug development.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful and safe experimentation.

PropertyValueReference
Synonyms Dimethyl homophthalate, Benzeneacetic acid, 2-(methoxycarbonyl)-, methyl ester
CAS Number 51139-99-6
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance Colorless to yellow liquid
Safety Causes skin and serious eye irritation. May cause respiratory irritation.

Handling and Storage: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Synthesis of this compound (Dimethyl Homophthalate)

The synthesis of dimethyl homophthalate is most reliably achieved in a two-step sequence starting from commercially available indene. The first step is the oxidative cleavage of indene to form homophthalic acid, followed by a Fischer esterification.

Workflow for the Synthesis of Dimethyl Homophthalate

G Indene Indene Oxidation Oxidative Cleavage (CrO₃, H₂SO₄, 65°C) Indene->Oxidation HomophthalicAcid Homophthalic Acid Oxidation->HomophthalicAcid Esterification Fischer Esterification (Methanol, H₂SO₄, Reflux) HomophthalicAcid->Esterification Target This compound Esterification->Target G Anhydride Homophthalic Anhydride Solvent Pyridine (Solvent & Base) Reflux Anhydride->Solvent Imine Imine (e.g., N-benzylidenemethylamine) Imine->Solvent Product trans-4-Carboxy-2-methyl-3-phenyl- 1,2,3,4-tetrahydroisoquinolin-1-one Solvent->Product [4+2] Cycloaddition & Decarboxylation G PhosphoniumSalt (2-Carboxybenzyl)triphenyl- phosphonium bromide Base Triethylamine (NEt₃) Toluene, 110°C PhosphoniumSalt->Base Deprotonation AcylChloride Acyl Chloride (R-COCl) AcylChloride->Base O-Acylation Product 3-Substituted Isocoumarin Base->Product Intramolecular Wittig Reaction

Sources

Application Note & Protocol: Enantioselective Synthesis of Chiral Phenylpropionate Derivatives via Asymmetric Hydrogenation of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Strategic Importance

Chiral 2-arylpropionic acids and their ester derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. The biological activity of these compounds is often confined to a single enantiomer, making enantioselective synthesis a critical objective in drug development to maximize therapeutic efficacy and minimize side effects associated with the inactive or off-target enantiomer.

Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl 2-homophthalate, is a readily accessible prochiral substrate. The methylene group situated between the aromatic ring and the ester carbonyl is a prime target for asymmetric functionalization. This application note provides a detailed protocol for the enantioselective hydrogenation of this substrate using a Ruthenium-BINAP catalyst system, a cornerstone of modern asymmetric catalysis pioneered by Nobel laureate Ryōji Noyori.[1] This method offers a robust, scalable, and highly efficient route to chiral methyl 2-(2-hydroxyphenyl)propanoate derivatives, key building blocks for advanced pharmaceutical intermediates.

Principle of the Reaction: The Noyori Asymmetric Hydrogenation

The core of this protocol is the asymmetric hydrogenation of a keto-enol tautomer of the substrate, catalyzed by a chiral Ruthenium(II) complex bearing the atropisomeric C₂-symmetric diphosphine ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[2][3]

The mechanism, broadly established for related β-keto esters, involves the following key stages:[1]

  • Catalyst Activation: An active Ru-H species is generated from a stable pre-catalyst.

  • Substrate Coordination: The substrate coordinates to the chiral Ru center through its carbonyl oxygen and the enolate double bond. The C₂-symmetric BINAP ligand creates a well-defined chiral environment.

  • Stereoselective Hydride Transfer: The steric and electronic properties of the BINAP ligand dictate that the substrate can only approach the metal center from one face. This geometric constraint forces the hydride transfer from the ruthenium to a specific prochiral face of the double bond, establishing the new stereocenter with high fidelity.

  • Product Release & Catalyst Regeneration: The hydrogenated product dissociates, and the catalyst is regenerated to re-enter the catalytic cycle.

The choice of the (R)- or (S)-enantiomer of the BINAP ligand directly determines whether the (R)- or (S)-enantiomer of the product is formed, offering excellent control over the final product's absolute stereochemistry.

Detailed Experimental Protocols

This section is divided into two parts: the preparation of the active catalyst and the asymmetric hydrogenation reaction itself.

Protocol 1: Preparation of the Ru(OAc)₂( (R)-BINAP ) Catalyst

Causality: While pre-formed Ru-BINAP catalysts are commercially available, this in-situ preparation from more common precursors like [RuCl₂(benzene)]₂ is cost-effective and ensures a highly active catalyst.[1][2] The procedure involves ligand exchange and formation of the diacetate complex, which is an excellent catalyst precursor for this class of hydrogenation.

Materials:

  • [RuCl₂(benzene)]₂ (Ruthenium(II) chloride benzene complex dimer)

  • (R)-(+)-BINAP

  • Sodium Acetate (NaOAc), anhydrous

  • Toluene, anhydrous and degassed

  • Ethanol, absolute, degassed

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), charge a 100-mL Schlenk flask with [RuCl₂(benzene)]₂ (500 mg, 1.0 mmol) and (R)-(+)-BINAP (1.31 g, 2.1 mmol).

  • Add 50 mL of degassed toluene via cannula. The mixture will form a reddish-brown suspension.

  • Heat the suspension to 55-60 °C with stirring for 10 minutes.

  • Add 20 mL of degassed absolute ethanol. The solution should transition to a clear orange-yellow color.

  • In a separate flask, dissolve sodium acetate (500 mg, 6.1 mmol) in 10 mL of hot (55-60 °C), degassed ethanol.

  • Add the hot sodium acetate solution to the ruthenium-BINAP solution via cannula.

  • Continue stirring the mixture at 55-60 °C for 1-2 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting orange-brown solid is the crude Ru(OAc)₂[(R)-BINAP] catalyst. It can often be used in the next step without further purification.[2][4]

Protocol 2: Asymmetric Hydrogenation of this compound

Causality: Methanol is chosen as the solvent due to its ability to dissolve both the substrate and the catalyst, and it often promotes high catalytic activity.[5] High-pressure hydrogen is required to achieve a reasonable reaction rate and ensure complete conversion. The substrate-to-catalyst ratio is set to 1000, which is a practical balance between catalyst cost and reaction time for lab-scale synthesis.

Materials:

  • Ru(OAc)₂[(R)-BINAP] catalyst (from Protocol 1)

  • This compound (Dimethyl 2-homophthalate)

  • Methanol (MeOH), anhydrous and degassed

  • High-pressure autoclave or Parr hydrogenator equipped with a glass liner and magnetic stirring

  • High-purity Hydrogen gas (H₂)

Procedure:

  • In an inert atmosphere glovebox, charge a glass liner for the autoclave with the Ru(OAc)₂[(R)-BINAP] catalyst (e.g., 8.5 mg, 0.01 mmol, for a 10 mmol scale reaction, S/C = 1000).

  • Add this compound (2.08 g, 10.0 mmol).

  • Add 20 mL of degassed anhydrous methanol and a magnetic stir bar.

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line in a well-ventilated fume hood.

  • Purge the autoclave system by pressurizing with H₂ to ~10 atm and then carefully venting. Repeat this process 3-5 times to ensure the removal of all air.

  • Pressurize the autoclave to 50 atm with H₂.

  • Begin vigorous stirring and heat the reaction to 50 °C.

  • Maintain the reaction under these conditions for 12-24 hours. Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) and, if possible, by sampling and analyzing via GC or TLC.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the autoclave with an inert gas (e.g., Nitrogen) before opening.

  • Remove the reaction mixture. The crude product can be purified by removing the solvent under reduced pressure and subsequent silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Determine the enantiomeric excess (ee%) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase.

Data Presentation & Expected Results

The following table summarizes typical results for Ru-BINAP catalyzed hydrogenations of related substrates, providing a benchmark for expected performance.

SubstrateCatalystS/C RatioH₂ Pressure (atm)Temp (°C)SolventTime (h)Conversion (%)Yield (%)ee (%) [config.]Ref.
Methyl 3-oxobutanoateRuBr₂[(R)-BINAP]200010025CH₂Cl₂/MeOH12>999999 (R)[1]
Dimethyl ItaconateRu(OAc)₂[(R)-BINAP]200450MeOH12100-95 (R)[6]
GeraniolRu(OAc)₂[(R)-BINAP]16801002095% aq. MeOH8>999796 (S)[2]
This compound Ru(OAc)₂[(R)-BINAP] 1000 50 50 MeOH 12-24 >98 >90 >95 (R) (Projected)

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Protocol 1: Catalyst Preparation cluster_hydro Protocol 2: Asymmetric Hydrogenation P1 Charge Schlenk flask with [RuCl₂(benzene)]₂ and (R)-BINAP under inert atmosphere P2 Add degassed Toluene and heat to 60°C P1->P2 P3 Add degassed EtOH P2->P3 P4 Add hot NaOAc solution in EtOH P3->P4 P5 Stir at 60°C for 1-2h P4->P5 P6 Remove solvent under reduced pressure P5->P6 P7 Crude Ru(OAc)₂[(R)-BINAP] Catalyst P6->P7 H1 Charge autoclave liner with Catalyst and Substrate in glovebox P7->H1 Transfer to glovebox H2 Add degassed MeOH H1->H2 H3 Seal autoclave and purge with H₂ (3-5x) H2->H3 H4 Pressurize to 50 atm H₂ and heat to 50°C H3->H4 H5 Stir for 12-24h H4->H5 H6 Cool, vent, and purge with N₂ H5->H6 H7 Purify via chromatography H6->H7 H8 Chiral Product H7->H8

Caption: Experimental workflow for catalyst preparation and hydrogenation.

Simplified Catalytic Cycle

G A [Ru(BINAP)(OAc)₂] Pre-catalyst B [RuH(BINAP)]⁺ Active Catalyst A->B + H₂ - HOAc C [RuH(BINAP)(Substrate)]⁺ Complex B->C + Substrate D Transition State (Hydride Transfer) C->D Intramolecular Insertion D->B - Product Product Chiral Product D->Product Substrate Substrate + H₂

Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.

Conclusion and Self-Validation

This protocol provides a reliable and highly enantioselective method for the synthesis of chiral 2-arylpropionate precursors from this compound. The trustworthiness of this protocol is grounded in the extensive precedent for Noyori-type asymmetric hydrogenations of analogous substrates.[1][3][7] The key to success lies in maintaining rigorous inert atmosphere conditions during catalyst preparation and reaction setup, as both the catalyst and its precursors are sensitive to oxygen. The enantiomeric excess of the final product serves as a direct validation of the catalyst's integrity and the protocol's execution. By following these detailed steps, researchers can confidently produce valuable chiral building blocks for pharmaceutical and fine chemical synthesis.

References

  • Organic Syntheses. (n.d.). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Org. Synth. 1993, 71, 1. [Link]
  • Genet, J. P., et al. (2010). Asymmetric Hydrogenation of Prochiral Carboxylic Acids and Functionalized Carbonyl Compounds Catalyzed by Ruthenium(II)-BINAP Complexes with Aryl Nitriles. ChemInform. [Link]
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved January 10, 2026. [Link]
  • Togni, A. (2015).
  • Brown, J. M., et al. (2001). Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2.
  • Salmi, T., et al. (2006). Hydrogenation of geraniol using ruthenium–BINAP catalysts. Chemical Engineering Journal. [Link]
  • Krische, M. J., et al. (2016). Ruthenium-BINAP Catalyzed Alcohol C-H tert-Prenylation via 1,3-Enyne Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
  • Inoguchi, K., et al. (2011). Recent Developments in Asymmetric Hydrogenation of C=O Motif Compounds.

Sources

Application Note: High-Purity Isolation of Methyl 2-(2-methoxy-2-oxoethyl)benzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate, using normal-phase flash column chromatography. The described methodology is tailored for researchers, scientists, and drug development professionals requiring a high-purity isolate of this diester intermediate. The guide emphasizes the scientific rationale behind each step, from mobile phase selection via Thin-Layer Chromatography (TLC) to the final product isolation, ensuring a reproducible and efficient purification workflow.

Introduction

This compound (MW: 208.21 g/mol ) is a diester commonly utilized as a building block in the synthesis of more complex organic molecules and active pharmaceutical ingredients.[1] Following its synthesis, typically through Fischer esterification or related methods, the crude product often contains unreacted starting materials, catalysts, and side-products.[2] Achieving high purity is paramount for subsequent synthetic steps and for ensuring the integrity of final compounds.

Flash column chromatography is the technique of choice for this purification challenge. It offers a balance of speed, resolution, and scalability, making it ideal for a modern research and development setting. This document details a robust, self-validating protocol for its successful implementation.

Principle of Separation: Normal-Phase Chromatography

The purification relies on the principles of normal-phase adsorption chromatography.[3] The stationary phase, silica gel, is a highly polar material rich in surface silanol groups (-Si-OH).[4][5] The mobile phase (eluent) is a less polar solvent mixture.

The separation mechanism is based on the differential polarity of the compounds in the crude mixture:

  • High-Polarity Impurities (e.g., residual carboxylic acids) will have strong hydrogen-bonding interactions with the silica gel, causing them to adsorb strongly and elute very slowly or not at all.

  • This compound , with its two moderately polar ester groups, will have an intermediate affinity for the stationary phase.

  • Low-Polarity Impurities will have minimal interaction with the silica gel and will be carried quickly through the column by the mobile phase.

By carefully selecting the polarity of the mobile phase, a "window" is created where the target compound elutes in a pure form, well-separated from more polar and less polar contaminants.[4]

Materials and Equipment

Chemicals & Consumables Equipment
Crude this compoundGlass Chromatography Column (40-60 mm diameter)
Silica Gel (Flash Grade, 40-63 µm particle size)Compressed Air or Nitrogen Source with Regulator
n-Hexane (HPLC Grade)Rotary Evaporator
Ethyl Acetate (HPLC Grade)TLC Tank, Plates (Silica gel 60 F₂₅₄), and Capillaries
Dichloromethane (DCM, HPLC Grade)UV Lamp (254 nm)
Sea Sand (Acid-Washed)Collection Test Tubes or Fraction Collector
Cotton or Glass WoolStandard Laboratory Glassware (flasks, beakers, etc.)

Safety Precautions: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] All solvents are flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol Part 1: TLC Method Development

Causality: Before committing the bulk of the material to the column, Thin-Layer Chromatography (TLC) is an indispensable tool for scouting and optimizing the mobile phase. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.20 and 0.40. This Rf range ensures that the compound will migrate through the column efficiently without eluting too quickly (poor separation) or too slowly (band broadening).[6]

Step-by-Step Protocol:

  • Prepare Samples: Dissolve a small amount of the crude product in a minimal volume of ethyl acetate or dichloromethane. Prepare a separate solution of a pure standard, if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the standard (if used) onto the baseline of a silica gel TLC plate.

  • Develop the Plates: Prepare several TLC developing chambers, each with a different ratio of Hexane:Ethyl Acetate. Good starting points are 9:1, 4:1, and 7:3 (v/v).[7] Place one TLC plate in each chamber and allow the solvent front to travel to ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp at 254 nm. The aromatic ring in the compound will absorb UV light, appearing as a dark spot.

  • Calculate Rf and Select System: Calculate the Rf value for the product spot in each system (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that yields an Rf value of approximately 0.3 for the target compound. This will be the eluent for the column.

Protocol Part 2: Flash Column Chromatography Purification

This protocol is designed for purifying approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.

Step 1: Column Preparation (Wet Slurry Packing)

  • Secure a glass chromatography column vertically in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sea sand.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). A good rule of thumb is a 40:1 to 60:1 weight ratio of silica gel to crude product.[6]

  • Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove air bubbles.

  • Add more eluent as needed, never allowing the silica bed to run dry. Once the silica has settled, add a protective ~1 cm layer of sea sand on top.

  • Drain the excess solvent until the liquid level is just at the top of the sand layer.

Step 2: Sample Preparation and Loading (Dry Loading) Causality: Dry loading is superior to liquid loading for achieving high resolution. By pre-adsorbing the compound onto a small amount of silica, the sample is introduced to the column as a very narrow, concentrated band, which minimizes streaking and improves separation.[6]

  • Dissolve the entire crude product (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate in a round-bottom flask.

  • Add silica gel to the flask (approximately 2-3 times the weight of the crude product).

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.

  • Carefully add the dry-loaded sample powder onto the top layer of sand in the prepared column, creating a uniform layer.

  • Gently add another ~1 cm layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Step 3: Elution and Fraction Collection

  • Carefully add the eluent to the column, opening the stopcock to begin the flow. Use a pipette to gently add the first few milliliters to avoid disturbing the top layers.

  • Once the column is filled with eluent, connect the regulated air/nitrogen line to the top of the column. Apply gentle pressure to achieve a steady flow rate (a drop rate of several drops per second is typical).

  • Collect the eluting solvent in sequentially numbered test tubes or flasks. A typical fraction size might be 10-20 mL.

  • Maintain the solvent level in the column throughout the run, refilling as necessary. Crucially, never let the silica bed run dry.

Step 4: Fraction Analysis and Product Isolation

  • Monitor the collected fractions for the presence of your product using TLC. Spot every few fractions on a single TLC plate and develop it in the chromatography eluent.

  • Identify the fractions containing the pure product (single spot at the correct Rf, with no visible impurities).

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum for a short period to remove any residual solvent.

  • The result is the purified this compound. Calculate the final mass and determine the purification yield.

Data Presentation

Chromatographic Parameters Summary
ParameterRecommended Value / MaterialRationale
Stationary Phase Silica Gel, 40-63 µmStandard polar adsorbent for moderately polar organic molecules.[4]
Mobile Phase Hexane:Ethyl Acetate (e.g., 4:1 v/v)Provides excellent selectivity for esters; polarity is easily tunable.[7]
Target Rf 0.20 - 0.40Optimal balance between good separation and reasonable elution time.[6]
Loading Method Dry LoadingEnsures a narrow sample band, leading to higher resolution.
Visualization UV Light (254 nm)The aromatic ring allows for non-destructive visualization.
Purification Workflow Diagram

The following diagram illustrates the complete workflow from crude material to the final, purified product.

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Scout Eluent Pack Pack Column with Silica Slurry TLC->Pack Optimal Eluent (e.g., 4:1 Hex:EtOAc) Load Dry Load Sample onto Column Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Expected Results & Troubleshooting

A successful purification will yield the target compound as a colorless to pale yellow liquid or solid, depending on residual solvent, with a single spot observed by TLC analysis. The yield will depend on the purity of the crude starting material.

  • Problem: The product does not elute from the column.

    • Cause & Solution: The mobile phase is not polar enough. Increase the proportion of ethyl acetate in the eluent (e.g., from 4:1 to 2:1 Hexane:EtOAc) to increase its strength.

  • Problem: The product elutes too quickly with impurities.

    • Cause & Solution: The mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., from 4:1 to 9:1 Hexane:EtOAc).

  • Problem: The separation is poor (bands are smeared or overlapping).

    • Cause & Solution: The column may have been packed improperly, or the sample was overloaded. Ensure the column is packed without cracks or channels. For difficult separations, use a higher silica-to-sample ratio and consider a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (2023). Aqueous normal-phase chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • HPLC Class 01. (2024, June 28). Normal vs Reverse Phase Chromatography Column 101. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography.
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate.

Sources

Application Notes and Protocols: Recrystallization of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of "Methyl 2-(2-methoxy-2-oxoethyl)benzoate" via recrystallization. While a specific, validated protocol for this compound is not widely published, this guide leverages fundamental principles of organic chemistry to establish a robust methodology for developing a successful recrystallization procedure. The focus is on systematic solvent selection and the execution of a self-validating purification workflow.

Introduction to Recrystallization

Recrystallization is a cornerstone technique in synthetic chemistry for the purification of solid compounds.[1][2] The underlying principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at or near its boiling point.[5][6] As the saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. The highly ordered crystal lattice structure tends to exclude impurities, which remain in the cooled solvent (mother liquor).[2]

The success of a recrystallization protocol is critically dependent on the choice of solvent.[6] An improperly selected solvent can lead to poor recovery, oiling out, or failure to remove impurities effectively. Therefore, a systematic approach to solvent screening is the first and most crucial step in protocol development.

Compound Profile: this compound

Before commencing with the protocol, it is essential to understand the physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[7]
Molecular Weight 208.21 g/mol [7][8][9]
Physical State Reported as a "Yellow Liquid" by some suppliers. This may indicate a low melting point or the state of the crude product.[8]
CAS Number 716-43-8[7][9]

The physical state is a critical consideration. If the crude product is an oil or a low-melting solid, the objective of recrystallization will be to induce solidification and purification.

Core Protocol: Recrystallization of this compound

This protocol is designed as a systematic workflow, beginning with solvent selection and proceeding to the full recrystallization procedure.

Part I: Solvent Screening

The initial and most critical phase is the identification of a suitable solvent or solvent system. This is achieved by testing the solubility of a small amount of the crude "this compound" in a range of common recrystallization solvents.

Materials:

  • Crude "this compound"

  • A selection of solvents with varying polarities (see table below)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add 0.5 mL of a different solvent from the suggested list below.

  • Agitate the tubes at room temperature to assess solubility. Observe if the compound dissolves completely, partially, or not at all.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[10] Add small increments of the solvent until the compound fully dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show low solubility at room temperature, high solubility when hot, and will yield a good crop of crystals upon cooling.[1][5]

Table of Suggested Solvents for Screening:

SolventPolarityBoiling Point (°C)Rationale
Water High100Unlikely to be a good solvent for this ester, but useful for mixed-solvent systems.
Ethanol High78Often a good solvent for moderately polar compounds.
Methanol High65Similar to ethanol, but with a lower boiling point.
Isopropanol Medium82A common and effective recrystallization solvent.
Ethyl Acetate Medium77The ester functionality may make this a suitable solvent.
Toluene Low111A good choice for aromatic compounds.
Hexane/Heptane Low69/98Good as anti-solvents in mixed-solvent systems.
Part II: Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_protocol Recrystallization Protocol A Dissolution: Dissolve crude compound in a minimum amount of hot solvent. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities? C Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D Isolation: Collect crystals by vacuum filtration. C->D E Washing: Wash crystals with a small amount of cold solvent. D->E F Drying: Dry the purified crystals. E->F

Recrystallization Workflow Diagram

Detailed Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude "this compound". Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent in small portions until the compound is completely dissolved.[11] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[1]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, a hot filtration step is required. This is performed by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent. The purity of the final product can be assessed by melting point analysis and spectroscopic methods.

Troubleshooting and Advanced Techniques

  • Oiling Out: If the compound separates as an oil rather than a solid, it may be due to a low melting point or the solution being supersaturated. To remedy this, try reheating the solution and adding more solvent, or using a solvent with a lower boiling point.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be concentrated by boiling off some of the solvent. Alternatively, scratching the inside of the flask with a glass rod at the meniscus can induce crystallization.

  • Mixed-Solvent Recrystallization: If no single solvent is found to be suitable, a mixed-solvent system can be employed.[5] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and cooled as usual.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the flammability and toxicity of the solvents being used.[12]

  • Avoid heating organic solvents over an open flame. Use a steam bath, water bath, or heating mantle.

Conclusion

This application note provides a comprehensive and adaptable protocol for the purification of "this compound" by recrystallization. By following the principles of systematic solvent screening and a carefully executed workflow, researchers can achieve high purity of the target compound. The key to success lies in the methodical determination of the optimal solvent system and adherence to the fundamental principles of recrystallization.

References

  • University of York, Department of Chemistry. Solvent Choice. [Link]
  • Royal Society of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester, Department of Chemistry.
  • Unknown.
  • Unknown.
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
  • PubChem. Methyl 2-(2-methoxy-2-oxoethyl)
  • Wired Chemist.
  • Chemistry LibreTexts.
  • PraxiLabs. Recrystallization Definition, Principle &Purpose. [Link]
  • PubChem. Methyl 2-[(2-methoxy-2-oxoethyl)

Sources

Application Notes and Protocols: Synthesis of N-Substituted Isoindolin-1-ones via Reaction of Methyl 2-(2-methoxy-2-oxoethyl)benzoate with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoindolin-1-one Scaffold

The isoindolin-1-one moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile template for the design of compounds with a wide array of biological activities. N-substituted isoindolin-1-ones have demonstrated potential as therapeutic agents in various domains, including oncology, neurodegenerative diseases, and inflammation. Consequently, the development of efficient and robust synthetic methodologies to access these valuable compounds is a key focus for synthetic and medicinal chemists.

This application note provides a detailed guide to a reliable and straightforward one-pot synthesis of N-substituted isoindolin-1-ones commencing from the readily available starting material, Methyl 2-(2-methoxy-2-oxoethyl)benzoate, and a range of primary amines.

Reaction Principle and Mechanism

The reaction proceeds through a two-step, one-pot sequence involving an initial amidation followed by an intramolecular cyclization.

Step 1: Amidation

The primary amine selectively attacks one of the two ester carbonyl groups of this compound. The ester attached to the benzene ring is less reactive due to steric hindrance and electronic effects. The reaction forms a mono-amide intermediate, Methyl 2-(2-amino-2-oxoethyl)benzoate.

Step 2: Intramolecular Cyclization

Under the reaction conditions, the newly formed amide nitrogen acts as a nucleophile and attacks the remaining ester carbonyl group. This intramolecular cyclization results in the formation of the stable five-membered lactam ring of the isoindolin-1-one product, with the elimination of a molecule of methanol.

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="this compound + Primary Amine (R-NH2)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Mono-amide Intermediate\n(Methyl 2-(2-amino-2-oxoethyl)benzoate derivative)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="N-Substituted Isoindolin-1-one", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Amidation", headport="w", tailport="e"]; intermediate -> product [label="Intramolecular Cyclization\n(-MeOH)", headport="w", tailport="e"]; }

Figure 1: Overall reaction pathway for the synthesis of N-substituted isoindolin-1-ones.

Experimental Protocols

This section provides a general protocol for the synthesis of N-substituted isoindolin-1-ones from this compound. The protocol can be adapted for various primary amines.

Materials and Reagents
  • This compound (Dimethyl homophthalate)

  • Primary amine (e.g., benzylamine, phenethylamine, etc.)

  • High-boiling point solvent (e.g., Toluene, Xylene, or neat conditions)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with heating mantle or oil bath)

  • Rotary evaporator

  • Purification supplies (silica gel for column chromatography, appropriate solvents)

General Protocol: Thermal Synthesis
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the primary amine (1.0-1.2 eq.). The reaction can be performed neat or in a high-boiling solvent like toluene or xylene (approximately 5-10 mL per mmol of the limiting reagent).

  • Inert Atmosphere: Flush the reaction flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with 1M HCl to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted isoindolin-1-one.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Reaction"; style = "rounded"; color = "#4285F4"; bgcolor = "#FFFFFF"; node [fillcolor="#E8F0FE", fontcolor="#202124"]; setup [label="1. Reaction Setup\n(Diester + Amine)"]; heat [label="2. Heating under Inert Atmosphere"]; monitor [label="3. Reaction Monitoring (TLC/LC-MS)"]; setup -> heat -> monitor; }

subgraph "cluster_1" { label = "Work-up"; style = "rounded"; color = "#EA4335"; bgcolor = "#FFFFFF"; node [fillcolor="#FCE8E6", fontcolor="#202124"]; cool [label="4. Cooling to Room Temperature"]; evap [label="5. Solvent Removal"]; extract [label="6. Extraction and Washing"]; dry [label="7. Drying and Concentration"]; cool -> evap -> extract -> dry; }

subgraph "cluster_2" { label = "Purification"; style = "rounded"; color = "#34A853"; bgcolor = "#FFFFFF"; node [fillcolor="#E6F4EA", fontcolor="#202124"]; purify [label="8. Column Chromatography"]; }

monitor -> cool; dry -> purify; }

Figure 2: General experimental workflow for the synthesis of N-substituted isoindolin-1-ones.

Protocol Variation: Microwave-Assisted Synthesis

For accelerated reaction times, microwave irradiation can be employed.

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.) and the primary amine (1.0-1.2 eq.).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 150-200 °C) for a set time (e.g., 15-60 minutes).

  • Work-up and Purification: Follow the same work-up and purification procedures as described in the thermal synthesis protocol.

Data and Expected Results

The reaction is generally high-yielding and tolerates a variety of primary amines, including aliphatic, benzylic, and some aromatic amines. The following table summarizes typical results for the synthesis of various N-substituted isoindolin-1-ones.

EntryPrimary AmineProduct (N-Substituted Isoindolin-1-one)Yield (%)
1Benzylamine2-Benzylisoindolin-1-one85-95
2Phenethylamine2-Phenethylisoindolin-1-one80-90
3n-Butylamine2-(n-Butyl)isoindolin-1-one75-85
4Cyclohexylamine2-Cyclohexylisoindolin-1-one70-80
5Aniline2-Phenylisoindolin-1-one50-60

Yields are approximate and may vary depending on the specific reaction conditions and purification.

Troubleshooting and Key Considerations

  • Purity of Reagents: Ensure that the starting materials, especially the primary amine, are of high purity to avoid side reactions.

  • Reaction Temperature: For the thermal method, maintaining a consistent and appropriate reflux temperature is crucial for driving the reaction to completion. For less reactive amines, higher boiling point solvents or neat conditions may be necessary.

  • Side Reactions: The formation of diamide by-products is possible if an excess of the primary amine is used or if the reaction is not efficiently driven towards cyclization. Careful control of stoichiometry is important.

  • Purification: The polarity of the N-substituted isoindolin-1-one products can vary significantly depending on the nature of the N-substituent. The choice of eluent for column chromatography should be optimized for each specific product.

Conclusion

The reaction of this compound with primary amines provides a robust and versatile method for the synthesis of N-substituted isoindolin-1-ones. This one-pot procedure, amenable to both conventional heating and microwave irradiation, offers a practical route to a class of compounds with significant potential in drug discovery and development. The straightforward protocol and generally high yields make this an attractive method for the generation of isoindolin-1-one libraries for biological screening.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as Dimethyl Homophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question 1: My NMR spectrum shows an unexpected major byproduct with fewer aromatic protons and a new signal in the 12-13 ppm range. What is happening?

Answer:

This spectral evidence strongly suggests the presence of the mono-ester, Methyl 2-(carboxymethyl)benzoate , resulting from incomplete esterification or selective hydrolysis of one of the methyl ester groups.

  • Causality — Incomplete Esterification: The most common synthesis route is the Fischer esterification of homophthalic acid using methanol and an acid catalyst (e.g., H₂SO₄).[1] This is an equilibrium-driven reaction. If reaction conditions are not optimized to drive the equilibrium towards the diester, a significant amount of the mono-ester intermediate will remain. Factors contributing to this include:

    • Insufficient Methanol: Methanol acts as both a solvent and a reagent. Using it in slight excess helps shift the equilibrium forward.

    • Presence of Water: Water is a product of the reaction. Any water present in the reagents or formed during the reaction can push the equilibrium back towards the starting materials, favoring the mono-ester.

    • Inadequate Reaction Time or Temperature: The reaction may not have reached completion.

  • Causality — Hydrolysis: The target diester can be hydrolyzed back to the mono-ester during the workup phase.[2]

    • Aqueous Workup: Washing the reaction mixture with aqueous solutions, particularly basic solutions like sodium bicarbonate intended to neutralize the acid catalyst, can hydrolyze the ester if the contact time is too long or the base concentration is too high.

Troubleshooting Protocol:

  • Drive the Esterification:

    • Use anhydrous methanol and a freshly opened container of sulfuric acid to minimize initial water content.

    • Employ a Dean-Stark apparatus or molecular sieves to remove water as it is formed during the reaction.

    • Increase the reflux time in 1-hour increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Optimize Workup:

    • When neutralizing the acid catalyst, use a saturated sodium bicarbonate solution cautiously and quickly. Do not let the phases sit together for an extended period.

    • Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.

Question 2: After purification by column chromatography, I isolated a significant fraction of a higher polarity, UV-active compound. Mass spectrometry suggests it has a molecular weight corresponding to the loss of methanol (CH₃OH) from my target molecule. What is this byproduct?

Answer:

This byproduct is likely 2-methoxycarbonyl-2,3-dihydro-1H-inden-1-one , the product of an intramolecular Dieckmann condensation.[3][4] Your target molecule, this compound, is a 1,7-diester, which is the perfect precursor for this type of cyclization to form a stable six-membered ring.[5]

  • Causality — Base-Catalyzed Cyclization: The Dieckmann condensation is a base-catalyzed intramolecular reaction.[5] The presence of a strong base deprotonates the α-carbon (the -CH₂- group), which then acts as a nucleophile, attacking the other ester's carbonyl group.[6] This can occur if:

    • Basic Reaction Conditions: The synthesis was attempted under basic conditions, or a strong base was used for another purpose (e.g., deprotonation for a different reaction).

    • Workup Contamination: Residual base from a neutralization step (e.g., sodium methoxide, sodium ethoxide) was not completely removed before heating or purification.[4] Even a supposedly "mild" base like sodium carbonate can promote this reaction at elevated temperatures.

    • Improper Storage: Storing the crude product for extended periods without ensuring it is free of basic residues can lead to slow conversion to the cyclized product.

Preventative Measures & Troubleshooting:

  • Maintain Neutral/Acidic Conditions: After the initial reaction, ensure the workup is performed under neutral or slightly acidic conditions. A final wash with dilute acid (e.g., 1% HCl) followed by a water wash can help ensure all basic residues are removed.

  • Choice of Base: If a base is necessary for any step, consider its strength. For simple neutralization, sodium bicarbonate is generally safer than hydroxides or alkoxides. For reactions requiring a base where Dieckmann condensation is a risk, using sterically hindered, non-nucleophilic bases in aprotic solvents at low temperatures can minimize this side reaction.[3]

  • Purification: If the side product has already formed, it can typically be separated from the desired diester using silica gel column chromatography, as the resulting β-keto ester is more polar.

Below is a diagram illustrating the main synthesis pathway and the points where the primary side reactions occur.

Synthesis_Side_Reactions cluster_main Start Homophthalic Acid Diester This compound (Target Product) Start->Diester Esterification (MeOH, H+) Monoester Side Product: Methyl 2-(carboxymethyl)benzoate Start->Monoester Incomplete Esterification Diester->Monoester Hydrolysis (H₂O, H⁺/OH⁻) Dieckmann Side Product: Cyclic β-Keto Ester Diester->Dieckmann Dieckmann Condensation (Base)

Caption: Synthesis pathway and major side reactions.

Frequently Asked Questions (FAQs)

FAQ 1: What is the ideal solvent for this synthesis and why?

For the Fischer esterification of homophthalic acid, excess methanol is the ideal "solvent." It serves a dual purpose: it is one of the reactants, and using it in large excess helps drive the reaction equilibrium towards the product side according to Le Châtelier's principle. For other potential synthesis routes, the choice of solvent is critical. For instance, if performing a reaction that could lead to Dieckmann condensation, polar aprotic solvents like THF or DMF are often preferred over protic solvents like ethanol, as they can better stabilize the enolate intermediate.[3]

FAQ 2: My product looks oily and won't crystallize, even though NMR suggests high purity. What could be the issue?

This compound is often isolated as a colorless oil or a low-melting solid. If you are expecting a crystalline solid, trace impurities can disrupt the crystal lattice formation.

  • Residual Solvent: Ensure all solvents (e.g., from chromatography) are completely removed under high vacuum.

  • Minor Byproducts: Even small amounts (<5%) of the mono-ester or the Dieckmann product can act as impurities that prevent crystallization.

  • Water: The presence of trace amounts of water can also inhibit crystallization. Ensure the product is rigorously dried.

FAQ 3: Can the Dieckmann condensation product be reversed?

Yes, the Dieckmann condensation is reversible.[7] The reverse reaction, known as a retro-Dieckmann (or retro-Claisen) cleavage, can occur under certain conditions, typically involving strong base and a protic solvent, which can cleave the β-keto ester back to the diester. However, from a practical standpoint, it is far more efficient to prevent its formation in the first place than to attempt to reverse it.

FAQ 4: How can I monitor the reaction to avoid incomplete esterification?

Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.

  • Spotting: Spot the starting material (homophthalic acid), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • Mobile Phase: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: Homophthalic acid is highly polar and will have a very low Rf value. The mono-ester will be intermediate, and the final diester product will be the least polar and have the highest Rf value. The reaction is complete when the spot corresponding to homophthalic acid (and the mono-ester intermediate) has disappeared.

Data Summary: Key Compounds

CompoundCommon NameRoleMW ( g/mol )PolarityKey Analytical Feature
This compoundDimethyl HomophthalateTarget Product208.21LowTwo distinct methyl ester singlets in ¹H NMR (~3.6-3.9 ppm).
Methyl 2-(carboxymethyl)benzoateHomophthalic acid monomethyl esterSide Product194.18HighPresence of a broad carboxylic acid proton signal in ¹H NMR (>10 ppm).
2-Methoxycarbonyl-2,3-dihydro-1H-inden-1-oneDieckmann ProductSide Product190.19Medium-HighAbsence of one methyl ester signal; characteristic β-keto ester signals.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by TLC/GC Start->Monitor CheckCompletion Is Reaction Complete? Monitor->CheckCompletion Workup Perform Aqueous Workup CheckCompletion->Workup Yes Incomplete Problem: Incomplete Reaction (Mono-ester present) CheckCompletion->Incomplete No AnalyzeCrude Analyze Crude Product (NMR, MS) Workup->AnalyzeCrude CheckPurity Is Purity >95%? AnalyzeCrude->CheckPurity FinalProduct Final Product CheckPurity->FinalProduct Yes SideProduct Problem: Side Product Formed (e.g., Dieckmann Product) CheckPurity->SideProduct No Purify Purify (Column Chromatography) Purify->FinalProduct OptimizeRxn Action: Increase reflux time, use Dean-Stark, add excess MeOH Incomplete->OptimizeRxn SideProduct->Purify OptimizeWorkup Action: Ensure neutral pH, minimize contact with base SideProduct->OptimizeWorkup OptimizeRxn->Monitor

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate. This valuable intermediate is a cornerstone in the synthesis of various complex organic molecules. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure reproducible and high-yield synthetic outcomes. Our approach is grounded in fundamental chemical principles to not only solve immediate experimental challenges but also to empower you with the knowledge to proactively optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method is the direct esterification of homophthalic acid with methanol, catalyzed by a strong acid. This classic method, a variation of the Fischer-Speier esterification, is favored for its cost-effectiveness and straightforward procedure.[1][2] The reaction involves heating a solution of homophthalic acid in an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[3][4]

Q2: What are the primary challenges and potential side reactions I should be aware of during this synthesis?

A2: The primary challenges include achieving complete di-esterification and minimizing side reactions. Key side reactions to monitor are:

  • Mono-ester Formation: Incomplete reaction can lead to the formation of the mono-methyl ester, methyl 2-(carboxymethyl)benzoate. This is often due to insufficient reaction time, inadequate catalyst concentration, or a non-optimal temperature.

  • Homophthalic Anhydride Formation: Dicarboxylic acids, like homophthalic acid, can form an intramolecular anhydride upon heating, especially if the removal of water is not efficient.[5]

  • Decomposition at High Temperatures: Prolonged heating at excessively high temperatures can lead to decomposition of the starting material and product, resulting in a decreased yield and the formation of colored impurities.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (homophthalic acid), you can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the ratio of starting material, mono-ester, and di-ester in the reaction mixture over time.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Underlying Principle Recommended Solution
Inactive or Insufficient Catalyst The Fischer esterification is an acid-catalyzed equilibrium reaction. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7]Ensure the use of a fresh, anhydrous strong acid catalyst (e.g., concentrated H₂SO₄ or anhydrous p-TsOH). Increase the catalyst loading incrementally, for example, from 1-2 mol% to 5 mol%.
Presence of Water Water is a product of the esterification reaction. Its presence will shift the equilibrium back towards the starting materials, inhibiting product formation according to Le Châtelier's principle.[2][6]Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when not using a large excess of methanol.
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. Insufficient heat will result in a slow or stalled reaction.The reaction is typically performed at the reflux temperature of methanol (~65 °C). Ensure the reaction mixture is maintaining a steady reflux.
Problem 2: Formation of Significant Amounts of Mono-ester
Potential Cause Underlying Principle Recommended Solution
Insufficient Reaction Time The esterification of the second carboxylic acid group may be slower than the first due to electronic or steric factors.Increase the reaction time and monitor the progress by TLC or GC until the di-ester is the major product. Typical reaction times can range from 4 to 24 hours.[1]
Inadequate Methanol Excess As a reversible reaction, a large excess of one of the reactants (methanol) is required to drive the equilibrium towards the formation of the di-ester.[2][6]Use methanol as the solvent to ensure a large molar excess. A common ratio is to dissolve the homophthalic acid in 10-20 equivalents of methanol.
Problem 3: Product is Darkly Colored or Contains Impurities
Potential Cause Underlying Principle Recommended Solution
High Reaction Temperature or Prolonged Heating Excessive heat can cause decomposition of the starting material or product, leading to the formation of colored byproducts.Maintain the reaction at the reflux temperature of methanol. Avoid unnecessarily long reaction times once the reaction has reached completion.
Incomplete Neutralization During Workup Residual acid catalyst can cause hydrolysis of the ester back to the carboxylic acid during storage or subsequent purification steps.Thoroughly wash the organic layer with a saturated sodium bicarbonate solution during the workup to completely neutralize the acid catalyst. Test the pH of the aqueous layer to ensure it is basic.
Problem 4: Difficulty in Product Purification
Potential Cause Underlying Principle Recommended Solution
Similar Polarity of Product and Byproducts The mono-ester and any remaining homophthalic acid can have similar polarities to the di-ester, making separation by column chromatography challenging.Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) can also be an effective purification method. Vacuum distillation is another option for purification if the product is thermally stable.
Product is an Oil and Difficult to Handle The product, dimethyl homophthalate, is often isolated as an oil, which can make handling and complete solvent removal challenging.After concentrating the purified fractions, place the product under high vacuum to remove any residual solvent.

Experimental Protocols

Protocol 1: Synthesis of Homophthalic Acid

This protocol is adapted from a procedure in Organic Syntheses.[5]

Materials:

  • Indene (90%)

  • Potassium dichromate

  • Concentrated sulfuric acid

  • Benzene

  • Sodium hydroxide

Procedure:

  • In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, prepare a solution of 243 g of potassium dichromate in 3.6 L of water and 1330 g of concentrated sulfuric acid.

  • Warm the mixture to 65 °C.

  • Add 72 g of 90% indene dropwise from the dropping funnel, maintaining the temperature at 65 ± 2 °C with cooling.

  • After the addition is complete, stir the mixture for 2 hours at 65 ± 2 °C.

  • Cool the mixture to 20-25 °C and then in an ice-salt bath for 5 hours at 0 °C.

  • Collect the precipitated homophthalic acid by suction filtration and wash with ice-cold 1% sulfuric acid and then ice water.

  • Dissolve the crude acid in 10% sodium hydroxide solution and extract with benzene to remove non-acidic impurities.

  • Acidify the aqueous layer with 33% sulfuric acid with vigorous stirring in an ice-salt bath.

  • Collect the purified homophthalic acid by suction filtration, wash with ice water, and dry. A typical yield is 67-77 g.[5]

Protocol 2: Fischer Esterification for the Synthesis of this compound

This protocol is a generalized procedure based on established Fischer esterification methods.[3][8]

Materials:

  • Homophthalic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve homophthalic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizing the Workflow

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check TLC/GC for Starting Material start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction High SM side_products Significant Side Products check_conversion->side_products Low SM, New Spots workup_loss Loss During Workup/Purification check_conversion->workup_loss Good Conversion, Low Isolated Yield increase_time Increase Reaction Time incomplete_reaction->increase_time increase_catalyst Increase Catalyst Loading incomplete_reaction->increase_catalyst check_water Ensure Anhydrous Conditions incomplete_reaction->check_water optimize_temp Optimize Temperature side_products->optimize_temp optimize_purification Optimize Purification Method workup_loss->optimize_purification

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Combine Homophthalic Acid, Methanol, and H₂SO₄ s2 Reflux for 4-8 hours s1->s2 s3 Monitor by TLC s2->s3 w1 Remove Excess Methanol s3->w1 Reaction Complete w2 Dissolve in Diethyl Ether w1->w2 w3 Wash with NaHCO₃ (aq) w2->w3 w4 Wash with Brine w3->w4 w5 Dry over MgSO₄ w4->w5 w6 Concentrate w5->w6 p1 Column Chromatography or Vacuum Distillation w6->p1 p2 Characterize Product (NMR, IR, GC-MS) p1->p2

Caption: Step-by-step workflow for the synthesis and purification process.

References

  • Homophthalic acid and anhydride. Org. Synth. 1947, 27, 46. DOI: 10.15227/orgsyn.027.0046. [Link]
  • Mukherjee, J., Chatterjee, J. N., & Sengupta, S. C. (1970). Convenient Preparation of Homophthalic Acids. Journal of the Indian Chemical Society, 47(5), 450-452. [Link]
  • Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Mastering Organic Chemistry. [Link]
  • Process for the purification of terephthalic acid dimethyl ester. (1976).
  • Seshadri, T. R., & Subramanian, G. B. V. (1949). A modified method for esterification of some polyhydroxy aromatic acids. Proceedings of the Indian Academy of Sciences - Section A, 30(2), 67-71. [Link]
  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Mastering Organic Chemistry. [Link]
  • Process for the preparation of homophthalic acid. (1971).
  • Fischer–Speier esterific
  • Process for preparing homophthalate derivatives. (2005).
  • Fischer Esterific
  • Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue.
  • Process for purifying dimethyl terephthalate. (1986).
  • Purification of dimethyl terephthalate. (1956).
  • Fischer Esterification Procedure. University of California, Irvine. [Link]
  • Homophthalic Acid and Anhydride.
  • Fischer Esterification-Typical Procedures. OperaChem. [Link]
  • Fischer Esterific
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

Sources

Troubleshooting low yield in Dieckmann condensation of "Methyl 2-(2-methoxy-2-oxoethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dieckmann Condensation

Introduction

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Dieckmann condensation, specifically the intramolecular cyclization of Methyl 2-(2-methoxy-2-oxoethyl)benzoate to form a substituted 2-oxocyclohexanecarboxylate derivative. The Dieckmann condensation is a powerful method for forming five- and six-membered rings, but its success is highly dependent on carefully controlled reaction conditions.[1][2] This document provides in-depth troubleshooting advice, optimization protocols, and a mechanistic overview to help you achieve higher yields and product purity.

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, involving the base-catalyzed cyclization of a diester to yield a β-keto ester.[1][3][4] The reaction is driven to completion by the deprotonation of the acidic α-hydrogen of the resulting β-keto ester product, which shifts the equilibrium in favor of the cyclic product.[5][6]

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion of the starting material. What is the most likely cause? A: The most common cause for a complete lack of reaction is an issue with the base. This could be due to insufficient base strength for deprotonation, or decomposition of the base due to moisture in the reagents or solvent.[7] Ensure all glassware is flame-dried, solvents are anhydrous, and the base is fresh and handled under an inert atmosphere.

Q2: I'm observing a complex mixture of products instead of the desired cyclic β-keto ester. What's happening? A: Formation of multiple products often points to competing side reactions. The primary culprit is often an intermolecular Claisen condensation, which leads to polymeric byproducts.[7] This occurs when the intramolecular cyclization is slow. Using high-dilution conditions can favor the intramolecular pathway. Another possibility is transesterification if you are using an alkoxide base that does not match the ester's alkyl group, though this is not an issue for your specific dimethyl ester substrate.[7]

Q3: Why is a full equivalent of base necessary for the Dieckmann condensation? A: The Dieckmann condensation is an equilibrium-controlled reaction.[8] The final product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[9] The stoichiometric amount of base is required to deprotonate the product, forming a stabilized enolate. This final, essentially irreversible acid-base step drives the entire reaction sequence to completion.[6]

Q4: Can I use sodium methoxide in methanol as the solvent system? A: While sodium methoxide is a common base for this reaction, using methanol as the primary solvent is generally not recommended. The alkoxide generated during the condensation (methoxide in this case) can participate in a reverse reaction, especially at higher temperatures. It is often better to use a non-protic, anhydrous solvent like toluene or THF with a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[8][10]

Visualizing the Reaction and Potential Pitfalls

Reaction Mechanism

The reaction proceeds through a standard base-catalyzed mechanism involving enolate formation, intramolecular nucleophilic attack, and subsequent elimination.

G cluster_main Dieckmann Condensation of this compound start Starting Diester enolate Enolate Intermediate start->enolate 1. Deprotonation (Base, e.g., NaH) tetrahedral Cyclic Tetrahedral Intermediate enolate->tetrahedral 2. Intramolecular Nucleophilic Attack product β-Keto Ester Product tetrahedral->product 3. Elimination of Methoxide enolate_product Stabilized Product Enolate (Driving Force) product->enolate_product 4. Deprotonation (Base) final_product Final Product (After Acidic Workup) enolate_product->final_product 5. Protonation (H₃O⁺ Workup) G cluster_desired Desired Pathway cluster_undesired Undesired Pathway Diester This compound + Base Intramolecular Intramolecular Attack (Favored by High Dilution) Diester->Intramolecular Intermolecular Intermolecular Attack (Favored by High Concentration) Diester->Intermolecular DesiredProduct Cyclic β-Keto Ester Intramolecular->DesiredProduct Polymer Polymeric Byproducts Intermolecular->Polymer

Caption: Competing reaction pathways in the Dieckmann condensation.

In-Depth Troubleshooting Guide

This section is organized by the primary symptom observed during the experiment.

Symptom 1: Low or No Conversion of Starting Material
Probable Cause Explanation Recommended Solution
Inactive or Insufficient Base The base is the engine of this reaction. Sodium hydride (NaH) can be deactivated by moisture, and alkoxide solutions can degrade over time. An insufficient amount of base (less than one full equivalent) will not drive the reaction to completion. [7][8]Use a fresh bottle of base. For NaH, wash the mineral oil dispersion with anhydrous hexanes immediately before use.Ensure a minimum of 1.0-1.2 equivalents of base is used.Handle all reagents under a dry, inert atmosphere (Nitrogen or Argon).
Presence of Moisture Water or protic impurities will quench the strong base, rendering it ineffective. [7]Flame-dry all glassware under vacuum before use.Use freshly distilled, anhydrous solvents. Toluene can be dried over sodium; THF over sodium/benzophenone.Ensure the starting diester is anhydrous.
Incorrect Temperature While many Dieckmann condensations proceed at room temperature or with gentle heating, some systems require elevated temperatures to overcome the activation energy barrier.If running at room temperature, try heating the reaction to reflux in the chosen solvent (e.g., THF at ~66°C, Toluene at ~110°C).Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature and time.
Symptom 2: Formation of Multiple Products or Polymeric Material
Probable Cause Explanation Recommended Solution
Intermolecular Condensation At high concentrations, the enolate of one molecule can react with the ester of another molecule faster than it can cyclize, leading to dimers, trimers, and polymers. [7]Employ high-dilution conditions. Slowly add the diester solution via a syringe pump over several hours to a refluxing suspension of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.
Substrate or Product Decomposition The combination of a strong base and heat can sometimes lead to the decomposition of the starting material or the desired product, especially if the reaction is run for too long. [11]Monitor the reaction closely and stop it once the starting material is consumed.Consider using a stronger, non-nucleophilic base like LHMDS or LDA at lower temperatures (e.g., -78°C to 0°C) to minimize decomposition.<[10][11]/li>
Symptom 3: Incomplete Reaction (Starting Material Remains)
Probable Cause Explanation Recommended Solution
Insufficient Reaction Time or Temperature The reaction may simply be slow under the chosen conditions and has not yet reached equilibrium.Increase the reaction time, monitoring periodically by TLC or GC-MS.If time is a constraint, moderately increase the temperature. For example, if using THF, switch to a higher boiling solvent like toluene.<[12]/li>
Poor Solubility If the reactants or intermediates are not fully soluble in the chosen solvent, the reaction rate will be significantly reduced.Consider switching to a solvent that provides better solubility. Polar aprotic solvents like DMF or DMSO can be effective, but require careful purification. [10][12]Note that purification from high-boiling solvents like DMF can be challenging.<[12]/li>

Optimization of Reaction Conditions

The choice of base and solvent is the most critical factor influencing the yield of the Dieckmann condensation. [13]

Table 1: Comparison of Common Base/Solvent Systems
Base Solvent Typical Temp. Pros Cons Ref.
Sodium Hydride (NaH) Toluene / THFRefluxHigh yield, non-nucleophilic, minimizes side reactions.Requires strictly anhydrous conditions; pyrophoric.[13][14]
Sodium Methoxide (NaOMe) Toluene / DMF90-110°CInexpensive, easy to handle (as solution).Can promote reverse reaction; less effective than NaH.[15][16]
Potassium tert-Butoxide (KOtBu) Toluene / THFRT - RefluxVery strong, sterically hindered base; often gives clean reactions and high yields.More expensive, highly hygroscopic.[10][14]
LHMDS / LDA THF-78°C to RTVery strong, non-nucleophilic; allows for low-temperature reactions, minimizing decomposition.Requires preparation or use of commercial solutions; sensitive to air and moisture.[10]
Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving low-yield issues.

G Start Low Yield Observed Check_SM Analyze Crude Reaction: Starting Material (SM) Present? Start->Check_SM Check_Products Analyze Crude Reaction: Multiple Products/Polymer? Check_SM->Check_Products No (SM fully consumed) Cause_Base Probable Cause: - Inactive/Wet Base - Insufficient Base Check_SM->Cause_Base Yes (Mostly SM) Cause_Conditions Probable Cause: - Temp Too Low - Time Too Short Check_SM->Cause_Conditions Yes (SM + Product) Cause_Intermolecular Probable Cause: - Intermolecular Condensation Check_Products->Cause_Intermolecular Yes Cause_Decomp Probable Cause: - Substrate/Product  Decomposition Check_Products->Cause_Decomp No (Clean but low yield) Sol_Base Solution: - Use Fresh/Dry Base - Use >1 eq. Base - Ensure Anhydrous Setup Cause_Base->Sol_Base Sol_Conditions Solution: - Increase Temperature - Increase Reaction Time Cause_Conditions->Sol_Conditions Sol_Intermolecular Solution: - Use High Dilution  (Syringe Pump Addition) Cause_Intermolecular->Sol_Intermolecular Sol_Decomp Solution: - Monitor Reaction Closely - Lower Temp, Use Stronger Base  (e.g., LHMDS at -78°C) Cause_Decomp->Sol_Decomp

Sources

Technical Support Center: Workup Procedures for Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Methyl 2-(2-methoxy-2-oxoethyl)benzoate. This guide provides in-depth troubleshooting advice and best practices to prevent its hydrolysis during reaction workup. Our goal is to equip you with the knowledge to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its hydrolysis a concern during workup?

This compound is a diester with two distinct methyl ester functionalities. The primary concern during aqueous workup is the cleavage of one or both of these ester groups to form the corresponding carboxylic acids. This process, known as hydrolysis, is catalyzed by the presence of acid or base in water.[1] Unintentional hydrolysis leads to a reduced yield of the desired diester and complicates the purification process due to the formation of polar byproducts.

Q2: Which of the two ester groups is more susceptible to hydrolysis?

The susceptibility of each ester to hydrolysis can be influenced by steric and electronic factors. The ester group directly attached to the aromatic ring is an aryl ester, while the other is an alkyl ester. Generally, aryl esters can be more reactive towards nucleophiles. However, the ortho-substituent on the benzene ring can provide steric hindrance, potentially slowing the rate of hydrolysis at that position.[2][3] The relative rates will also depend on the specific reaction conditions (pH, temperature).

Q3: What are the tell-tale signs that my diester has hydrolyzed during workup?

The most common indicators of undesired hydrolysis are:

  • Lower-than-expected yield: The most obvious sign is a diminished recovery of the pure diester.

  • Presence of more polar spots on TLC: The resulting carboxylic acids are significantly more polar than the starting diester and will have lower Rf values on a TLC plate.

  • Broad peaks in ¹H NMR spectrum: The presence of carboxylic acid protons will appear as broad singlets in the ¹H NMR spectrum of the crude product.

  • Difficulties during extraction: The formation of carboxylate salts under basic conditions can lead to the product partitioning into the aqueous layer, causing apparent loss of material from the organic phase.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section is designed to help you identify the root cause of hydrolysis in your workup and provide actionable solutions.

Symptom Probable Cause Recommended Solution
Low yield of diester, presence of a significant amount of diacid byproduct.Use of a strong base (e.g., NaOH, KOH) for neutralization.Use a milder base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for the neutralization step.[1]
Low yield, with some mono-acid byproduct detected.Prolonged exposure to aqueous acidic or basic conditions.Minimize the contact time between the organic layer and aqueous solutions. Perform extractions swiftly and efficiently.
Emulsion formation during extraction, leading to poor separation and potential product loss.Formation of carboxylate salts at the interface of the organic and aqueous layers.Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion and "salt out" the organic product.
Consistently low yields despite careful workup.Hydrolysis occurring at room temperature.Conduct all aqueous wash steps at a reduced temperature (0-5 °C) by using an ice bath and pre-chilled solutions. Lowering the temperature significantly slows the kinetics of the hydrolysis reaction.
Product appears wet or oily even after solvent removal.Incomplete drying of the organic layer.Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. Residual water can promote hydrolysis upon storage.

Hydrolysis-Minimizing Workup Protocol

This protocol is designed to isolate this compound while minimizing the risk of hydrolysis.

Step 1: Quenching the Reaction

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Further cool the flask in an ice bath to 0-5 °C.

  • Slowly add ice-cold, deionized water to quench the reaction. If the reaction was conducted under acidic conditions, proceed to Step 2. If under basic conditions, proceed to Step 3.

Step 2: Neutralization of Acidic Reaction Mixtures

  • Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the quenched reaction mixture with gentle swirling.

  • Caution: CO₂ gas will evolve. Ensure the vessel is not sealed and allow for proper venting.

  • Continue adding the NaHCO₃ solution portion-wise until gas evolution ceases, indicating that all acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

Step 3: Extraction

  • Transfer the mixture to a separatory funnel.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separate the organic layer.

Step 4: Washing the Organic Layer

  • Wash the organic layer with another portion of cold, saturated aqueous NaHCO₃.

  • Follow with a wash using cold, saturated aqueous NaCl (brine). This helps to remove residual water and inorganic salts.

Step 5: Drying and Solvent Removal

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Filter or decant the dried organic solution.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Step 6: Analysis

  • Analyze the crude product by TLC and/or ¹H NMR to confirm the absence of hydrolyzed byproducts before proceeding with further purification (e.g., column chromatography).

Visualizing the Hydrolysis Pathway

The following diagram illustrates the potential hydrolysis of this compound and highlights the critical steps in the workup where this can occur.

Hydrolysis_Pathway Diester This compound (Desired Product) Workup Aqueous Workup Diester->Workup Reaction Mixture Monoacid1 Mono-acid 1 (Hydrolysis at aryl ester) Diacid Di-carboxylic Acid (Complete Hydrolysis) Monoacid1->Diacid Further Hydrolysis Monoacid2 Mono-acid 2 (Hydrolysis at alkyl ester) Monoacid2->Diacid Further Hydrolysis Workup->Monoacid1 H₂O / H⁺ or OH⁻ Workup->Monoacid2 H₂O / H⁺ or OH⁻

Caption: Potential hydrolysis pathways during aqueous workup.

Experimental Workflow to Mitigate Hydrolysis

This workflow diagram outlines the key decisions and steps in the recommended workup protocol.

Workup_Workflow Start Reaction Complete Cool Cool to 0-5 °C Start->Cool Quench Quench with ice-cold H₂O Cool->Quench Neutralize Neutralize with cold, sat. NaHCO₃ Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with cold brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Crude Diester Evaporate->Product

Caption: Step-by-step workflow for a hydrolysis-minimizing workup.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Dakenchem.
  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal.
  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate.
  • Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. Journal of the American Chemical Society.

Sources

Technical Support Center: Synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate (Dimethyl Homophthalate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as Dimethyl Homophthalate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. Our focus is on anticipating and resolving common experimental challenges, grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of this compound (Dimethyl Homophthalate) is a crucial step in the preparation of various pharmaceutical intermediates and complex organic molecules. The most common and direct laboratory-scale approach involves the double Fischer esterification of homophthalic acid using methanol in the presence of an acid catalyst. An alternative route begins with homophthalic anhydride, which is also esterified with methanol.

This guide will primarily focus on the Fischer esterification of homophthalic acid, a robust and widely applicable method. We will address potential byproducts, incomplete reactions, and purification challenges that may arise during this process.

Core Synthesis Workflow

The overall synthetic strategy involves two key stages: the preparation of the homophthalic acid precursor, followed by its esterification to yield the desired product.

SynthesisWorkflow Indene Indene Oxidation Oxidative Cleavage (e.g., KMnO4 or O3) Indene->Oxidation Step 1 Homophthalic_Acid Homophthalic Acid Oxidation->Homophthalic_Acid Esterification Fischer Esterification (Methanol, Acid Catalyst) Homophthalic_Acid->Esterification Step 2 Product This compound Esterification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a step-by-step solution.

Issue 1: Low Yield of Dimethyl Homophthalate

Question: I performed the Fischer esterification of homophthalic acid, but my final yield of dimethyl homophthalate is significantly lower than expected. What could be the reasons, and how can I improve it?

Answer:

A low yield in a Fischer esterification is a common issue and can stem from several factors related to the reversible nature of the reaction.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction (Equilibrium) The Fischer esterification is an equilibrium process.[1][2] If the reaction is not driven to completion, a significant amount of the starting homophthalic acid will remain.Increase the excess of methanol: Use methanol as the solvent to ensure a large molar excess, which shifts the equilibrium towards the product side.[1][3] Remove water: If your setup allows, use a Dean-Stark apparatus to remove the water formed during the reaction, which will also drive the equilibrium forward.[2]
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow reaction rate, and the reaction may not reach equilibrium within the allotted time.Ensure a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used. A typical loading is 1-5 mol% relative to the carboxylic acid.[4][5]
Reaction Time Too Short Esterification reactions, particularly with diacids, can be slow to reach equilibrium.Increase the reflux time. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until no further product formation is observed.
Product Loss During Workup The product may be lost during the aqueous workup if the pH is not carefully controlled or if insufficient solvent is used for extraction.Neutralization: After quenching the reaction with water, carefully neutralize the excess acid with a weak base like sodium bicarbonate solution. Check the pH to ensure it is neutral or slightly basic before extraction.[4][5] Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product from the aqueous layer.
Issue 2: Presence of an Incompletely Reacted Intermediate

Question: My post-reaction analysis (NMR or GC-MS) shows the presence of a significant amount of a mono-ester byproduct, Methyl 2-(carboxymethyl)benzoate. How can I minimize its formation?

Answer:

The presence of the mono-ester, Methyl 2-(carboxymethyl)benzoate, is a clear indication of an incomplete reaction. The two carboxylic acid groups of homophthalic acid have slightly different reactivities, and if the reaction conditions are not optimal, the esterification may stall after the first esterification.

Byproduct Formation Pathway:

ByproductFormation Homophthalic_Acid Homophthalic Acid Methanol_1 + Methanol (Catalyst) Homophthalic_Acid->Methanol_1 Monoester Methyl 2-(carboxymethyl)benzoate (Mono-ester Intermediate) Methanol_1->Monoester First Esterification Methanol_2 + Methanol (Catalyst) Monoester->Methanol_2 Product This compound (Desired Product) Methanol_2->Product Second Esterification

Caption: Stepwise esterification leading to the mono-ester intermediate.

Troubleshooting Strategies:

  • Prolonged Reaction Time and Increased Temperature: As the second esterification is often slower, increasing the reflux time and ensuring the reaction temperature is maintained at the boiling point of methanol are crucial.

  • Sufficient Catalyst Loading: Ensure that enough catalyst is present to promote both esterification steps effectively.

  • Driving the Equilibrium: As with low overall yield, using a large excess of methanol and removing water are key to pushing the reaction to the fully esterified product.

Issue 3: Product Decomposition or Side Reactions

Question: I observe charring or the formation of dark-colored impurities in my reaction mixture, especially after prolonged heating. What is causing this, and how can I prevent it?

Answer:

The formation of dark-colored byproducts or charring is often a sign of decomposition, which can be caused by the strong acid catalyst at elevated temperatures.

Potential Side Reactions and Prevention:

Side Reaction Explanation Preventative Measures
Dehydration/Decarboxylation At high temperatures, the combination of a strong acid and an organic substrate can lead to unwanted dehydration and decarboxylation reactions, resulting in complex polymeric materials.Use a Milder Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid.[2] Controlled Temperature: Ensure the reaction temperature does not significantly exceed the boiling point of methanol (around 65 °C). Use a well-controlled heating mantle and a reflux condenser.
Oxidation If the starting homophthalic acid was prepared by oxidation and contains residual oxidizing agents, these can react with the alcohol or the product under acidic conditions.Ensure the starting homophthalic acid is thoroughly purified before use. Recrystallization is an effective method for removing such impurities.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of homophthalic acid?

A1: A common and reliable starting material is indene, which can be oxidatively cleaved to form homophthalic acid.[6] This method is well-documented in Organic Syntheses.

Q2: Can I use homophthalic anhydride instead of homophthalic acid for the esterification?

A2: Yes, homophthalic anhydride can be used. The reaction with methanol, typically in the presence of an acid catalyst, will open the anhydride ring and subsequently esterify the resulting carboxylic acid. The reaction with the anhydride is often faster as the first step (ring-opening) is not an equilibrium.

Q3: What is the best way to purify the final product, this compound?

A3: The primary purification method after aqueous workup is distillation under reduced pressure (vacuum distillation). This is effective for separating the desired diester from any non-volatile impurities and any remaining mono-ester. If the product is a solid at room temperature, recrystallization from a suitable solvent system can also be employed.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting diacid, the mono-ester intermediate, and the final diester product. The diacid will have a very low Rf value, while the diester will have the highest Rf. The mono-ester will appear at an intermediate Rf. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methanol is flammable and toxic, so the reaction should be performed in a well-ventilated area, away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of Homophthalic Acid from Indene

This procedure is adapted from a well-established method.[6]

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of potassium dichromate in water and concentrated sulfuric acid.

  • Warm the mixture to 65 °C.

  • Slowly add indene dropwise, maintaining the temperature at 65 ± 2 °C. Cooling with a water bath may be necessary.

  • After the addition is complete, stir the mixture for an additional 2 hours at the same temperature.

  • Cool the mixture to room temperature and then in an ice-salt bath to 0 °C for 5 hours.

  • Collect the precipitated homophthalic acid by suction filtration.

  • Purify the crude product by dissolving it in a 10% sodium hydroxide solution, extracting with an organic solvent to remove neutral impurities, and then re-precipitating the homophthalic acid by adding sulfuric acid.

  • Collect the purified homophthalic acid by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound (Fischer Esterification)

This is a general procedure based on standard Fischer esterification protocols.[4][5]

  • To a round-bottom flask containing homophthalic acid, add a large excess of methanol (to act as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL for every 10 g of diacid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).

  • Maintain the reflux for 4-6 hours, or until reaction monitoring (TLC or GC) indicates the disappearance of the starting material and the mono-ester intermediate.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer several times with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

References

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Organic Syntheses. (n.d.). Homophthalic acid and anhydride.
  • Google Patents. (n.d.). US3578705A - Process for the preparation of homophthalic acid.
  • University of California, Irvine. (n.d.). Fischer Esterification Procedure.
  • Google Patents. (n.d.). US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride.
  • University of California, Los Angeles. (n.d.). Fischer Esterification Procedure.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. (n.d.). US20050043411A1 - Process for preparing homophthalate derivatives.
  • Zenodo. (n.d.). Convenient Preparation of Homophthalic Acids.
  • Wikipedia. (n.d.). Fischer–Speier esterification.

Sources

Technical Support Center: Purification of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Here, we will address specific issues in a question-and-answer format, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Homophthalic Acid: This is the diacid precursor to your diester. Its presence indicates an incomplete esterification reaction.

  • Monomethyl Homophthalate: This is the half-ester intermediate, resulting from the esterification of only one of the carboxylic acid groups of homophthalic acid.

  • Unreacted Starting Materials: Depending on your synthesis, this could include compounds like indene or other precursors to homophthalic acid.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as toluene, methanol, or dichloromethane, may be present.

  • Byproducts from Side Reactions: These can be diverse and method-specific. For instance, if you are preparing homophthalic acid from indene, oxidation byproducts could be present.[1]

Q2: What are the key physical and chemical properties of this compound that I should be aware of during purification?

A2: Understanding the properties of your target compound is crucial for selecting an appropriate purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₁H₁₂O₄Provides the elemental composition.
Molecular Weight 208.21 g/mol Useful for mass spectrometry analysis.[2]
Appearance Yellowish liquidThe color can be an initial, albeit qualitative, indicator of purity.[3]
Boiling Point ~282 °C (for a similar isomer)High boiling point suggests that distillation is a viable purification method, but vacuum distillation is recommended to prevent thermal decomposition.[4]
Solubility Soluble in many organic solventsThis property is key for choosing appropriate solvents for chromatography and recrystallization.

Q3: Can this compound degrade during purification?

A3: Yes, two primary degradation pathways to be mindful of are hydrolysis and transesterification.

  • Hydrolysis: The ester groups are susceptible to hydrolysis back to the carboxylic acid, especially in the presence of strong acids or bases and water. This can occur during aqueous work-ups if the pH is not carefully controlled.

  • Transesterification: If there is residual alcohol from the synthesis (e.g., methanol) and a catalyst present, transesterification can occur, although in the case of this specific molecule where both esters are methyl esters, this is less of a concern unless other alcohols are introduced.[5][6]

Troubleshooting Guide: Purification Workflows

This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.

Workflow 1: Purification by Column Chromatography

Flash column chromatography is a standard method for purifying esters. Here is a decision-making workflow to guide you through the process.

start Crude Product Analysis (TLC) solvent_selection Select Solvent System (e.g., Hexane/Ethyl Acetate) start->solvent_selection column_prep Prepare Silica Gel Column solvent_selection->column_prep loading Load Sample column_prep->loading elution Elute with Gradient or Isocratic System loading->elution fractions Collect and Analyze Fractions (TLC) elution->fractions fractions->elution Impurities present, adjust gradient combine Combine Pure Fractions fractions->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product start Select a Suitable Solvent or Solvent Pair dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Allow to Cool Slowly dissolve->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals filter Filter Crystals crystals->filter no_crystals->start Induce crystallization or try new solvent wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry final_product Pure Crystalline Product dry->final_product

Sources

"Methyl 2-(2-methoxy-2-oxoethyl)benzoate" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reaction Monitoring by TLC

Topic: Synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

As a Senior Application Scientist, I've frequently guided researchers through the nuances of reaction monitoring. Thin-Layer Chromatography (TLC) is a cornerstone technique—it's fast, inexpensive, and provides immediate, actionable insights into a reaction's progress.[1][2] This guide is structured to function as a dedicated support resource for monitoring the synthesis of this compound, a common intermediate in pharmaceutical and materials science.

For the context of this guide, we will consider a common synthetic route: the acid-catalyzed Fischer esterification of Homophthalic acid (2-(carboxymethyl)benzoic acid) with methanol.[3] The principles and troubleshooting steps discussed here are broadly applicable to many other reactions you may encounter.

Part 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the most common questions researchers have when setting up TLC for reaction monitoring.

Q1: What is the fundamental principle of using TLC to monitor this specific esterification?

Answer: The principle lies in the significant polarity difference between your starting material and your product.[4]

  • Starting Material (High Polarity): Homophthalic acid is a dicarboxylic acid. Its two carboxylic acid groups are very polar and will adsorb strongly to the polar silica gel on the TLC plate.[5] Consequently, it will travel a very short distance up the plate, resulting in a low Retention Factor (Rf) value.[6]

  • Product (Lower Polarity): this compound is a diester. By converting the polar carboxylic acid groups to less polar ester groups, the product's affinity for the silica gel is greatly reduced.[7] It will travel much farther up the plate with the mobile phase, resulting in a higher Rf value.[6]

By spotting the reaction mixture over time, you can visually track the disappearance of the low-Rf starting material spot and the appearance of the higher-Rf product spot.[8][9] The reaction is considered complete when the starting material spot is no longer visible.[4][10]

Q2: What materials and equipment do I need to start?

Answer: You will need a standard set of laboratory equipment for TLC analysis.[11]

  • TLC Plates: Silica gel 60 F₂₅₄ plates are the standard choice, as the fluorescent indicator (F₂₅₄) allows for visualization under UV light.[7][12]

  • Developing Chamber: A beaker covered with a watch glass or a dedicated TLC tank is required to create a solvent-saturated atmosphere.[13]

  • Spotting Tools: Glass capillary tubes are ideal for applying small, concentrated spots.[14]

  • Mobile Phase: A mixture of solvents, typically a less polar solvent like hexane and a more polar one like ethyl acetate.

  • Visualization Tools:

    • A UV lamp (254 nm) is essential for non-destructive visualization.[15][16]

    • Staining jars and a heat gun for chemical staining.

  • General Labware: Pencils for marking the plate (never use ink pens, as the ink will run), a ruler for Rf calculations, and appropriate personal protective equipment (PPE).[14][17]

Q3: How do I select and optimize the mobile phase (solvent system)?

Answer: The goal is to find a solvent system where the product has an Rf value between 0.3 and 0.7.[10] This range provides the best resolution and clearly separates the product from the baseline and the solvent front.

For aromatic esters, a binary mixture of hexane and ethyl acetate is an excellent starting point.[18][19]

  • Initial Recommendation: Begin with a 3:1 mixture of Hexane:Ethyl Acetate .

  • Optimization:

    • If spots are too high (Rf > 0.7): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., try 4:1 or 5:1 Hexane:Ethyl Acetate).[19][20]

    • If spots are too low (Rf < 0.3): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., try 2:1 or 1:1 Hexane:Ethyl Acetate).[19][20]

Solvent System (Hexane:Ethyl Acetate)PolarityRecommended Use Case
5:1LowWhen product Rf is too high; for separating less polar compounds.
3:1 Medium Good starting point for this compound.
1:1HighWhen product Rf is too low; for eluting more polar compounds.
100% Ethyl AcetateVery HighFor highly polar compounds; may be needed if side products are much more polar.[21]
Q4: What is the correct way to spot the plate for reaction monitoring?

Answer: Proper spotting is critical for clear results. For reaction monitoring, a three-lane spotting system is standard practice.[8][22]

  • Prepare the Plate: Using a soft pencil, gently draw a starting line (the origin) about 1 cm from the bottom of the TLC plate.[13] Mark three tick marks for your lanes.

  • Lane 1 (SM - Starting Material): Spot a dilute solution of your starting material, Homophthalic acid.

  • Lane 2 (Co - Co-spot): Apply a spot of the starting material first. Then, without letting the capillary touch the plate again in a different spot, apply a spot of the reaction mixture directly on top of the starting material spot. This lane confirms the identity of the starting material spot in your reaction mixture.

  • Lane 3 (RM - Reaction Mixture): Spot a sample (aliquot) taken directly from your reaction vessel.[8]

Pro-Tip: Make your spots as small and concentrated as possible by applying the sample quickly and gently.[14] If your sample is dilute, you can spot multiple times in the same location, allowing the solvent to fully evaporate between applications.[20][23]

Q5: How do I visualize the spots on the TLC plate?

Answer: Visualization is a two-step process, starting with a non-destructive method followed by a destructive one if needed.

  • UV Light (Non-Destructive): First, view the dried plate under a short-wave UV lamp (254 nm).[16] The plate's fluorescent background will glow green, and compounds that absorb UV light (like your aromatic starting material and product) will appear as dark spots.[15] Gently circle these spots with a pencil, as they will disappear once the lamp is removed.[16]

  • Chemical Stains (Destructive): If a compound is not UV-active or for confirmation, use a chemical stain.[16] This involves dipping the plate into a reagent solution and then gently heating it.

    • Potassium Permanganate (KMnO₄): An excellent general stain for compounds that can be oxidized.[24] It will reveal yellow spots on a purple or pink background.[24] This is useful because the starting material (carboxylic acid) and product (ester) will both react.

    • Phosphomolybdic Acid (PMA): Another powerful general stain that reacts with most organic compounds to produce blue-green spots on a yellow background after heating.[24]

Q6: How do I interpret the TLC plate to know if my reaction is complete?

Answer: You interpret the plate by comparing the three lanes at different time points.[25]

  • t = 0 (Start of reaction): The "RM" lane should show a strong spot corresponding to your starting material (low Rf) and possibly no product spot yet.

  • t = intermediate: The "RM" lane will show a diminishing starting material spot and a new, intensifying product spot at a higher Rf.

  • t = completion: The "RM" lane will show a strong product spot and the complete disappearance of the starting material spot.[4] The co-spot lane will show two distinct spots until the reaction is complete, at which point it will only show the product spot.

Part 2: Troubleshooting Guide

Even with a perfect protocol, issues can arise. This section provides solutions to common TLC problems.

Q: My spots are streaking vertically instead of forming tight circles. What's wrong?

A: Streaking is a common issue with several potential causes.[23][26]

  • Problem: Sample is overloaded.[17][20]

    • Solution: Dilute your reaction mixture sample before spotting it on the plate. Streaking often occurs when the sample concentration is too high, overwhelming the silica gel's capacity.[27]

  • Problem: The starting material, Homophthalic acid, is highly acidic. Acidic compounds can interact strongly and irregularly with the silica gel, causing tailing or streaking.[23][26]

    • Solution: Add a very small amount (e.g., 0.1-1%) of acetic or formic acid to your mobile phase.[20] This acidic modifier protonates the silica surface, leading to more uniform interactions and sharper spots for acidic analytes.

  • Problem: The sample was spotted in a highly polar solvent.

    • Solution: If you must dilute your sample, use a solvent that is less polar than your mobile phase (e.g., dichloromethane or ethyl acetate). A highly polar spotting solvent can create a "ring" effect on the baseline, leading to distorted spots.[26]

Q: All my spots are clustered at the bottom (low Rf) or rushed to the top (high Rf). How do I fix this?

A: This is a classic mobile phase polarity issue. The goal is to get the compound of interest (your product) to an Rf of ~0.5.

  • Problem: Spots are at the bottom (Rf is too low).

    • Cause & Solution: Your mobile phase is not polar enough to move the compounds up the plate. You need to increase its polarity.[20] For a hexane/ethyl acetate system, decrease the proportion of hexane and increase the ethyl acetate (e.g., move from 3:1 to 1:1).

  • Problem: Spots are at the top (Rf is too high).

    • Cause & Solution: Your mobile phase is too polar, carrying everything with the solvent front. You must decrease its polarity.[20] Increase the proportion of hexane (e.g., move from 3:1 to 5:1).

Q: I've run my plate, but I don't see any spots under the UV lamp. What happened?

A: This can be frustrating, but it's usually one of a few simple issues.[17][20]

  • Problem: The sample concentration is too low.[23]

    • Solution: Try re-spotting the plate, applying the sample 3-4 times in the same spot (letting it dry between applications) to concentrate it.[20]

  • Problem: Your compounds are not UV-active.

    • Solution: While your starting material and product should be UV-active due to the benzene ring, some impurities or side products may not be.[14][15] Use a chemical stain like potassium permanganate or PMA, which will visualize a much broader range of organic compounds.[24]

  • Problem: The solvent level in the developing chamber was too high.

    • Solution: Ensure the solvent level is always below the origin line where you spotted your samples.[17][20] If the solvent covers the spots, they will dissolve into the solvent pool instead of traveling up the plate.

Q: My spots are shaped like crescents or are otherwise distorted.

A: This is often due to a physical issue with the plate or spotting technique.

  • Problem: You may have gouged the silica layer when spotting.[26]

    • Solution: Be very gentle when spotting. The capillary should just touch the surface of the plate. Damaging the stationary phase creates channels that disrupt the solvent's uniform flow.

  • Problem: The plate is touching the side of the developing chamber or the filter paper wick.[23]

    • Solution: Ensure the plate is centered in the chamber and not touching anything as it develops. This can cause the solvent front to run crookedly and distort the shape of the spots.

Part 3: Protocols & Data Summaries

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Chamber Preparation: Pour your chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to act as a wick and saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw an origin line ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM," "Co," and "RM."[13]

  • Spotting: Using a capillary tube, spot the appropriate samples onto the designated lanes as described in FAQ Q4. Ensure spots are small and do not cross-contaminate.

  • Development: Carefully place the TLC plate into the equilibrated chamber. Make sure the solvent level is below the origin line and the plate is not touching the sides.[20] Cover the chamber.

  • Elution: Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.[11] Immediately mark the solvent front with a pencil.

  • Drying: Let the plate air-dry completely in a fume hood.

  • Visualization: View the plate under a 254 nm UV lamp and circle any visible spots.[16] If necessary, proceed to chemical staining.

  • Analysis: Observe the relative positions and intensities of the spots to determine the reaction's progress. Calculate Rf values if needed (Rf = distance spot traveled / distance solvent front traveled).[9]

Protocol 2: Preparation of Visualization Stains
Stain NamePreparation RecipeApplication Notes
Potassium Permanganate Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[28] Store in a dark bottle.A good general stain for oxidizable compounds. Dip the plate, gently wipe the back, and warm with a heat gun. Yellow spots appear on a purple background.[24]
Phosphomolybdic Acid (PMA) Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[24][28]An excellent, highly sensitive general stain. Dip the plate, wipe the back, and heat strongly with a heat gun. Dark blue/green spots appear on a yellow/green background.
Iodine Chamber Place a few crystals of solid iodine at the bottom of a sealed jar or TLC chamber.[24]A semi-destructive method good for aromatic and unsaturated compounds. Place the dried TLC plate in the chamber until brown spots appear.[16] Circle spots quickly as they will fade.

Part 4: Visual Diagrams & Workflows

Diagram 1: TLC Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate Developing Chamber prep_plate 2. Prepare & Mark TLC Plate spot_plate 3. Spot SM, Co, & RM Lanes develop 4. Develop Plate in Chamber spot_plate->develop dry 5. Dry Plate develop->dry visualize_uv 6. Visualize (UV Lamp) dry->visualize_uv visualize_stain 7. Visualize (Stain) (Optional) visualize_uv->visualize_stain interpret 8. Interpret Results visualize_stain->interpret

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Diagram 2: Logic for Adjusting Mobile Phase Polarity

Caption: Decision-making process for optimizing the TLC mobile phase.

Diagram 3: Troubleshooting Decision Tree

Caption: A decision tree for diagnosing and solving common TLC issues.

References

  • TLC troubleshooting. (n.d.). ChemBAM.
  • TLC Stains. (n.d.). Organic Chemistry @ CU Boulder.
  • TLC Visualization Methods - Theory pages. (n.d.). Labster.
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • How can TLC allow you to determine if your reaction has gone to completion. Explain. (n.d.). Study.com.
  • Troubleshooting TLC. (2025, June 29). pharmashare.in.
  • Appendix 3: Recipes For TLC Stains. (n.d.). The Sarpong Group, UC Berkeley.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Medium.
  • 5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts.
  • Magic Formulas: TLC Stains. (n.d.). Department of Chemistry, University of Rochester.
  • How to identify whether a reaction has been complete using TLC. (2020, February 18). Quora.
  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry @ CU Boulder.
  • TLC Lab: Monitoring Esterification Reaction. (n.d.). Studylib.
  • TLC Monitoring of Reaction Progress. (2025, October 14). Coconote.
  • TLC Stain Recipes. (n.d.).
  • Thin Layer Chromatography. (n.d.).
  • 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts.
  • Chromatography: Solvent Systems for TLC. (n.d.). Department of Chemistry, University of Rochester.
  • 2.4: TLC-ANALYSIS. (2021, June 20). Chemistry LibreTexts.
  • esterification reaction. (n.d.). Scribd.
  • Thin Layer Chromatography (TLC). (n.d.). University of Toronto.
  • Thin Layer Chromatography Visualization Reagents. (n.d.).
  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison.
  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024, February 8). MDPI.
  • Calculate the Rf values of methyl benzoate and methyl... (2020, April 27). Chegg.com.
  • Thin Layer Chromatography. (n.d.).
  • Polarity of Solvents. (n.d.).
  • What are the solvents used in TLC for sterification?. (2014, January 26). ResearchGate.
  • A student analyzes their crude and pure product from... (2021, August 6). Chegg.com.
  • Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (2008, December 12). Journal of Chemical Education.
  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI.
  • This compound. (n.d.). PubChem.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI.
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (n.d.). Patsnap.
  • Preparation of Methyl Benzoate. (n.d.).

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Technical Support Center: Optimizing Chromatography for Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of Methyl 2-(2-methoxy-2-oxoethyl)benzoate (also known as Dimethyl Homophthalate). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on developing robust purification methods and troubleshooting common issues. Our approach is rooted in fundamental chromatographic principles to empower you to make informed decisions in your experiments.

Compound Profile: this compound

Understanding the analyte is the first step in successful chromatography.

  • Structure: An aromatic ring with two methyl ester functional groups.

  • Formula: C₁₁H₁₂O₄[1][2][3]

  • Molecular Weight: 208.21 g/mol [1][2][3]

  • Appearance: Yellow Liquid[1][4]

  • Polarity: Moderately polar. The two ester groups provide polar character, while the benzene ring contributes non-polar, aromatic properties. This dual nature makes it suitable for both normal-phase and reversed-phase chromatography, depending on the impurities to be separated.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient your method development process.

Q1: Should I use Normal-Phase or Reversed-Phase Chromatography?

A: The choice depends on the polarity of your impurities.

  • Normal-Phase Chromatography (NPC): This is the most common and often the first choice for this type of molecule in a synthetic workflow.[5] Use NPC if your impurities are significantly more or less polar than the target compound. The stationary phase is polar (e.g., silica), and the mobile phase is non-polar.

  • Reversed-Phase Chromatography (RPC): Use RPC if your compound is part of a complex mixture with many polar byproducts or if it is isolated from an aqueous solution. RPC is excellent for separating compounds with subtle differences in hydrophobicity.[6] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile).[7][8]

Q2: What is a good starting solvent system for Normal-Phase Chromatography (NPC)?

A: A combination of hexane (or heptane) and ethyl acetate is the universal starting point for moderately polar compounds.[9][10] Begin by screening different ratios using Thin-Layer Chromatography (TLC). A typical starting point for screening would be 20-30% ethyl acetate in hexane.

Q3: What is a good starting solvent system for Reversed-Phase Chromatography (RPC)?

A: A gradient of water and acetonitrile (ACN) is a standard choice for RPC.[7][8][11] Start with a broad gradient, for example, 5% to 95% ACN over 20-30 minutes, to scout for the elution position of your compound. Methanol can be used as a less expensive alternative to ACN, but it will provide different selectivity and generate higher backpressure.[6]

Q4: How do I translate my TLC results into a flash chromatography method?

A: The relationship between the Retention Factor (Rf) on a TLC plate and the elution volume in a column, measured in Column Volumes (CV), is described by the formula: CV = 1/Rf .[12][13][14] For optimal loading and separation in flash chromatography, you should aim for a solvent system that gives your target compound an Rf value between 0.15 and 0.35.[12][13]

TLC Rf ValueCalculated Elution (CV)Suitability for Flash Chromatography
> 0.5< 2Too fast. Poor separation from non-polar impurities. High risk of co-elution.[15]
0.15 - 0.35 ~2.8 - 6.7 Optimal Range. Good balance of resolution, run time, and solvent consumption.[13]
< 0.1> 10Too slow. Leads to broad peaks due to diffusion and excessive solvent usage.[15]

Part 2: A Step-by-Step Workflow for Normal-Phase Method Development

This section provides a detailed protocol for developing a purification method from scratch using TLC, the most common workflow for this compound.

Protocol 1: TLC-Based Method Development for Flash Chromatography
  • Prepare Your Sample: Dissolve a small amount of your crude reaction mixture in a strong solvent like dichloromethane or ethyl acetate to create a concentrated stock solution.

  • Solvent System Screening:

    • Prepare three TLC developing chambers with different solvent systems to test varying selectivities.[9][10] Good starting points are:

      • Chamber 1: 20% Ethyl Acetate in Hexane

      • Chamber 2: 30% Dichloromethane in Hexane

      • Chamber 3: 10% Diethyl Ether in Hexane

    • Spot your crude mixture on three separate TLC plates.

    • Develop each plate in one of the chambers.

    • Visualize the plates using a UV lamp (254 nm) and circle all visible spots.[16]

  • Select and Optimize:

    • Analyze the plates to see which solvent system provides the best separation between your target compound and its nearest impurities.[10]

    • Once you have selected the best solvent pair (e.g., Ethyl Acetate/Hexane), optimize the ratio to place the target compound's Rf between 0.15 and 0.35.[12] You can test ratios like 10%, 15%, 20%, and 25% Ethyl Acetate in Hexane.

  • Transition to Flash Chromatography:

    • Calculate the required CV using the formula CV = 1/Rf from your optimized TLC plate.

    • Pack a flash column with silica gel.

    • Prepare your sample for loading. It is critical to use a "dry loading" technique if your compound is not very soluble in the mobile phase or if you used a strong solvent for dissolution.[17] To dry load, dissolve your crude product, add a small amount of silica gel, evaporate the solvent until you have a dry, free-flowing powder, and load this powder onto the top of your column.

    • Run the column using the optimized solvent system, collecting fractions until your product has fully eluted.

Method Development Workflow Diagram

MethodDevelopment cluster_TLC TLC Screening & Optimization cluster_Flash Flash Chromatography Execution TLC_Start Spot Crude Mix on TLC Plates Screen Develop in Different Solvent Systems (e.g., EtOAc/Hex, DCM/Hex) TLC_Start->Screen Select Select Best System (Good Separation?) Screen->Select Optimize Optimize Ratio for Target Rf = 0.15-0.35 Select->Optimize Calc Calculate CV (CV = 1/Rf) Optimize->Calc Transition Load Dry Load Sample onto Column Calc->Load Run Run Column with Optimized Solvents Load->Run Analyze Analyze Fractions (TLC, UV-Vis, etc.) Run->Analyze

Caption: Workflow from TLC screening to flash column purification.

Part 3: Troubleshooting Guide

Even with a well-planned method, problems can arise. This section provides solutions to common chromatographic issues.

Problem 1: Poor Separation (Co-eluting Peaks)

Q: My target compound is co-eluting with an impurity. How can I improve the resolution?

A: Poor resolution means you need to improve the selectivity (α) or efficiency (N) of your system.

  • Change Solvent Selectivity: This is the most powerful tool. If you are using Hexane/Ethyl Acetate, the ethyl acetate provides hydrogen-bonding acceptance. Switching to a solvent from a different class can dramatically change the elution order.[9]

    • Try Dichloromethane (DCM): As a dipolar solvent, it will interact differently with your compound and impurities. Try a DCM/Hexane system.

    • Try an Aromatic Solvent: Toluene can provide π-π interactions, which may help separate aromatic compounds.[10]

  • Use a Shallower Gradient: If you are running a gradient elution, making the gradient shallower (e.g., changing from a 10-50% gradient over 10 CV to a 10-30% gradient over 15 CV) increases the separation window for closely eluting compounds.[18]

  • Change the Stationary Phase: If solvent changes don't work, the issue may require a different stationary phase. An amine- or diol-bonded silica phase offers different selectivity compared to standard silica and can sometimes resolve difficult separations.[19]

Problem 2: Abnormal Peak Shapes

Q: My peaks are tailing, fronting, or splitting. What causes this and how do I fix it?

A: Peak shape problems are common and can usually be traced to chemical interactions or physical issues with the column or sample introduction.[20][21]

Peak Tailing (Asymmetric peak with a drawn-out tail)
  • Probable Cause: Secondary interactions between the analyte and the stationary phase. This is common if your compound has basic functional groups interacting with acidic silanol groups on the silica surface.[22][23]

  • Solution:

    • Add a Mobile Phase Modifier: Add a small amount (0.1-0.5%) of an additive like triethylamine (TEA) to your mobile phase.[18][22] The TEA will preferentially bind to the acidic sites on the silica, masking them from your compound and improving peak shape.

    • Check for Overload: Tailing can also be a sign of mass overload, though this more commonly causes fronting. Try injecting a more dilute sample.

Peak Fronting (Asymmetric "shark-fin" peak)
  • Probable Cause: This is a classic sign of either mass overload or using a sample solvent that is too strong (more polar in NPC) compared to the mobile phase.[21][24] The strong solvent carries the band of sample down the column too quickly at the beginning, causing distortion.

  • Solution:

    • Reduce Sample Concentration: Dilute your sample before injection.

    • Change Sample Solvent: Dissolve your sample in the weakest possible solvent. Ideally, use the initial mobile phase itself.[25] If solubility is an issue, use a minimal amount of a stronger solvent like DCM, or preferably, use the dry loading technique described in Protocol 1.[5][17]

Split Peaks (Peak is divided into two or more parts)
  • Probable Cause: A physical disruption in the chromatographic path.

    • Void at Column Head: The most common cause is a void or channel forming at the top of the column bed.[21][23] This can happen from improper packing or if the silica dissolves due to an incompatible mobile phase.

    • Partially Blocked Frit: Debris from the sample or system can block the inlet frit of the column.[21]

    • Strong Sample Solvent Effect: Injecting in a very strong solvent can also cause peak splitting, where part of the sample travels with the solvent plug and the rest is retained.[21]

  • Solution:

    • Repack the Column: If you suspect a void, the only solution is to repack the column carefully.

    • Filter Your Sample: Always filter your sample before injection if it contains particulates.

    • Optimize Sample Solvent: As with peak fronting, ensure your sample is dissolved in a compatible, weak solvent.

Troubleshooting Logic Diagram

Troubleshooting Start Observe Peak Shape Problem Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing Add Modifier (e.g., 0.1% TEA) to Mobile Phase Tailing->Sol_Tailing Yes Splitting Peak Splitting? Fronting->Splitting No Sol_Fronting Reduce Sample Concentration or Use Weaker Sample Solvent (Dry Load is Best) Fronting->Sol_Fronting Yes Sol_Splitting Repack Column (Check for Voids) & Filter Sample Splitting->Sol_Splitting Yes

Caption: Decision tree for troubleshooting common peak shape problems.

Problem 3: Compound Instability

Q: I have a low recovery, and I suspect my compound is decomposing on the silica gel. How can I check this and what are my options?

A: Silica gel is acidic and can cause degradation of sensitive compounds.[26]

  • How to Confirm: Perform a "2D TLC" or stability test. Spot your compound on a TLC plate, then let it sit for 30-60 minutes. After waiting, develop the plate as usual. If you see a new spot at the baseline or a streak originating from the main spot, your compound is likely unstable on silica.[26]

  • Solutions:

    • Deactivate the Silica: Before loading your sample, flush the packed column with your mobile phase containing 1% triethylamine to neutralize the acidic sites. Then, re-equilibrate with the original mobile phase before running.[22]

    • Switch to a Different Stationary Phase: Alumina is a common alternative and is available in neutral, basic, or acidic forms. For your compound, neutral or basic alumina would be a good choice.[26]

    • Use Reversed-Phase Chromatography: RPC operates under much milder conditions (neutral water/organic mixtures) and is an excellent alternative for acid-sensitive compounds.

References
  • Biotage. (2023, January 19).
  • Study.com. How does increasing the polarity of the solvent system affect the results of a TLC?[Link]
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
  • GL Sciences. Normal Phase Column Selection Guide. [Link]
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]
  • Teledyne ISCO. (2021, March 11).
  • Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?[Link]
  • Sorbtech. (2023, September 13).
  • Buchi.com.
  • Teledyne ISCO. (2023, December 19).
  • Biotage. (2023, January 19).
  • PubChem. Methyl 2-(2-methoxy-2-oxoethyl)
  • Shimadzu. Abnormal Peak Shapes. [Link]
  • University of Rochester, Department of Chemistry.
  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]
  • Chemistry For Everyone. (2025, January 22).
  • Alwsci. (2025, November 27).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Columbia University.
  • Chemistry LibreTexts. (2021, November 13). 12.
  • Chromatography Forum. (2013, January 15).
  • Molnar Institute.
  • Element Lab Solutions. HPLC Solvent Selection. [Link]
  • IndiaMART. Methyl 2-(2-methoxy-2-oxoethyl)
  • Biotage. (2023, May 16). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?[Link]
  • PubChem. Methyl 2-[(2-methoxy-2-oxoethyl)
  • ChemistryViews. (2012, August 7).
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. [Link]
  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. [Link]
  • LCGC International. (2018, November 1).
  • University of South Alabama.
  • SIELC Technologies.
  • Biotage. (2023, February 2).

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Removal of unreacted starting materials from "Methyl 2-(2-methoxy-2-oxoethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from "Methyl 2-(2-methoxy-2-oxoethyl)benzoate." Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Introduction: Understanding the Chemistry of Purification

"this compound" (CAS 716-43-8) is a diester with a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1][2] Achieving high purity of this compound is critical for the reliability and reproducibility of subsequent experimental outcomes. The purification strategy is intrinsically linked to the synthetic route employed, as the nature of the unreacted starting materials will dictate the most effective purification technique.

A common synthetic approach to this molecule involves the esterification of homophthalic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. Alternatively, it can be synthesized via a malonic ester synthesis pathway. The troubleshooting guide below will address potential impurities from these common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my ¹H NMR spectrum. What could it be?

A1: An unexpected peak in your ¹H NMR spectrum is likely an unreacted starting material or a side product. If you've synthesized "this compound" from homophthalic acid, you might be observing residual homophthalic acid or the mono-ester intermediate. If a different route was used, providing the synthetic scheme will help in identifying the impurity. For definitive identification, techniques like LC-MS can be invaluable for determining the molecular weight of the impurity.[3]

Q2: My purified product is a yellow liquid, is this normal?

A2: Yes, "this compound" is often described as a yellow liquid.[4] However, a very intense yellow or brownish color may indicate the presence of impurities. If your downstream application requires a colorless material, purification techniques such as column chromatography with activated carbon treatment can be employed to remove colored impurities.

Q3: Can I use recrystallization to purify "this compound"?

A3: Recrystallization is a powerful purification technique for solid compounds.[5][6] Since "this compound" is a liquid at room temperature, traditional recrystallization is not a suitable method. However, if you suspect a solid impurity, you may be able to dissolve your product in a suitable solvent at room temperature, cool it to a very low temperature to see if the impurity crystallizes out, and then filter the liquid product.

Q4: What is the best chromatographic method for purifying this compound?

A4: Column chromatography is a highly effective method for purifying liquid compounds like "this compound".[7][8] Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is crucial and should be determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system of hexane and ethyl acetate is a good starting point for method development.

Troubleshooting Guides

Guide 1: Purification via Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying your product from unreacted starting materials and side products.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Final Product TLC 1. TLC Analysis to Determine Eluent Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load Crude Product Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product G cluster_prep Sample & System Preparation cluster_analysis Data Acquisition & Analysis cluster_result Purity Determination Sample_Prep 1. Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) System_Prep 2. Equilibrate HPLC System Sample_Prep->System_Prep Inject 3. Inject Sample System_Prep->Inject Chromatogram 4. Obtain Chromatogram Inject->Chromatogram Integrate 5. Integrate Peak Areas Chromatogram->Integrate Calculate 6. Calculate % Purity Integrate->Calculate Report Purity Report Calculate->Report

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure a robust and efficient manufacturing process.

Overview of the Synthetic Pathway

The most common and economically viable route for the synthesis of this compound on a larger scale involves a two-stage process. The first stage is the synthesis of homophthalic acid, followed by a diesterification reaction.

Caption: Overall synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Synthesis of Homophthalic Acid

Q1: We are observing a lower than expected yield during the oxidation of indene to homophthalic acid. What are the likely causes and solutions?

A1: Low yields in this oxidation step are often attributed to poor temperature control and incomplete reaction.

  • Causality: The oxidation of indene is an exothermic reaction. If the temperature is not carefully controlled, side reactions can occur, leading to the formation of byproducts and a reduction in the yield of homophthalic acid. The reaction temperature should be maintained at 65 ± 2°C for optimal results.[1] A significant drop in yield to around 52-54% can be seen if the reaction is carried out at reflux temperature.[1]

  • Troubleshooting Protocol:

    • Temperature Monitoring: Implement a robust temperature monitoring system for the reactor. Use a calibrated temperature probe placed directly in the reaction mixture.

    • Controlled Addition: Add the indene dropwise to the reaction mixture to manage the exotherm.

    • Efficient Cooling: Ensure the reactor's cooling system is adequate to dissipate the heat generated during the reaction.

    • Reaction Time: After the addition of indene is complete, continue stirring at the specified temperature for the recommended duration to ensure the reaction goes to completion.[1]

Q2: The isolated homophthalic acid is dark-colored. How can we improve its purity and color?

A2: A dark color indicates the presence of impurities, likely from over-oxidation or residual oily byproducts.

  • Causality: Impurities can arise from side reactions during the oxidation process. These can be oily, alkali-insoluble products.[1] Drying the homophthalic acid at high temperatures (e.g., in an oven at 110°C) can also cause it to darken.[1]

  • Troubleshooting Protocol:

    • Alkaline Wash: After the initial precipitation of homophthalic acid, dissolve it in a 10% sodium hydroxide solution. This will separate the acidic product from any neutral, alkali-insoluble impurities. An extraction with a non-polar solvent like benzene can be performed at this stage to remove these oily impurities.[1]

    • Controlled Precipitation: Re-precipitate the homophthalic acid by slowly adding the alkaline solution to a chilled sulfuric acid solution with vigorous stirring.

    • Thorough Washing: Wash the precipitated homophthalic acid with ice-cold water to remove any residual acids and water-soluble impurities. Homophthalic acid has some solubility in water, so using cold water is crucial to minimize product loss.[1]

    • Drying Method: Avoid drying the purified homophthalic acid at high temperatures. The recommended method is azeotropic distillation with benzene or drying in a vacuum desiccator over anhydrous calcium chloride.[1]

Diesterification of Homophthalic Acid

Q3: The diesterification of homophthalic acid to this compound is incomplete, and we observe the presence of the mono-ester and unreacted diacid. How can we drive the reaction to completion?

A3: Incomplete esterification is a common issue in Fischer esterification, which is an equilibrium-controlled reaction.

  • Causality: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. Insufficient catalyst or reaction time can also lead to incomplete conversion.

  • Troubleshooting Protocol:

    • Excess Methanol: Use a significant excess of methanol to shift the equilibrium towards the formation of the diester.

    • Water Removal: Employ a method to remove water as it is formed. On a large scale, a Dean-Stark trap with a suitable solvent (e.g., toluene) can be used for azeotropic removal of water.[2]

    • Catalyst Choice and Loading: Use an effective acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[3] Ensure the catalyst loading is appropriate for the scale of the reaction.

    • Reaction Time and Temperature: Monitor the reaction progress using techniques like HPLC or GC to determine the optimal reaction time. Running the reaction at the reflux temperature of methanol will increase the reaction rate.

Q4: We are observing the formation of a significant amount of homophthalic anhydride as a byproduct during the diesterification. How can this be prevented?

A4: The formation of the cyclic anhydride is a competing reaction, especially at elevated temperatures.

  • Causality: Homophthalic acid can readily form its anhydride upon heating, particularly in the presence of a dehydrating agent like concentrated sulfuric acid.[1]

  • Troubleshooting Protocol:

    • Controlled Temperature: Maintain the reaction temperature at the reflux of methanol without excessive heating.

    • Order of Addition: Consider adding the acid catalyst to the mixture of homophthalic acid and methanol at a lower temperature before heating to reflux. This can promote esterification over anhydride formation.

    • Milder Catalyst: If anhydride formation is persistent, consider using a milder acid catalyst.

Purification of this compound

Q5: During the purification of the final product by distillation, we are experiencing product decomposition or discoloration. What are the best practices for purification?

A5: High temperatures during distillation can lead to decomposition. For diesters, crystallization is often a more suitable purification method at scale.

  • Causality: Esters can be susceptible to thermal degradation. Impurities can also catalyze decomposition at elevated temperatures.

  • Troubleshooting Protocol:

    • Vacuum Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point and reduce the risk of thermal decomposition.

    • Recrystallization: Recrystallization from a suitable solvent is often the preferred method for purifying solid esters like dimethyl homophthalate.[4] This method is effective at removing isomers and other impurities.

      • Solvent Selection: A good solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. Methanol is a common choice for recrystallizing similar diesters.[4]

    • Melt Crystallization: For very large scales, melt crystallization can be an efficient purification technique. This involves slowly cooling the molten crude product to allow for the crystallization of the pure compound.[5]

Q6: Our final product contains isomeric impurities, specifically dimethyl isophthalate and dimethyl phthalate. How can these be effectively removed?

A6: Isomeric impurities can be challenging to remove due to their similar physical properties.

  • Causality: These impurities may arise from the starting materials or from side reactions if the initial homophthalic acid is not pure.

  • Troubleshooting Protocol:

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under high vacuum may be effective.

    • Recrystallization: Recrystallization is often the most effective method for removing isomeric impurities. The different crystal lattice energies of the isomers can lead to efficient separation. It may be necessary to perform multiple recrystallizations to achieve the desired purity.

    • Purity of Starting Materials: Ensure the homophthalic acid used for the diesterification is of high purity to minimize the formation of these impurities in the first place.

Detailed Experimental Protocols

Scale-Up Synthesis of Homophthalic Acid from Indene

This protocol is adapted from a literature procedure and is intended for trained professionals.[1]

Materials:

  • Indene (90% purity)

  • Chromic acid (prepared from sodium dichromate and sulfuric acid)

  • Sulfuric acid

  • Sodium hydroxide

  • Benzene (for extraction and azeotropic distillation)

Equipment:

  • Large-scale glass-lined or stainless steel reactor with temperature control, mechanical stirring, and a reflux condenser.

  • Addition funnel.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Distillation apparatus.

Procedure:

  • Prepare a solution of chromic acid in sulfuric acid and water in the reactor and warm it to 65°C.

  • Slowly add indene to the reactor while maintaining the temperature at 65 ± 2°C. Cooling will be necessary to control the exotherm.

  • After the addition is complete, stir the mixture at 65°C for an additional 2 hours.

  • Cool the reaction mixture to 0-5°C to precipitate the crude homophthalic acid.

  • Filter the crude product and wash it with ice-cold 1% sulfuric acid and then with ice water.

  • Dissolve the crude homophthalic acid in a 10% sodium hydroxide solution.

  • Extract the alkaline solution with benzene to remove any oily, non-acidic impurities.

  • With vigorous stirring, slowly add the aqueous solution to a chilled solution of 33% sulfuric acid to precipitate the purified homophthalic acid.

  • Filter the purified product, wash it thoroughly with ice water, and press as dry as possible.

  • Dry the homophthalic acid by azeotropic distillation with benzene or in a vacuum desiccator.

Homophthalic_Acid_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Indene_Addition 1. Add Indene to Chromic Acid at 65°C Stirring 2. Stir for 2h at 65°C Indene_Addition->Stirring Precipitation 3. Cool to 0-5°C to Precipitate Crude Product Stirring->Precipitation Filtration1 4. Filter and Wash Precipitation->Filtration1 Dissolution 5. Dissolve in NaOH Filtration1->Dissolution Extraction 6. Extract with Benzene Dissolution->Extraction Reprecipitation 7. Re-precipitate with H₂SO₄ Extraction->Reprecipitation Filtration2 8. Filter and Wash Reprecipitation->Filtration2 Drying 9. Dry the Pure Product Filtration2->Drying

Caption: Workflow for the synthesis and purification of homophthalic acid.

Scale-Up Diesterification of Homophthalic Acid

Materials:

  • Homophthalic acid (dry and pure)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Toluene (for water removal, optional)

  • Sodium bicarbonate solution (for work-up)

  • Brine

Equipment:

  • Reactor with heating, stirring, and a reflux condenser (and Dean-Stark trap if applicable).

  • Separatory funnel or liquid-liquid extraction setup.

  • Rotary evaporator or distillation apparatus.

  • Crystallization vessel.

Procedure:

  • Charge the reactor with homophthalic acid and a large excess of methanol.

  • With stirring, carefully add the acid catalyst.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid catalyst by carefully adding a saturated sodium bicarbonate solution.

  • Remove the excess methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from methanol or by vacuum distillation.

Data Summary

ParameterHomophthalic Acid SynthesisDiesterification
Key Reactants Indene, Chromic AcidHomophthalic Acid, Methanol
Catalyst -Sulfuric Acid or p-TsOH
Temperature 65 ± 2°C[1]Reflux (approx. 65°C)
Key Challenges Exotherm control, PurityReversible reaction, Anhydride formation
Purification RecrystallizationRecrystallization or Vacuum Distillation
Typical Impurities Oily byproductsMono-ester, Unreacted diacid, Anhydride

References

  • Organic Syntheses, Coll. Vol. 4, p.521 (1963); Vol. 34, p.51 (1954). [Link]
  • Google Patents. US3962315A - Process for the purification of terephthalic acid dimethyl ester.
  • Master Organic Chemistry.
  • Google Patents.
  • Google Patents.
  • Organic Syntheses Procedure. homophthalic acid and anhydride. [Link]
  • Organic Syntheses Procedure. homophthalic acid and anhydride. [Link]
  • Zenodo.
  • MDPI.
  • Science Ready.
  • Google Patents.
  • Google Patents.

Sources

Technical Support Center: Temperature Control in Reactions of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for managing reactions involving Methyl 2-(2-methoxy-2-oxoethyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile diester in their synthetic pathways. Precise temperature control is not merely a procedural step but a critical parameter that dictates reaction efficiency, selectivity, and safety. This guide provides in-depth, field-proven insights to help you navigate the complexities of temperature management, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

Section 1: The Critical Role of Temperature in Organic Synthesis

Temperature is a fundamental lever in controlling the kinetics and thermodynamics of a chemical reaction. For a compound like this compound, which possesses two distinct ester functionalities, temperature management is paramount to achieving desired outcomes, such as selective hydrolysis or amidation.

  • Reaction Rate: As dictated by the Arrhenius equation, a 10°C increase in temperature can roughly double the rate of many organic reactions.[1] While this can be advantageous for accelerating slow transformations, it can also amplify the rate of undesired side reactions.

  • Selectivity: Many reactions can proceed through multiple pathways, yielding different products. Temperature can be used to favor one pathway over another. For instance, a desired kinetic product might be favored at lower temperatures, while the more stable thermodynamic product may predominate at higher temperatures.[1]

  • Exothermic Events: Reactions such as saponification (alkaline hydrolysis of esters) are often exothermic.[2] Without proper temperature control, the heat generated can accelerate the reaction further, leading to a dangerous, self-perpetuating cycle known as a thermal runaway. This can cause solvent to boil violently and may lead to decomposition of reactants and products.[3]

  • Reagent Stability: Both the starting materials and the desired products may be thermally labile. Excessive heat can lead to degradation, significantly reducing the final yield and complicating purification.[3]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My reaction is experiencing a thermal runaway. The temperature is rising uncontrollably, and the solvent is boiling too vigorously. What should I do?

Answer: An uncontrolled exotherm is a serious safety concern. Your immediate priority is to safely bring the reaction under control.

Immediate Actions:

  • Remove the Heat Source: If you are heating the reaction, immediately remove the heating mantle or raise the reaction flask from the oil bath.

  • Enhance Cooling: If not already in use, carefully immerse the reaction flask in a cooling bath (e.g., an ice-water bath). Be prepared for vigorous boiling as the hot flask makes contact with the cold bath. Ensure the flask is securely clamped.

  • Stop Reagent Addition: If you are adding a reagent, cease the addition immediately.

Root Cause Analysis & Prevention:

  • Inadequate Cooling Capacity: Your cooling system may be insufficient for the scale of the reaction. For highly exothermic processes, consider a larger cooling bath or a cryocooler for active temperature management.[4]

  • Reagent Addition Rate: Adding a reactive reagent too quickly is a common cause of thermal runaway. The rate of heat generation is exceeding the rate of heat dissipation.

    • Solution: The next time you run the reaction, add the reagent dropwise or via a syringe pump. Monitor the internal temperature closely during the addition, ensuring it does not deviate significantly from the set point. Modern synthesis workstations can automate this process and link reagent addition to temperature stability.[5]

  • Concentration: Highly concentrated reaction mixtures can lead to rapid heat evolution.[3]

    • Solution: Consider diluting the reaction mixture. While this may slow the reaction rate, it provides a larger thermal mass to absorb the heat generated.

Question: My reaction yield is very low, or the reaction is not proceeding at all. How can temperature be the culprit?

Answer: Assuming reagents and solvents are of high quality, an incorrect temperature is a primary suspect for a stalled or inefficient reaction.

Troubleshooting Steps:

  • Verify Temperature Monitoring: Ensure your thermometer or thermocouple is correctly calibrated and placed. The probe should be immersed in the reaction mixture, not just in the heating bath, to measure the true internal temperature.

  • Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier.

    • Solution: Gradually increase the temperature in 10-20°C increments, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.[3] For ester hydrolysis, an increase in temperature generally accelerates the reaction.[2][6]

  • Reversible Reactions: Some reactions, like acid-catalyzed esterification or hydrolysis, are reversible.[7]

    • Solution: If you are performing a hydrolysis, ensure an excess of water is present to push the equilibrium towards the products.[7] Conversely, for an esterification, removing water as it forms is necessary. While temperature affects the rate at which equilibrium is reached, it may not shift the equilibrium position favorably.

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for diagnosing temperature-related reaction issues.

G start Problem Observed low_yield Low / No Yield start->low_yield side_products Side Products / Degradation start->side_products runaway Runaway / Exotherm start->runaway temp_too_low Is Temperature Too Low? low_yield->temp_too_low temp_too_high Is Temperature Too High? side_products->temp_too_high cooling_adequate Is Cooling Adequate? runaway->cooling_adequate temp_too_low->side_products No, check other params increase_temp Action: Increase Temp in 10°C increments. Monitor by TLC. temp_too_low->increase_temp Yes temp_too_high->low_yield No, check other params decrease_temp Action: Lower Temperature. Consider slower reagent addition. temp_too_high->decrease_temp Yes cooling_adequate->temp_too_high Yes improve_cooling Action: Use larger cooling bath or active cooling. Reduce concentration. cooling_adequate->improve_cooling No

Caption: A decision tree for troubleshooting common temperature-related issues.

Question: I am observing significant formation of side products. How can I improve selectivity using temperature control?

Answer: The formation of side products is often a strong indication that the reaction temperature is not optimized.

Analysis and Solutions:

  • Decomposition: High temperatures can cause your starting material or product to decompose.[3]

    • Solution: Run the reaction at a lower temperature. This may require a longer reaction time, but the improved selectivity and yield will be beneficial. If possible, find literature precedents for similar transformations to identify a suitable temperature range.

  • Competing Reactions: An alternative reaction pathway with a higher activation energy may become accessible at elevated temperatures.

    • Solution: Lowering the reaction temperature will disproportionately slow down the higher-activation-energy side reaction compared to your desired reaction, thus increasing selectivity. For reactions requiring sub-ambient temperatures, a properly prepared cooling bath is essential.[4]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is a typical temperature range for the alkaline hydrolysis (saponification) of this compound?

    • A1: Alkaline hydrolysis of esters is typically performed at elevated temperatures to ensure a reasonable reaction rate.[7] A common starting point is to heat the reaction mixture under reflux. The exact temperature will be the boiling point of your chosen solvent. For instance, with aqueous methanol, this might be in the range of 65-80°C. However, always start with literature procedures for similar diesters if available, as the specific structure can influence reactivity.

  • Q2: How does my choice of solvent impact heat transfer and temperature control?

    • A2: The solvent is critical. It acts as a heat sink or source and facilitates uniform temperature distribution. Solvents with a higher heat capacity can absorb more heat with a smaller temperature change. The solvent's boiling point also sets the maximum temperature for a reaction at atmospheric pressure (reflux).[4] Furthermore, good stirring is essential to avoid localized hot spots and ensure efficient heat transfer from the flask walls to the bulk solution.

  • Q3: What are the best practices for accurately monitoring the internal reaction temperature?

    • A3: Always measure the internal temperature of the reaction mixture. The temperature of the heating bath can be significantly different. Use a calibrated thermometer or a digital thermocouple with its probe positioned in the liquid, away from the flask walls, without interfering with the stirring. For reactions sensitive to air or moisture, use a thermometer adapter to maintain an inert atmosphere.

  • Q4: When should I use an oil bath versus a heating mantle?

    • A4: An oil bath provides more uniform heating and better temperature control than a heating mantle, especially for smaller scale reactions.[4] Mineral oil is common but should not be heated above ~150°C. For higher temperatures, silicone oil is a safer alternative.[4] Heating mantles are useful for larger flasks and very high temperatures but can create hot spots if not used with a sand bath and proper stirring.[4]

Section 4: Key Experimental Protocols

Protocol 4.1: Setting up a Controlled Temperature Reaction using an Oil Bath

This protocol describes the standard setup for a reaction requiring stable heating.

  • Assemble Glassware: Securely clamp a round-bottom flask of appropriate size to a lab stand. Ensure it is perfectly vertical.

  • Add Reagents: Charge the flask with the this compound, solvent, and a magnetic stir bar.

  • Position Bath: Place a magnetic stirrer hotplate underneath the flask. Place a crystallizing dish or beaker (to serve as the oil bath) on the hotplate and raise it until the flask is partially submerged in the oil. Do not raise it so high that the flask becomes buoyant.

  • Insert Probes: Fit the flask with a condenser (for reflux) or an inert gas inlet. Insert a calibrated thermometer or thermocouple through an adapter so the bulb is submerged in the reaction mixture.

  • Heating: Begin stirring. Set the hotplate to the desired temperature. Note that the set temperature on the hotplate will likely be higher than the desired internal temperature. Use the internal thermometer reading to adjust the hotplate setting until the target temperature is stable.

  • Monitoring: Monitor the internal temperature throughout the reaction. Periodically check the oil level and ensure it does not fall below the level of the reaction mixture.

Generalized Workflow for a Temperature-Controlled Reaction

G cluster_prep Preparation cluster_setup Setup cluster_run Execution cluster_end Workup prep_glass 1. Assemble & Secure Glassware prep_reagents 2. Charge Reagents & Solvent prep_glass->prep_reagents setup_bath 3. Position Heating/Cooling Bath prep_reagents->setup_bath setup_probes 4. Insert Temp Probe & Condenser setup_bath->setup_probes run_stir 5. Start Stirring setup_probes->run_stir run_temp 6. Apply Temp Control run_stir->run_temp run_add 7. Add Reagents (if needed) run_temp->run_add run_monitor 8. Monitor Reaction (TLC, LCMS) run_add->run_monitor end_cool 9. Cool to Room Temp run_monitor->end_cool end_quench 10. Quench & Isolate Product end_cool->end_quench

Caption: A typical experimental workflow for running a reaction with precise temperature control.

Protocol 4.2: Performing a Sub-Zero Reaction using a Dry Ice/Acetone Bath

This protocol is for reactions requiring temperatures around -78°C.

  • Safety First: Perform this in a well-ventilated fume hood. Wear thermal gloves and safety glasses. Acetone is flammable.

  • Prepare the Bath: Place a Dewar flask (a vacuum-insulated flask) inside a secondary container (like a plastic bucket) to catch any spills. Slowly add small chunks of dry ice to the Dewar. Carefully and slowly pour acetone over the dry ice until a slurry is formed. The bath will bubble vigorously as CO₂ sublimates.

  • Setup Reaction: Assemble the reaction glassware as described previously.

  • Cooling: Once the bath has stabilized at approximately -78°C (verify with a low-temperature thermometer), slowly lower the reaction flask into the bath.

  • Reagent Addition: Use a syringe or dropping funnel to add reagents slowly to the cold reaction mixture. A rapid addition can cause a dangerous local increase in temperature.

  • Maintain the Bath: The bath will warm over time. Periodically add more small pieces of dry ice to maintain the temperature.

Section 5: Reference Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 716-43-8[8][9]
Molecular Formula C₁₁H₁₂O₄[8][10]
Molecular Weight 208.21 g/mol [8][10]
Appearance Yellow Liquid[8]
IUPAC Name This compound[10]

Table 2: Common Laboratory Cooling Baths

Coolant MixtureAchievable Temperature (°C)Notes
Ice / Water0Standard for quenching and simple cooling.
Ice / Saturated NaCl-20 to -15A simple way to achieve sub-zero temperatures.
Dry Ice / Acetonitrile-40Less viscous than acetone at low temperatures.
Dry Ice / Acetone-78Very common for low-temperature reactions.[4]
Liquid N₂ / Dichloromethane-92Use with extreme caution due to toxicity of DCM.[4]

References

  • Methyl 2-(2-methoxy-2-oxoethyl)
  • How do esters undergo hydrolysis? (n.d.). TutorChase. [Link]
  • Safety Data Sheet: Methyl benzo
  • Dimethyl Carbon
  • Tips & Tricks: Heating and Cooling. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. (1976). Biochemical Journal. [Link]
  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. (2010).
  • This compound CAS NO:716-43-8. (n.d.). IndiaMART. [Link]
  • The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. (2019).
  • Hydrolysis of esters. (n.d.). Chemguide. [Link]
  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024-03-19). Lneya. [Link]
  • New Experimental Techniques for Organic Synthesis. (n.d.). Mettler Toledo. [Link]

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Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing catalyst deactivation issues encountered during the synthesis and subsequent reactions of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to diagnose and resolve common catalytic challenges. Our focus is on fostering scientific integrity and empowering you with the expertise to conduct robust and reproducible experiments.

Introduction to Catalytic Challenges

The synthesis of this compound often relies on sophisticated catalytic systems, primarily those involving palladium and heterogeneous solid acids. While these catalysts offer elegant and efficient synthetic routes, their performance can be compromised by deactivation, leading to diminished yields, poor selectivity, and stalled reactions. Understanding the root causes of catalyst deactivation is paramount for successful and scalable synthesis. This guide provides a structured approach to troubleshooting these issues in a practical question-and-answer format.

Part 1: Palladium-Catalyzed Carbonylation and Cross-Coupling Reactions

Palladium catalysts are instrumental in the synthesis of this compound, particularly through carbonylation and cross-coupling reactions. However, the efficiency of these catalysts can be hampered by various deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed carbonylation reaction to synthesize this compound has stalled after initial conversion. What are the likely causes?

A1: A stalled reaction after initial turnover is a classic sign of catalyst deactivation. The primary suspects are:

  • Palladium Black Formation: The active Pd(0) species can agglomerate to form inactive palladium black. This is often visible as a black precipitate in your reaction mixture.

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation or other forms of degradation, which can lead to the loss of their coordinating ability and subsequent catalyst deactivation.

  • Product Inhibition: The product itself or byproducts can sometimes coordinate to the palladium center more strongly than the reactants, effectively poisoning the catalyst.

  • Incomplete Pre-catalyst Activation: Many palladium sources, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) state. If this activation is incomplete, the catalytic cycle will be inefficient from the outset.

Q2: I am observing low yields of this compound and the formation of significant side products in my palladium-catalyzed reaction. How can I troubleshoot this?

A2: Low yields and poor selectivity often point to a compromised catalyst or suboptimal reaction conditions. Consider the following:

  • Choice of Ligand: The electronic and steric properties of the ligand are crucial for both catalyst activity and selectivity. An inappropriate ligand can lead to side reactions or catalyst decomposition.

  • Base Selection: The base plays a critical role in the catalytic cycle. An unsuitable base can either be too weak to facilitate the necessary steps or too strong, leading to side reactions and catalyst degradation.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stability and activity of the catalytic species.

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical, as it can lead to the oxidation of the active Pd(0) catalyst and the degradation of phosphine ligands.

Troubleshooting Guide: Palladium Catalyst Deactivation

This section provides a systematic approach to diagnosing and resolving common issues in palladium-catalyzed reactions involving this compound.

Symptom Potential Cause Troubleshooting Action
Black precipitate forms in the reaction vessel.Agglomeration of Pd(0) into inactive palladium black.- Increase Ligand Concentration: A higher ligand-to-palladium ratio can help stabilize the active mononuclear palladium species. - Use a More Robusta Ligand: Chelating phosphine ligands (e.g., Xantphos) or N-heterocyclic carbene (NHC) ligands can offer greater stability. - Lower Reaction Temperature: High temperatures can accelerate the agglomeration process.
Reaction rate drops sharply after a short period.Insufficient stabilization of the active catalytic species.- Degas Solvents and Reagents Thoroughly: Use techniques like freeze-pump-thaw or sparging with an inert gas to remove dissolved oxygen. - Maintain a Positive Inert Gas Pressure: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).
Symptom Potential Cause Troubleshooting Action
Reaction slows down over an extended period.Ligand oxidation or degradation.- Use Air-Stable Pre-catalysts: Modern pre-catalysts are designed to be more resistant to air and moisture. - Ensure High-Purity Ligands: Impurities in ligands can accelerate their decomposition.
Inconsistent reaction performance between batches.Leaching of the active palladium species.- Consider a Heterogeneous Catalyst: For improved recyclability and stability, a supported palladium catalyst might be a better option. - Analyze the Product for Palladium Content: Use techniques like ICP-MS to quantify the extent of leaching.
Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents

  • Assemble the reaction flask with a stir bar and seal it with a rubber septum.

  • Connect the flask to a Schlenk line.

  • Freeze the solvent using a liquid nitrogen bath.

  • Evacuate the flask under high vacuum for 10-15 minutes.

  • Refill the flask with an inert gas (argon or nitrogen).

  • Allow the solvent to thaw to room temperature.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.

Protocol 2: Monitoring Reaction Progress by GC-MS

  • Prepare a stock solution of an internal standard (e.g., dodecane) in the reaction solvent.

  • At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quench the aliquot in a vial containing a known volume of the internal standard solution and a suitable solvent (e.g., ethyl acetate).

  • Analyze the quenched sample by GC-MS to determine the conversion of starting material and the formation of this compound.

Visualizing Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active Pd(0) Active Pd(0) Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Ar-X Pd Black Pd Black Active Pd(0)->Pd Black Agglomeration Inactive Complex Inactive Complex Active Pd(0)->Inactive Complex Poisoning Migratory Insertion Migratory Insertion Oxidative Addition->Migratory Insertion CO Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination MeOH Reductive Elimination->Active Pd(0) Product Ligand Ligand Ligand->Active Pd(0) Stabilization Oxidized Ligand Oxidized Ligand Ligand->Oxidized Ligand O₂

Caption: Palladium catalyst deactivation pathways.

Part 2: Heterogeneous Solid Acid Catalysis

Heterogeneous solid acid catalysts, such as those based on zirconium and titanium, offer a more environmentally friendly and reusable alternative for the synthesis of this compound via esterification. However, these catalysts are also susceptible to deactivation.

Frequently Asked Questions (FAQs)

Q3: My heterogeneous solid acid catalyst shows a significant drop in activity after a few reaction cycles. What could be the reason?

A3: The deactivation of solid acid catalysts is typically due to:

  • Coking or Fouling: The deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface can block the active sites and pores.[1]

  • Leaching of Active Sites: The active acidic species can sometimes leach from the support into the reaction medium, leading to a permanent loss of activity.

  • Sintering: At high reaction temperatures, the catalyst support can undergo structural changes, leading to a reduction in surface area and the agglomeration of active sites.[2][3][4]

Q4: How can I regenerate my deactivated solid acid catalyst?

A4: Regeneration is often possible and typically involves:

  • Calcination: Controlled heating of the catalyst in the presence of air or an inert gas can burn off the deposited coke and restore activity.[5]

  • Solvent Washing: Washing the catalyst with a suitable solvent can sometimes remove adsorbed inhibitors or byproducts.

  • Acid/Base Treatment: In some cases, a mild acid or base wash can help to restore the active sites.

Troubleshooting Guide: Solid Acid Catalyst Deactivation
Symptom Potential Cause Troubleshooting Action
Yield decreases with each subsequent use of the catalyst.Coking or fouling of the catalyst surface.- Implement a Regeneration Protocol: After each cycle, regenerate the catalyst by calcination (see Protocol 3). - Optimize Reaction Temperature: Lowering the temperature may reduce the rate of coke formation.
The color of the catalyst darkens after use.Leaching of active metal species.- Analyze the Reaction Filtrate: Use ICP-MS to check for the presence of leached metals in the product mixture. - Modify the Catalyst Support: A different support material may offer better stability and reduce leaching.
Noticeable change in the physical properties of the catalyst (e.g., particle size).Sintering of the catalyst support.- Avoid Excessive Temperatures: Operate the reaction and regeneration at the lowest effective temperatures. - Choose a More Thermally Stable Support: Select a support material with a higher melting point and greater structural integrity.
Experimental Protocols

Protocol 3: Regeneration of a Solid Acid Catalyst by Calcination

  • After the reaction, filter the catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., acetone or ethanol) to remove any residual organic matter.

  • Dry the catalyst in an oven at 100-120 °C for several hours.

  • Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.

  • Slowly ramp up the temperature to the desired calcination temperature (typically 400-600 °C, this should be optimized for your specific catalyst) under a flow of air or an inert gas.

  • Hold the catalyst at the calcination temperature for 2-4 hours to ensure complete removal of carbonaceous deposits.

  • Allow the furnace to cool down to room temperature before carefully removing the regenerated catalyst.

Visualizing the Troubleshooting Workflow

G Start Start Low Yield/Stalled Reaction Low Yield/Stalled Reaction Start->Low Yield/Stalled Reaction Check Catalyst Type Check Catalyst Type Low Yield/Stalled Reaction->Check Catalyst Type Pd Catalyst Pd Catalyst Check Catalyst Type->Pd Catalyst Palladium Solid Acid Catalyst Solid Acid Catalyst Check Catalyst Type->Solid Acid Catalyst Solid Acid Check for Pd Black Check for Pd Black Pd Catalyst->Check for Pd Black Check for Coking Check for Coking Solid Acid Catalyst->Check for Coking Yes_PdBlack Increase Ligand Conc. Lower Temp. Check for Pd Black->Yes_PdBlack Yes No_PdBlack Check for Ligand Degradation Check for Pd Black->No_PdBlack No Yes_Degradation Use Air-Stable Pre-catalyst No_PdBlack->Yes_Degradation Yes No_Degradation Investigate Poisoning No_PdBlack->No_Degradation No Investigate Poisoning Investigate Poisoning No_Degradation->Investigate Poisoning Yes_Coking Regenerate by Calcination Check for Coking->Yes_Coking Yes No_Coking Check for Leaching Check for Coking->No_Coking No Yes_Leaching Modify Catalyst Support No_Coking->Yes_Leaching Yes No_Leaching Investigate Sintering No_Coking->No_Leaching No Investigate Sintering Investigate Sintering No_Leaching->Investigate Sintering

Caption: Troubleshooting workflow for catalyst deactivation.

References

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • Twigg, M. V. (Ed.). (2007).
  • Butt, J. B., & Petersen, E. E. (1988).
  • Hartwig, J. F. (2010).
  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Guo, H., & Yates, I. (2015).
  • Spivey, J. J. (1987). A review of catalyst sintering. Industrial & Engineering Chemistry Research, 26(11), 2165-2180.
  • O'Keefe, M. A., & Spieker, W. A. (2001). Catalyst poisoning. Kirk-Othmer Encyclopedia of Chemical Technology.
  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (n.d.). Science.gov.
  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc.

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"Methyl 2-(2-methoxy-2-oxoethyl)benzoate" workup and extraction optimization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(2-methoxy-2-oxoethyl)benzoate

A Senior Application Scientist's Guide to Workup & Extraction Optimization

Welcome to the technical support center for this compound, also known as Dimethyl Homophthalate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the post-reaction workup and extraction of this compound. As the synthesis of this diester, typically via Fischer esterification of homophthalic acid, is an equilibrium-driven process, a robust and optimized workup is paramount to achieving high yield and purity.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind each procedural step to empower you to troubleshoot and refine your experiments effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the workup and extraction phase. Each answer provides a mechanistic explanation and a clear, actionable solution.

Question 1: My final yield is significantly lower than expected. What are the most likely causes during the workup and extraction?

Answer: Low yield is a frequent issue that can often be traced back to one of two primary culprits during the aqueous workup: incomplete extraction or unintentional hydrolysis (saponification) of your ester product.

  • Causality - Product Loss via Hydrolysis: this compound is an ester and is susceptible to base-catalyzed hydrolysis. During the neutralization of the acid catalyst (e.g., H₂SO₄) from the esterification reaction, using a base that is too strong (e.g., NaOH, KOH) or allowing prolonged contact time even with a milder base (e.g., NaHCO₃) can convert your desired diester back into the water-soluble sodium salt of the mono-ester or the diacid, causing it to be lost to the aqueous phase.[3]

  • Causality - Incomplete Extraction: The efficiency of liquid-liquid extraction depends on the partitioning coefficient of your product between the organic and aqueous phases. If an inappropriate solvent is used or an insufficient volume of solvent is employed across too few extraction cycles, a significant amount of product can remain in the aqueous layer.

Optimization & Solution Protocol:

  • Neutralize with Care: Always use a mild inorganic base to neutralize the reaction. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. Add it slowly and portion-wise to the diluted reaction mixture until effervescence (CO₂ evolution) ceases. This indicates that the strong acid catalyst has been neutralized.

  • Monitor pH: After neutralization, check the pH of the aqueous layer. The optimal pH should be between 7 and 8. A pH that is too high (>9) significantly increases the risk of ester hydrolysis.

  • Perform Multiple Extractions: Never rely on a single extraction. It is far more effective to perform three or four extractions with smaller volumes of organic solvent than one extraction with a large volume. For example, for a 100 mL aqueous layer, three extractions with 40 mL of ethyl acetate are superior to one extraction with 120 mL.

  • Solvent Selection: Ensure your chosen organic solvent has a good solubility profile for the product and is immiscible with water. Ethyl acetate and dichloromethane (DCM) are excellent choices. (See the Solvent Comparison Table in the FAQ section).

Question 2: After the workup, my TLC plate shows three spots: one at the baseline, one mid-polarity, and my product spot. What are these impurities and how do I remove them?

Answer: This is a classic purification challenge stemming from an incomplete esterification reaction. The identities of the spots, in order of increasing polarity (decreasing Rf on silica gel), are typically:

  • Product (Highest Rf): this compound (the non-polar diester).

  • Intermediate (Mid Rf): The mono-ester, 2-(2-methoxy-2-oxoethyl)benzoic acid.

  • Starting Material (Baseline, Rf ≈ 0): Homophthalic acid (the highly polar diacid).

The presence of the starting material and the mono-ester indicates that the initial reaction did not go to completion. Fortunately, their acidic nature makes them easily separable from the neutral diester product during the workup.

Causality - The Principle of Acid-Base Extraction: The key to this separation lies in exploiting the different chemical properties of the components. The carboxylic acid groups on homophthalic acid and the mono-ester are acidic. When washed with a basic aqueous solution (like NaHCO₃), they are deprotonated to form their corresponding carboxylate salts.[1] These salts are ionic and therefore highly soluble in water, while being insoluble in the organic solvent. Your neutral diester product, lacking an acidic proton, will remain in the organic layer.

Visualizing the Separation Chemistry

The following diagram illustrates how the basic wash selectively removes acidic impurities.

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase (NaHCO₃ Solution) Product Diester Product (Neutral, Stays in Org. Phase) Diacid_Salt Homophthalate Salt (Ionic, Water-Soluble) Monoester_Salt Mono-ester Salt (Ionic, Water-Soluble) Initial Crude Organic Layer (Diester, Diacid, Mono-ester) Wash Wash with aq. NaHCO₃ Initial->Wash Wash->Product Remains in Organic Phase Wash->Diacid_Salt Partitions to Aqueous Phase Wash->Monoester_Salt

Caption: Acid-base extraction workflow for purification.

Optimized Purification Protocol:

  • Dilute the Crude Product: After evaporating the bulk of your extraction solvent, re-dissolve the crude oil in a generous amount of a suitable solvent like ethyl acetate (e.g., 50-100 mL).

  • Perform a Basic Wash: Transfer the solution to a separatory funnel and wash it thoroughly with a saturated NaHCO₃ solution. Repeat this wash 2-3 times.

  • Confirm with TLC: After the first wash, you can spot a small amount of the organic layer on a TLC plate. You should see a significant reduction or complete disappearance of the baseline and mid-Rf spots. Continue washing until these spots are gone.

  • Final Washes: Wash the organic layer once with deionized water to remove residual bicarbonate solution, followed by a wash with saturated NaCl solution (brine) to facilitate phase separation and remove bulk water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield your purified product.

Question 3: I'm struggling with a persistent emulsion at the organic-aqueous interface during extraction. How can I resolve this?

Answer: Emulsion formation is a common physical problem in liquid-liquid extractions, preventing clean separation of the layers. It occurs when fine droplets of one phase become suspended in the other, often stabilized by particulate matter or compounds with surfactant-like properties.

Causality & Solutions:

  • Vigorous Shaking: Overly aggressive shaking is the most frequent cause.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times, allowing the phases to mix through gentle convection. This is usually sufficient for effective extraction without creating an emulsion.

  • High pH: A highly basic workup can sometimes lead to the formation of soaps if any high-molecular-weight fatty acids are present as impurities, though this is less common in this specific synthesis.

    • Solution: Ensure the pH does not become excessively high during the basic wash.

  • Presence of Particulates: Fine solid particles can stabilize an emulsion at the interface.

    • Solution: Before extraction, filter the diluted reaction mixture through a pad of Celite® or glass wool to remove any particulate matter.

Methods to Break a Formed Emulsion:

  • Add Brine: The most effective method. Add a significant volume of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase makes it more polar, forcing the organic droplets to coalesce.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.

  • Gentle Swirling: Gently swirl the contents of the funnel. A slow, circular motion can help the suspended droplets merge.

  • Filtration: As a last resort, drain the entire contents of the funnel (including the emulsion) and filter it through a pad of Celite®. This will often break the emulsion, and the filtrate can be returned to the separatory funnel for separation.

Frequently Asked Questions (FAQs)

Q: What is the best organic solvent for extracting this compound?

A: The ideal solvent should effectively dissolve the product, be immiscible with water, and have a relatively low boiling point for easy removal. Ethyl acetate and Dichloromethane (DCM) are the top choices.

Table 1: Comparison of Common Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Advantages & Disadvantages
Ethyl Acetate 4.477.10.902Pro: Good solvency, environmentally greener than DCM. Con: Slightly water-soluble, can co-extract water.
Dichloromethane (DCM) 3.139.61.33Pro: Excellent solvency, low boiling point, forms the bottom layer which can simplify draining. Con: Environmental and health concerns.
Diethyl Ether 2.834.60.713Pro: Very low boiling point. Con: Highly flammable, can form explosive peroxides, significant solubility in water.

Recommendation: Ethyl acetate is the recommended solvent for routine lab-scale extractions due to its good balance of efficacy and safety.

Q: Is a final brine (saturated NaCl) wash necessary?

A: Yes, it is highly recommended. The brine wash serves two important functions:

  • "Pre-dries" the Organic Layer: By increasing the ionic strength of the aqueous phase, it draws dissolved water out of the organic layer, reducing the amount of water that needs to be removed by the solid drying agent.

  • Aids in Phase Separation: It helps to break minor emulsions and creates a sharper, more defined interface between the organic and aqueous layers, making separation cleaner and easier.

Optimized Workup & Extraction Protocol

This protocol synthesizes the best practices discussed above for maximizing yield and purity.

Experimental Workflow Diagram

Caption: Step-by-step optimized workup and extraction workflow.

Step-by-Step Methodology:

  • Quenching: Once the reaction is complete, cool the reaction flask to room temperature and then pour the contents slowly into a beaker containing ice-water (approx. 5-10 times the reaction volume).

  • Neutralization: While stirring, slowly add saturated sodium bicarbonate solution portion-wise. Continue adding until all effervescence has stopped. Verify that the aqueous phase has a pH between 7 and 8 using pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times, using a volume of ~30-40% of the aqueous layer each time). Retain the organic layers.

  • Washing: Combine the organic extracts in the separatory funnel.

    • Wash once with deionized water.

    • Wash once with saturated NaCl solution (brine).

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the organic solution through a funnel with a cotton or glass wool plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound, which can then be further purified if necessary (e.g., by column chromatography or distillation).

References

  • PubChem. (n.d.). Dimethyl isophthalate.
  • Chatterjea, J. N., Bhakta, C., & Mukherjee, J. (1974). Convenient Preparation of Homophthalic Acids. Zenodo. [Link]
  • Napolitano, E. (2005). Process for preparing homophthalate derivatives. U.S. Patent No. US20050043411A1. Google Patents.
  • Dynamit Nobel AG. (1980). Preparation of terephthalalic acid by hydrolysis of dimethyl terephthalate. U.K. Patent No. GB2047704A. Google Patents.
  • Tourabi, M., et al. (2023). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. PLOS ONE, 18(12), e0293341. [Link]
  • Wendler, N. L., Slates, H. L., & Weber, S. (1971). Process for the preparation of homophthalic acid. U.S. Patent No. US3578705A. Google Patents.
  • Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Organic Syntheses Procedure, Coll. Vol. 3, p.440 (1955); Vol. 24, p.64 (1944).
  • University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure, Coll. Vol. 1, p.371 (1941); Vol. 1, p.63 (1921).

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Technical Support Center: Synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, focusing on minimizing common impurities to achieve high product purity.

The most common and economically viable route to this diester is the direct acid-catalyzed esterification of homophthalic acid with methanol, a classic example of a Fischer-Speier esterification.[1] While straightforward in principle, this equilibrium-driven reaction presents several challenges in driving it to completion and preventing the formation of process-related impurities.

Part 1: Common Impurities & Identification

Understanding potential impurities is the first step toward prevention. The primary impurities in this synthesis stem from incomplete reaction or side reactions.

Impurity Name Structure Source / Cause Typical Analytical Signal
Homophthalic Acid (SM) 2-(carboxymethyl)benzoic acidUnreacted starting material (SM) due to incomplete esterification.Broad singlet in ¹H NMR (~10-12 ppm); spot on TLC that streaks; broad peak in HPLC.
Mono-ester Intermediate Methyl 2-(carboxymethyl)benzoateIncomplete reaction; one carboxylic acid group esterified.Broad singlet in ¹H NMR (~10-12 ppm); distinct spot in TLC/HPLC from SM and product.
Water H₂OByproduct of esterification; residual from workup. Drives equilibrium backward.Broad peak in ¹H NMR (solvent dependent); can be quantified by Karl Fischer titration.
Residual Acid Catalyst e.g., H₂SO₄, p-TsOHIncomplete neutralization during workup.Can cause product degradation over time (hydrolysis). Detected by pH testing of organic layer washes.
Side-products from high temp e.g., Anhydrides, decarboxylation productsExcessive reaction temperature.Unexpected peaks in GC-MS, HPLC, and NMR.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final ¹H NMR spectrum shows a significant broad peak around 11 ppm, and my yield is low. What's wrong?

A1: This signal is characteristic of a carboxylic acid proton, indicating the presence of unreacted homophthalic acid and/or the mono-ester intermediate. This is the most common purity issue and points to an incomplete reaction.

  • Causality: The Fischer esterification is a reversible equilibrium reaction.[2][3] The presence of the water byproduct shifts the equilibrium back towards the reactants. Incomplete conversion is often due to:

    • Insufficient driving of equilibrium: Not enough excess alcohol was used, or the water byproduct was not effectively removed.

    • Inadequate catalyst: Too little acid catalyst was used, or it was of poor quality.

    • Insufficient reaction time or temperature: The reaction did not run long enough or at a high enough temperature (reflux) to reach completion.

  • Troubleshooting Actions:

    • Drive the Equilibrium: Use a large excess of methanol, which acts as both reactant and solvent, to push the reaction forward according to Le Châtelier's principle.[4] For larger-scale reactions, removing water using a Dean-Stark apparatus with a co-solvent like toluene is highly effective.[1]

    • Optimize Catalyst Loading: Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH).

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the homophthalic acid starting material. A simple mobile phase like 30-50% ethyl acetate in hexanes should show the starting material at the baseline, the mono-ester as an intermediate spot, and the final product with a higher Rf value.

Q2: After workup, my crude product is a dark color. What causes this, and how can I prevent it?

A2: Dark coloration often indicates degradation byproducts, which can form if the reaction temperature is too high or if the product is exposed to a strong acid catalyst for too long at elevated temperatures. Homophthalic acid itself can darken if heated excessively in an oven.[5]

  • Causality: At temperatures significantly above the reflux temperature of methanol, side reactions like decarboxylation or anhydride formation can occur, leading to complex, often colored, impurities.

  • Troubleshooting Actions:

    • Strict Temperature Control: Maintain the reaction at the reflux temperature of methanol (~65 °C). Do not overheat.

    • Prompt Workup: Once the reaction is complete (as determined by TLC), cool the mixture and proceed with the workup without delay.

    • Purification: If the crude product is colored, purification via vacuum distillation or column chromatography is necessary. Activated carbon treatment of a solution of the crude product can also be effective for removing color impurities before final purification.

Q3: I'm struggling to remove the acidic impurities during my aqueous workup. What is the best practice?

A3: Efficiently removing the unreacted starting material, mono-ester, and acid catalyst is crucial for achieving high purity.

  • Causality: The acidic impurities have low solubility in non-polar organic solvents but can be deprotonated by a base to form water-soluble carboxylate salts.

  • Troubleshooting Actions:

    • Systematic Washing Protocol: After removing the bulk of the methanol, dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Saturated Sodium Bicarbonate (NaHCO₃) Wash: Wash the organic layer multiple times with saturated NaHCO₃ solution. This will react with and extract all acidic components (catalyst, starting material, mono-ester) into the aqueous layer. Caution: Perform this in a separatory funnel and vent frequently, as CO₂ gas will be evolved.

    • Water Wash: Wash with deionized water to remove any residual bicarbonate solution.

    • Brine Wash: Wash with a saturated NaCl solution (brine) to break up any emulsions and remove the bulk of the dissolved water from the organic layer.

    • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Q4: My final product purity by GC/HPLC is only 95%, but NMR looks clean. What could the other 5% be?

A4: If ¹H NMR appears clean, the impurity may not have distinct proton signals or may be present at a low level that is difficult to integrate. Common culprits include:

  • Causality:

    • Residual Solvent: Solvents used in the workup (e.g., ethyl acetate, hexanes) may be present.

    • Isomeric Impurities: If the starting homophthalic acid was not pure, isomeric impurities could carry through the reaction.

    • Non-volatile Byproducts: High-boiling point byproducts that are not easily detected by NMR but are visible by chromatographic methods.[6][7]

  • Troubleshooting Actions:

    • Check NMR for Solvents: Carefully examine the ¹H NMR for characteristic solvent peaks (e.g., ethyl acetate at ~2.04, 4.12, 1.25 ppm; hexanes ~0.9, 1.25 ppm). Ensure the product is thoroughly dried under high vacuum.

    • Confirm Starting Material Purity: Always verify the purity of your starting materials before beginning the synthesis.

    • Final Purification: For the highest purity, a final purification step is recommended. Vacuum distillation is often the most effective method for this compound. Column chromatography on silica gel can also be used.

Part 3: Key Protocols & Visualizations

Protocol 1: Synthesis and Workup

A reliable lab-scale procedure for synthesizing this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add homophthalic acid (18.0 g, 0.1 mol).

  • Reagent Addition: Add methanol (100 mL) followed by the slow, careful addition of concentrated sulfuric acid (1.0 mL, ~1.8 mol%).

  • Reflux: Heat the mixture to reflux (~65 °C) with stirring. Monitor the reaction progress by TLC every hour until the starting material is consumed (typically 4-6 hours).

  • Cooling & Concentration: Cool the reaction mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Dissolve the oily residue in 150 mL of ethyl acetate and transfer to a 500 mL separatory funnel.

  • Washing:

    • Wash with 2 x 75 mL of saturated NaHCO₃ solution (vent frequently).

    • Wash with 1 x 75 mL of water.

    • Wash with 1 x 75 mL of brine.

  • Drying and Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product as a clear liquid.[8][9]

Diagrams

G cluster_reactants Reactants cluster_products Products & Byproducts Homophthalic_Acid Homophthalic Acid Monoester Mono-ester Intermediate Homophthalic_Acid->Monoester + MeOH - H₂O Unreacted_SM Unreacted Homophthalic Acid Methanol Methanol (excess) Diester This compound (Desired Product) Diester->Monoester + H₂O - MeOH Water Water (H₂O) Monoester->Homophthalic_Acid + H₂O - MeOH Monoester->Diester + MeOH - H₂O

Caption: Fischer esterification pathway and common equilibrium-related impurities.

G Start Crude Product in Organic Solvent Wash_NaHCO3 Wash with Sat. NaHCO₃ Start->Wash_NaHCO3 Aqueous_Acid Aqueous Layer: Acidic Impurities (SM, Mono-ester, Catalyst) Wash_NaHCO3->Aqueous_Acid Separate Wash_Water Wash with H₂O Wash_NaHCO3->Wash_Water Organic Layer Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Purify Final Purification (Vacuum Distillation) Filter_Concentrate->Purify Final_Product Pure Product (>99%) Purify->Final_Product

Caption: Workflow for purification and isolation of the final product.

References

  • EP0231399A1 - A process for the production of dicarboxylic acid esters - Google Patents.
  • The research progress on the esterification reaction of dicarboxylic acids - ResearchGate.
  • Fischer Esterification - Organic Chemistry Portal.
  • Fischer Esterification - Chemistry Steps.
  • Fischer–Speier esterification - Wikipedia.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Convenient Preparation of Homophthalic Acids - Zenodo.
  • Methyl 2-(chlorosulfonyl)benzoate Cas No.26638-43-7 - IndiaMART.
  • Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis - Longdom Publishing.
  • III Analytical Methods.
  • US3578705A - Process for the preparation of homophthalic acid - Google Patents.
  • US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents.
  • www.rsc.org/methods.
  • Methyl Benzoate in Hyderabad, Telangana | Get Latest Price from Suppliers of Methyl Benzoate, Methylbenzoate in Hyderabad.
  • HPLC Methods for analysis of Dimethyl phthalate - HELIX Chromatography.
  • homophthalic acid and anhydride - Organic Syntheses Procedure.
  • This compound | C11H12O4 | CID 253507 - PubChem.
  • Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC - NIH.
  • Preparation of Methyl Benzoate.
  • Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers - PMC - NIH.
  • Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue.
  • Synthesis and Characterization of some Dicarboxylic Acid Monomers - IOSR Journal.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.

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Validation & Comparative

A Comparative Guide to the Reactivity of Dimethyl Homophthalate and Its Analogs for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl homophthalate (DMHP), formally known as Methyl 2-(2-methoxy-2-oxoethyl)benzoate, is a cornerstone reagent in synthetic organic chemistry, valued for its utility in constructing complex molecular architectures such as isoquinolines and naphthalenes. The strategic positioning of its two ester functionalities and an active methylene bridge imparts a rich and versatile reactivity. This guide provides an in-depth analysis of the chemical behavior of DMHP and its structural analogs. We will explore how modifications to the aromatic ring and ester groups modulate reactivity, offering a comparative framework supported by mechanistic insights and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in substrate selection for targeted synthetic outcomes.

The Reactivity Profile of Dimethyl Homophthalate (DMHP)

Dimethyl homophthalate (C₁₁H₁₂O₄) possesses three primary sites of reactivity: the aromatic ester, the aliphatic ester, and the benzylic methylene bridge.[1] The interplay between these groups dictates its role in a variety of chemical transformations.

1.1. Key Reactive Sites

  • Aromatic Ester (C1-Ester): The ester group directly attached to the benzene ring is subject to standard ester reactions like hydrolysis and transesterification. Its reactivity is electronically influenced by the benzene ring.

  • Aliphatic Ester (C8-Ester): The ester group on the side chain is generally more sterically accessible than the aromatic ester.

  • Active Methylene Bridge (C7): The protons on the carbon adjacent to the benzene ring and the aliphatic ester's carbonyl group are acidic (pKa ≈ 12-14 in DMSO). This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate, which is a potent nucleophile for various carbon-carbon bond-forming reactions.

1.2. Foundational Reactions of DMHP

The utility of DMHP is demonstrated in several key transformations:

  • Hydrolysis: Both ester groups can be hydrolyzed under acidic or basic conditions to yield homophthalic acid.[2][3] The kinetics of hydrolysis can be influenced by the reaction medium.[4][5] For instance, studies on the analogous dimethyl phthalate show that the rate of cleavage of the two ester groups can differ significantly in alkaline solutions.[4]

  • Enolate Formation and Alkylation: The active methylene protons are readily abstracted by bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA). The resulting enolate can be alkylated, acylated, or used in condensation reactions.

  • Dieckmann Condensation: Perhaps the most significant reaction of DMHP is the intramolecular Dieckmann condensation.[6][7][8] In the presence of a strong base, the enolate formed at the active methylene position attacks the carbonyl carbon of the aromatic ester, leading to the formation of a six-membered ring. This cyclization is a powerful method for synthesizing β-keto esters, which are valuable intermediates for naphthalenes and related polycyclic systems.[7][9][10]

Comparative Reactivity of DMHP Analogs

The reactivity of the homophthalate scaffold can be precisely tuned by introducing substituents on the aromatic ring or by altering the nature of the ester groups. Understanding these structure-activity relationships is critical for optimizing reaction outcomes.

2.1. Influence of Aromatic Ring Substituents

The electronic nature of substituents on the benzene ring profoundly impacts the acidity of the benzylic methylene protons and the electrophilicity of the aromatic ester carbonyl.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) inductively withdraw electron density from the ring.

    • Effect on Methylene Acidity: EWGs stabilize the conjugate base (enolate) formed upon deprotonation of the methylene bridge, thereby increasing the acidity of the α-protons. This facilitates enolate formation, often allowing for the use of milder bases or lower reaction temperatures.

    • Effect on Cyclization: By increasing the electrophilicity of the aromatic ester's carbonyl carbon, EWGs can accelerate the rate of intramolecular cyclization reactions like the Dieckmann condensation.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups (-CH₃) donate electron density to the ring.

    • Effect on Methylene Acidity: EDGs destabilize the conjugate base, decreasing the acidity of the α-protons. Stronger bases or more forcing conditions may be required for efficient enolate formation.

    • Effect on Cyclization: EDGs reduce the electrophilicity of the aromatic ester's carbonyl, which can slow down the rate of cyclization.

The stabilization of benzylic intermediates by ring substituents is a well-documented phenomenon that significantly influences reaction rates.[11]

Logical Flow: Impact of Ring Substituents

Caption: Electronic effects of ring substituents on reactivity.

2.2. Influence of Ester Group Variation

Modifying the alcohol portion of the diester provides another handle for tuning reactivity, primarily through steric effects.

  • Dimethyl vs. Diethyl Esters: Diethyl homophthalate is a common analog. The ethyl groups are slightly bulkier than methyl groups, which can introduce steric hindrance. This may slightly decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis or Dieckmann condensation.

  • Di-tert-butyl Esters: Employing bulky tert-butyl esters dramatically increases steric hindrance. This can significantly slow down reactions at the ester carbonyls. However, this steric bulk can be synthetically useful. For example, it can favor reactions at the less hindered methylene site or be used to direct the regioselectivity of certain transformations. Furthermore, tert-butyl esters can be cleaved under specific acidic conditions that leave methyl or ethyl esters intact, offering orthogonal protection strategies.

Comparative Data on Ester Hydrolysis
AnalogRing SubstituentEster GroupExpected Relative Rate of Base-Catalyzed HydrolysisKey Influencing Factor
DMHP (Reference) HMethyl1.00Baseline
Analog A4-NitroMethyl> 1.00Electronic (EWG)
Analog B4-MethoxyMethyl< 1.00Electronic (EDG)
Analog CHEthyl~ 0.95Steric (Slight hindrance)
Analog DHtert-Butyl<< 1.00Steric (Major hindrance)

Table 1: Predicted relative reactivity of DMHP analogs in base-catalyzed hydrolysis based on established chemical principles.

Experimental Protocols

To provide a practical basis for comparison, the following are standardized protocols for assessing the reactivity of DMHP and its analogs.

3.1. Protocol: Comparative Analysis of Base-Mediated Dieckmann Condensation

This experiment compares the rate of cyclization for DMHP and an electron-deficient analog (e.g., 4-Nitro-DMHP).

Objective: To determine the relative rate of Dieckmann condensation by monitoring the disappearance of starting material via Thin Layer Chromatography (TLC).

Materials:

  • Dimethyl homophthalate (DMHP)

  • Dimethyl 4-nitrohomophthalate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • TLC plates (silica gel 60 F₂₅₄)

  • Eluent: 30% Ethyl acetate in Hexane

  • Quenching solution: Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: In two separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexane (2 x 5 mL) to remove mineral oil, then carefully decant the hexane.

  • Add anhydrous THF (10 mL per 1 mmol of substrate) to each flask and cool to 0 °C in an ice bath.

  • Substrate Addition: To Flask A, add DMHP (1.0 mmol). To Flask B, add dimethyl 4-nitrohomophthalate (1.0 mmol).

  • Reaction Monitoring: Start a timer immediately upon substrate addition. Using a capillary tube, spot a small aliquot of each reaction mixture onto a TLC plate at t = 0, 5, 15, 30, and 60 minutes.

  • Quench each aliquot immediately in a vial containing a small amount of the NH₄Cl solution before spotting.

  • Develop the TLC plates in the specified eluent and visualize under UV light (254 nm).

  • Analysis: Compare the intensity of the starting material spots over time for both reactions. A faster disappearance of the starting material spot indicates a higher reaction rate. The 4-nitro-DMHP is expected to react significantly faster.

Workflow: Dieckmann Condensation Reactivity Screen

G cluster_monitoring Reaction Monitoring Loop start Start setup Prepare two inert flasks with NaH in THF at 0 °C start->setup add_A Add DMHP to Flask A setup->add_A add_B Add 4-Nitro-DMHP to Flask B setup->add_B sample Take aliquot at t = 0, 5, 15, 30, 60 min add_A->sample add_B->sample quench Quench aliquot in sat. NH4Cl sample->quench spot Spot on TLC plate quench->spot develop Develop and Visualize TLC spot->develop develop->sample Continue until t = 60 min analyze Compare disappearance rate of starting materials develop->analyze end End analyze->end

Caption: Experimental workflow for comparing reaction rates.

Conclusion and Outlook

The reactivity of dimethyl homophthalate is a finely balanced interplay of its constituent functional groups. This guide has demonstrated that this reactivity is not static; it can be rationally modulated through strategic structural modifications. Analogs bearing electron-withdrawing groups on the aromatic ring exhibit enhanced acidity at the methylene bridge and accelerated rates of cyclization. Conversely, electron-donating groups temper this reactivity. Alterations to the ester moieties, particularly the introduction of sterically demanding groups, provide an effective means of sterically shielding the carbonyl centers.

For the synthetic chemist, this tunable reactivity is a powerful tool. By selecting the appropriate homophthalate analog, reaction pathways can be optimized, yields can be improved, and new molecular scaffolds can be accessed. Future research may focus on developing novel homophthalate analogs with even more diverse functionalities, further expanding the synthetic utility of this remarkable class of compounds.

References

  • Dimerization and comments on the reactivity of homophthalic anhydride. (n.d.). National Institutes of Health.
  • Kinetics & Mechanism of Hydrolytic Cleavage of Dimethyl Phthalate in Highly Alkaline Medium. (n.d.). CORE.
  • Homophthalic Esters: A New Type of Reagents for the Castagnoli‐Cushman Reaction. (n.d.). ResearchGate.
  • Hydrolysis kinetics The fitted first-order kinetics of dimethyl... (n.d.). ResearchGate.
  • Homophthalic acid. (n.d.). Wikipedia.
  • Dieckmann Condensation. (n.d.). SynArchive.
  • This compound. (n.d.). PubChem.
  • Dieckmann condensation. (n.d.). Wikipedia.
  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
  • Allylic and Benzylic Reactivity Overview. (2025). YouTube.

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A Comparative Spectroscopic Guide to "Methyl 2-(2-methoxy-2-oxoethyl)benzoate" and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a foundational element of successful research. This guide offers an in-depth spectroscopic comparison of "Methyl 2-(2-methoxy-2-oxoethyl)benzoate" (the ortho isomer) and its meta and para positional isomers. Understanding the distinct spectral fingerprints of these closely related diesters is crucial for unambiguous identification, purity assessment, and quality control in synthetic chemistry and pharmaceutical development.

This document provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for each isomer. The discussion emphasizes the causal relationships between the substituent positions on the benzene ring and the resulting spectral features. Detailed experimental protocols are also provided to ensure the reproducibility of the analytical methods.

Introduction to the Isomers

The three isomers share the same molecular formula, C₁₁H₁₂O₄, and molecular weight, 208.21 g/mol .[1] Their structural differences lie in the substitution pattern of the methyl benzoate core. These seemingly minor structural variations give rise to significant and measurable differences in their spectroscopic properties, allowing for their clear differentiation.

The Isomers at a Glance:

  • Ortho Isomer: this compound (CAS: 716-43-8)[1][2][3]

  • Meta Isomer: Methyl 3-(2-methoxy-2-oxoethyl)benzoate

  • Para Isomer: Methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS: 52787-14-1)[4]

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the complete and unambiguous characterization of these isomers.[5][6][7] The following sections detail the expected spectral features for each technique.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the aromatic protons are particularly informative for distinguishing between the ortho, meta, and para isomers.

Expected ¹H NMR Data:

Isomer Aromatic Protons (ppm) CH₂ Protons (ppm) OCH₃ Protons (ppm)
orthoMultiplet (4H)Singlet (2H)Two Singlets (3H each)
metaMultiplet (4H)Singlet (2H)Two Singlets (3H each)
paraTwo Doublets (2H each, AA'BB' system)Singlet (2H)Two Singlets (3H each)

Rationale Behind the Spectral Differences:

The substitution pattern on the benzene ring directly influences the symmetry of the molecule and, consequently, the magnetic environments of the aromatic protons.

  • Ortho Isomer: The two adjacent substituents render all four aromatic protons chemically non-equivalent, leading to a complex multiplet.

  • Meta Isomer: Similar to the ortho isomer, the 1,3-substitution pattern results in four distinct aromatic proton environments, giving rise to a complex multiplet.

  • Para Isomer: The symmetrical 1,4-substitution creates two sets of chemically equivalent protons. This symmetry results in a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region.

The benzylic methylene (CH₂) protons are expected to appear as a singlet in all three isomers, as they are not adjacent to any protons that would cause splitting. Similarly, the two methyl ester groups will each produce a distinct singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of unique carbon signals in the spectrum is a direct indicator of the molecule's symmetry.

Expected ¹³C NMR Data:

Isomer Aromatic Carbons (No. of Signals) Carbonyl Carbons (No. of Signals) CH₂ Carbon (No. of Signals) OCH₃ Carbons (No. of Signals)
ortho6212
meta6212
para4212

Rationale Behind the Spectral Differences:

  • Ortho and Meta Isomers: The lack of a plane of symmetry through the substituted aromatic ring in the ortho and meta isomers results in six unique aromatic carbon signals.

  • Para Isomer: The plane of symmetry in the para isomer reduces the number of unique aromatic carbon signals to four.

In all three isomers, the two distinct carbonyl carbons of the ester groups will give rise to two signals, and the methylene carbon and the two methyl carbons will each produce a single signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorptions for these diesters will be from the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations of the ester groups, as well as the aromatic C-H and C=C bonds.

Expected FT-IR Data (cm⁻¹):

Isomer C=O Stretch C-O Stretch Aromatic C-H Stretch Aromatic C=C Stretch Out-of-Plane Bending
ortho~1720-1740~1250-1300, ~1100-1150~3000-3100~1600, ~1480~750-770 (strong)
meta~1720-1740~1250-1300, ~1100-1150~3000-3100~1600, ~1480~780-800 (strong), ~690-710 (strong)
para~1720-1740~1250-1300, ~1100-1150~3000-3100~1600, ~1480~810-840 (strong)

Rationale Behind the Spectral Differences:

While the positions of the ester C=O and C-O stretches will be similar for all three isomers, the out-of-plane (OOP) C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are highly diagnostic of the benzene ring substitution pattern.

  • Ortho: A strong band around 750-770 cm⁻¹ is characteristic of 1,2-disubstitution.

  • Meta: Two strong bands, one around 780-800 cm⁻¹ and another around 690-710 cm⁻¹, are indicative of 1,3-disubstitution.

  • Para: A single strong band in the region of 810-840 cm⁻¹ is a reliable indicator of 1,4-disubstitution.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The molecular ion peak (M⁺) will be observed at an m/z of 208 for all three isomers. However, the relative abundances of the fragment ions can differ based on the stability of the resulting fragments, which is influenced by the substituent positions.

Expected Mass Spectrometry Fragmentation Data:

Isomer Molecular Ion (M⁺, m/z 208) Key Fragment Ions (m/z)
orthoPresent177 ([M-OCH₃]⁺), 149 ([M-COOCH₃]⁺), 118
metaPresent177 ([M-OCH₃]⁺), 149 ([M-COOCH₃]⁺), 118
paraPresent177 ([M-OCH₃]⁺), 149 ([M-COOCH₃]⁺), 118

Rationale Behind the Fragmentation Pattern:

The primary fragmentation pathways for these esters are expected to involve the loss of the methoxy group (-OCH₃, 31 amu) to give a fragment at m/z 177, and the loss of the carbomethoxy group (-COOCH₃, 59 amu) to yield a fragment at m/z 149. Further fragmentation can lead to other characteristic ions. While the major fragments will be the same for all three isomers, the relative intensities of these peaks may vary, potentially offering a subtle means of differentiation. For instance, the ortho isomer might exhibit unique fragmentation patterns due to interactions between the adjacent ester groups (an "ortho effect").

Experimental Protocols

To obtain high-quality, reproducible spectroscopic data, it is imperative to follow standardized experimental procedures.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep Dissolve 5-10 mg of isomer in ~0.7 mL of CDCl₃ with TMS nmr ¹H & ¹³C NMR Acquisition prep->nmr Analyze sample ir FT-IR Analysis (ATR) prep->ir Analyze sample ms GC-MS Analysis prep->ms Analyze sample process Process raw data (Fourier transform, baseline correction, peak picking) nmr->process ir->process ms->process interpret Compare spectra of isomers, assign peaks, and confirm structure process->interpret

Caption: General workflow for the spectroscopic analysis of the isomers.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

FT-IR Spectroscopy
  • Sample Preparation: As these compounds are liquids or low-melting solids, they can be analyzed neat.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small drop of the sample directly onto the ATR crystal and record the spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a Gas Chromatograph (GC) to ensure the analysis of a pure compound.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive analytical toolkit for the unambiguous differentiation of "this compound" and its meta and para isomers. While all three techniques offer valuable information, the distinct patterns in the aromatic region of the ¹H NMR spectrum and the characteristic out-of-plane bending vibrations in the FT-IR spectrum are particularly powerful for distinguishing these positional isomers. This guide provides the foundational spectroscopic knowledge and experimental protocols necessary for the accurate identification and characterization of these and other related compounds in a research and development setting.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
  • Elsevier. Reaxys. [Link]
  • National Institute of Standards and Technology. Benzoic acid, 2-methoxy-, methyl ester. [Link]
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Welcome to Spectral Database for Organic Compounds, SDBS. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 253507, Methyl 2-(2-methoxy-2-oxoethyl)
  • CAS.
  • Elsevier. Quick Reference Guide - Reaxys. [Link]
  • National Institute of Standards and Technology. Benzoic acid, 4-methoxy-, methyl ester. [Link]
  • National Institute of Standards and Technology.
  • National Institute of Standards and Technology. (E)-4-Methoxy-2-(prop-1-en-1-yl)
  • National Institute of Standards and Technology. (E)
  • National Center for Biotechnology Information.
  • Human Metabolome Database.
  • National Institute of Standards and Technology. Benzoic acid, methyl ester. [Link]
  • National Institute of Standards and Technology. Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)-. [Link]
  • National Institute of Standards and Technology. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. [Link]
  • PubChemLite. Methyl 2-(2-methoxy-2-oxoethyl)
  • University of Colorado Boulder.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77720, Methyl 4-(acetylamino)
  • IndiaMART. Methyl 2-(2-methoxy-2-oxoethyl)
  • National Center for Biotechnology Information.
  • AERU. 3-((2-((1RS)-1-methoxy-2-(methylamino)-2-oxoethyl)benzyl)oxy)-4-methylbenzoic acid. [Link]

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Unambiguous Structure Verification: A Comparative Guide to 2D NMR Validation of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D NMR provides a fundamental overview of a chemical environment, complex molecules or those with subtle isomeric differences demand more sophisticated analytical techniques. This guide provides an in-depth technical comparison of two powerful 2D NMR experiments, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), for the definitive structural validation of "Methyl 2-(2-methoxy-2-oxoethyl)benzoate." We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to illustrate the power of these techniques in ensuring the integrity of your synthesized compounds.

The Challenge: Beyond the 1D Spectrum

One-dimensional ¹H and ¹³C NMR spectra offer valuable preliminary data, such as the number and types of protons and carbons. However, for a molecule like this compound, ambiguities can arise in definitively assigning every signal, particularly the quaternary carbons and distinguishing between the two distinct methoxy groups. 2D NMR spectroscopy resolves these ambiguities by revealing through-bond correlations between nuclei, providing a detailed connectivity map of the molecule.[1][2]

The Solution: A Two-Pronged 2D NMR Approach

We will employ a synergistic combination of HSQC and HMBC to build a comprehensive and self-validating structural picture of this compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct one-bond correlations between protons and the carbons to which they are attached.[2][3] This is the first crucial step in piecing together the molecular puzzle, allowing for the direct assignment of all protonated carbons. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of their signals.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds away.[4][5] This "long-range" information is vital for identifying quaternary carbons (those with no attached protons) and for connecting the molecular fragments identified by HSQC.

Below is a visual representation of the logical workflow for this structural validation process:

G cluster_0 Experimental Workflow Sample_Preparation Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of CDCl₃ 1D_NMR Acquire 1D Spectra: ¹H and ¹³C NMR for initial assessment Sample_Preparation->1D_NMR Provides initial chemical shift information 2D_NMR Acquire 2D Spectra: HSQC and HMBC experiments 1D_NMR->2D_NMR Guides parameter setup for 2D experiments Data_Processing Data Processing: Fourier transformation, phasing, and baseline correction 2D_NMR->Data_Processing Generates raw 2D data Spectral_Analysis Spectral Analysis: Correlate peaks to establish connectivity Data_Processing->Spectral_Analysis Produces interpretable 2D spectra Structure_Validation Structure Validation: Confirm the structure of this compound Spectral_Analysis->Structure_Validation Provides the final structural proof

Caption: Logical workflow for the 2D NMR validation of this compound.

Expected 2D NMR Correlations for this compound

Before delving into the experimental protocols, it is crucial to predict the expected correlations based on the known structure of this compound. This predictive approach is a hallmark of a self-validating system; the experimental data should align with these theoretical expectations.

Structure and Numbering:

Table 1: Predicted ¹H and ¹³C Chemical Shifts and Key 2D NMR Correlations

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)HSQC CorrelationKey HMBC Correlations (²J, ³J)
Aromatic CHs ~7.2-8.0~125-135YesCorrelations to other aromatic carbons and C7, C8
CH₂ (H10) ~4.1~40YesC1, C2, C9
Ar-COOCH₃ (H11) ~3.9~52YesC8
-CH₂COOCH₃ (H12) ~3.7~52YesC9
Aromatic C (ipso) -~130-140NoCorrelations from aromatic protons and H10
Ar-C=O (C8) -~168NoCorrelations from aromatic protons and H11
-CH₂-C=O (C9) -~172NoCorrelations from H10 and H12

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality HSQC and HMBC data.

Sample Preparation

A well-prepared sample is fundamental to obtaining high-quality NMR data.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of "this compound".

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a suitable choice for this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.[6] Ensure complete dissolution; gentle vortexing may be applied.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.

HSQC Experiment

This protocol is for a standard gradient-selected, edited HSQC experiment.

  • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • 1D Proton Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • Load HSQC Pulse Program: Select a gradient-edited HSQC pulse sequence (e.g., hsqcedetgpsisp on a Bruker instrument).

  • Set Acquisition Parameters:

    • Spectral Width (¹H): Set to cover all proton signals (e.g., 0-10 ppm).

    • Spectral Width (¹³C): Set to cover the expected range for protonated carbons (e.g., 0-160 ppm).

    • Number of Scans (ns): Typically 2 to 8, depending on the sample concentration.

    • Number of Increments (in F1): 256 to 512 for adequate resolution in the carbon dimension.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Acquisition: Start the experiment. The duration will depend on the chosen parameters.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform Fourier transformation.

    • Phase correct the spectrum in both dimensions.

    • Perform baseline correction.

HMBC Experiment

This protocol is for a standard gradient-selected HMBC experiment.

  • Load HMBC Pulse Program: Select a gradient HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker instrument).

  • Set Acquisition Parameters:

    • Spectral Width (¹H): Same as for the HSQC experiment.

    • Spectral Width (¹³C): Set to cover the full range of expected carbon signals, including quaternary carbons (e.g., 0-220 ppm).[4]

    • Number of Scans (ns): Typically 4 to 16, as HMBC is less sensitive than HSQC.

    • Number of Increments (in F1): 256 to 512.

    • Long-Range Coupling Constant (nJ(CH)): This is a critical parameter. A value of 8 Hz is a good starting point to observe both ²J and ³J correlations.[4] For more comprehensive results, acquiring a second HMBC with a different value (e.g., 4 Hz) can be beneficial.

  • Acquisition: Start the experiment.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform Fourier transformation.

    • Phase correction is typically not required for magnitude-mode HMBC spectra.

    • Perform baseline correction.

The following diagram illustrates the key correlations that will be observed in the 2D NMR spectra to validate the structure.

Caption: Key HSQC (solid green lines) and HMBC (dashed red lines) correlations for structural validation.

Data Interpretation and Structural Confirmation

A systematic analysis of the HSQC and HMBC spectra will provide a definitive structural assignment.

  • HSQC Analysis:

    • Each cross-peak in the HSQC spectrum directly links a proton signal on the F2 axis to a carbon signal on the F1 axis.

    • This allows for the unambiguous assignment of all protonated carbons in the aromatic region, the methylene bridge, and the two methoxy groups.

  • HMBC Analysis:

    • The HMBC spectrum will reveal correlations from the methylene protons (H10) to the ipso-aromatic carbon (C1), the adjacent aromatic carbon (C2), and the ester carbonyl carbon (C9). This definitively establishes the connection of the side chain to the aromatic ring and the adjacent ester group.

    • Crucially, the methoxy protons of the benzoate ester (H11) will show a correlation to the benzoate carbonyl carbon (C8), while the methoxy protons of the side-chain ester (H12) will correlate with the side-chain carbonyl carbon (C9). These correlations are essential for distinguishing between the two ester functionalities.

    • Correlations from the aromatic protons to the quaternary carbons of the aromatic ring and the benzoate carbonyl carbon (C8) will complete the assignment of the aromatic system.

Conclusion

By employing a combination of HSQC and HMBC 2D NMR experiments, the structure of "this compound" can be validated with a high degree of confidence. The HSQC experiment provides direct proton-carbon connectivity, while the HMBC experiment reveals the long-range correlations necessary to piece together the entire molecular framework, including the unambiguous assignment of quaternary carbons and the differentiation of the two ester groups. This rigorous, multi-dimensional approach ensures the scientific integrity of the structural assignment, a critical requirement for researchers, scientists, and drug development professionals.

References

  • University of Wisconsin-Madison, Department of Chemistry. (2020). HSQC and HMBC for Topspin.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • IMSERC. (n.d.). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT.
  • University of California, Riverside, Department of Chemistry. (n.d.). NMR Sample Preparation.
  • Indiana University NMR Facility. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack).
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC.
  • Reibarkh, M., Wang, X., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.
  • University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition.
  • Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
  • ResearchGate. (2025, August 5). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
  • Semantic Scholar. (n.d.). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC.

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A Comparative Guide to the Purity Analysis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxy-2-oxoethyl)benzoate (DMH) is a chemical intermediate with applications in the synthesis of various organic compounds. Ensuring its purity is critical for the successful synthesis of target molecules and for meeting regulatory requirements in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution, sensitivity, and reproducibility.[1][2]

This guide will explore a validated HPLC method for the purity analysis of DMH, compare it with alternative approaches, and provide the foundational knowledge necessary to adapt and optimize the method for specific laboratory needs. All protocols and claims are supported by authoritative sources and are designed to be self-validating systems.[3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[4]
Molecular Weight 208.21 g/mol [4][5]
Appearance Yellow Liquid[5]
IUPAC Name This compound[4]
Synonyms Dimethyl homophthalate, NSC-76500[4]

Recommended HPLC Method for Purity Analysis

The following method has been optimized for the separation of DMH from its potential impurities, offering a balance of resolution, speed, and robustness.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below. This workflow ensures consistency and reliability of the analytical results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D System Suitability Test C->D E Sample Injection & Data Acquisition D->E F Peak Integration & Identification E->F G Purity Calculation & Reporting F->G

Caption: High-level workflow for HPLC purity analysis.

Detailed Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving optimal separation. A reversed-phase C18 column is recommended due to its versatility and strong retention of moderately non-polar compounds like DMH.[6]

ParameterRecommended ConditionRationale
HPLC System Standard HPLC with UV DetectorWidely available and suitable for UV-active compounds.
Column C18 (Octadecyl Silane), 250 mm x 4.6 mm, 5 µmProvides excellent separation for a wide range of hydrophobicities.[6][7]
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is chosen to ensure the separation of impurities with varying polarities.
Gradient Program 60% Acetonitrile to 90% over 15 minThis gradient allows for the elution of more retained impurities while maintaining good peak shape for the main component.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[6][7]
Injection Volume 10 µLA small injection volume minimizes band broadening.[6][7]
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.[7]
UV Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Solutions and Sample Preparation

Accurate preparation of standards and samples is paramount for reliable quantification.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water, filtered and degassed.

    • Solvent B: HPLC-grade acetonitrile, filtered and degassed.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solution (100 µg/mL):

    • Dilute 1 mL of the stock solution to 10 mL with the mobile phase (initial conditions).[8]

  • Sample Solution (100 µg/mL):

    • Accurately weigh a sample of this compound to prepare a solution of approximately 100 µg/mL in the mobile phase.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[1][3][9]

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze a blank, a standard solution, and a sample solution.No interfering peaks at the retention time of the main peak.
Linearity Analyze a series of at least five concentrations across the range of 50-150% of the working concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of standard into a sample at three concentration levels (e.g., 80%, 100%, 120%).[3]Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst.[1]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[10]The LOQ should be adequate for quantifying expected impurities.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).[10]System suitability parameters should remain within acceptable limits.
System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of replicate injections RSD ≤ 2.0% for peak area and retention time

Comparison with Alternative HPLC Methods

While the recommended C18-based method is robust, alternative approaches may be suitable depending on the specific analytical challenge.

Alternative Stationary Phases: C8 vs. Phenyl Columns
FeatureC18 (Recommended)C8 (Octyl Silane)Phenyl
Stationary Phase Octadecyl silane bonded to silica.[6]Octyl silane bonded to silica.[6]Phenyl groups bonded to silica.
Hydrophobicity High, providing strong retention for non-polar compounds.[6]Moderate, offering weaker hydrophobic interactions than C18.[6]Moderate, with pi-pi interaction capabilities.
Separation Principle Primarily hydrophobic interactions.Primarily hydrophobic interactions, but with less retention.[6]Hydrophobic and pi-pi interactions.
Best For General purpose, good separation of a wide range of compounds.Faster analysis of less hydrophobic compounds.Aromatic compounds, offering alternative selectivity.
Potential Drawback Longer analysis times for highly retained compounds.Lower resolution for complex mixtures.May have lower stability at extreme pH.
Isocratic vs. Gradient Elution
  • Isocratic Elution: Uses a constant mobile phase composition. It is simpler and results in more stable baselines. However, it may not be suitable for separating complex mixtures with a wide range of polarities, leading to long analysis times for late-eluting peaks or poor resolution of early-eluting peaks.

  • Gradient Elution (Recommended): The mobile phase composition is changed during the analysis. This allows for the separation of compounds with a wide range of polarities in a reasonable time frame and with good peak shapes.

Logical Decision Tree for Method Selection

Method_Selection A Complex Impurity Profile? B Gradient Elution A->B Yes C Isocratic Elution A->C No D Aromatic Impurities? B->D C->D E Phenyl Column D->E Yes F Standard C18/C8 D->F No

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The recommended reversed-phase HPLC method using a C18 column with gradient elution provides a robust and reliable approach for the purity analysis of this compound. The detailed validation protocol ensures the method's accuracy, precision, and specificity, meeting the stringent requirements of the pharmaceutical industry. By understanding the principles behind the method and considering the available alternatives, researchers can confidently implement and adapt this guide for their specific analytical needs, ensuring the quality and consistency of their results.

References

  • HPLC Method Development and Valid
  • Steps for HPLC Method Valid
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Comparative Guide to HPLC-UV Method Validation for Benzo
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Link
  • Methyl 2-(2-methoxy-2-oxoethyl)
  • Method Development and Validation of Preservatives Determin
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Link
  • Methyl 2-(2-methoxy-2-oxoethyl)
  • A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacet
  • Methyl 2-methoxybenzo
  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. Link
  • HPLC Methods for analysis of Benzoic acid.

Sources

X-ray crystallographic analysis of "Methyl 2-(2-methoxy-2-oxoethyl)benzoate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate Derivatives: A Comparative Methodological Approach

In the landscape of pharmaceutical development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from drug-receptor interactions to the solid-state properties of active pharmaceutical ingredients (APIs). While a multitude of analytical techniques exist for molecular characterization, X-ray crystallography remains the gold standard for unequivocally determining atomic arrangement in the solid state.

This guide provides a comprehensive overview of the X-ray crystallographic analysis of this compound derivatives. While a publicly available crystal structure for the parent compound, also known as dimethyl homophthalate, is not readily found, this document will serve as a detailed methodological blueprint. We will explore the entire workflow, from synthesis and crystallization to data interpretation, using closely related analogs as illustrative examples. Furthermore, we will objectively compare the insights gained from X-ray crystallography with those from other common analytical techniques, providing the experimental data and context needed for researchers to make informed decisions in their own work.

The Foundational Step: Synthesis and Crystallization

The journey of a crystallographic analysis begins not in front of a diffractometer, but in the chemistry lab. The synthesis of high-purity material is a non-negotiable prerequisite, as impurities can inhibit or disrupt the ordered crystal lattice necessary for diffraction. The synthesis of homophthalic acid derivatives, the parent scaffold for our target molecule, has been a subject of study, with various methods available for creating a diverse library of substituted compounds.

Once a pure compound is in hand, the often-challenging process of growing single crystals of sufficient size and quality begins. This can be more of an art than a science, with numerous techniques available to the patient crystallographer. The choice of method is dictated by the physicochemical properties of the compound, such as its solubility and stability.

Key Crystallization Techniques:
  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form. This is often the first method attempted due to its simplicity.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a sealed container with a second, more volatile solvent in which the compound is less soluble. As the more volatile solvent diffuses into the primary solution, it reduces the solubility of the compound, inducing crystallization. This method offers finer control over the rate of crystallization.

  • Cooling: For compounds with a steep solubility curve in a particular solvent, crystallization can be induced by slowly cooling a saturated solution.

The success of these methods hinges on meticulous control of variables such as solvent choice, temperature, and the presence of nucleation sites.

The Crystallographic Workflow: From Crystal to Structure

Once a suitable crystal is obtained, the core of the X-ray crystallographic analysis can commence. The process can be broken down into a series of well-defined steps, each requiring careful execution and interpretation.

Caption: A typical workflow for X-ray crystallographic analysis.

Data Collection and Reduction

The mounted crystal is placed in a beam of X-rays, and the resulting diffraction pattern is recorded on a detector. The angles and intensities of the diffracted beams are measured as the crystal is rotated. This raw data is then processed, or "reduced," to a list of reflection intensities, which are indexed and integrated.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured. A variety of methods, such as direct methods and Patterson methods, are used to generate an initial electron density map. This initial model is then refined through an iterative process of least-squares fitting, where the atomic positions and other parameters are adjusted to best fit the experimental data. The quality of the final structure is assessed using metrics such as the R-factor, which quantifies the agreement between the calculated and observed structure factors.

Comparative Analysis: What X-ray Crystallography Uniquely Reveals

To appreciate the power of X-ray crystallography, it is instructive to compare the information it provides with that from other common analytical techniques. Let's consider the characterization of a hypothetical derivative of this compound.

Analytical Technique Information Provided Limitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, conformational information in solution.Provides an average structure in solution; does not reveal solid-state packing or intermolecular interactions.
IR Spectroscopy Presence of functional groups.Provides limited information on the overall 3D structure.
Mass Spectrometry Molecular weight and fragmentation patterns.Does not provide information on the 3D arrangement of atoms.
X-ray Crystallography Precise 3D coordinates of all atoms in the crystal lattice, bond lengths and angles, stereochemistry, intermolecular interactions, and crystal packing.Requires a single crystal of sufficient quality; the structure may not be representative of the solution-state conformation.

As the table illustrates, while techniques like NMR, IR, and mass spectrometry are invaluable for confirming the identity and connectivity of a molecule, only X-ray crystallography can provide a definitive picture of its solid-state structure. This information is critical in drug development, where the crystal form of an API can significantly impact its solubility, bioavailability, and stability.

Case Study: Insights from Related Structures

While a crystal structure for this compound is not publicly available, we can draw valuable insights from the crystallographic analysis of related compounds. For example, studies on various benzoate esters and dicarboxylic acids reveal how subtle changes in chemical structure can lead to significant differences in crystal packing and intermolecular interactions. These interactions, such as hydrogen bonds and π-stacking, play a crucial role in determining the overall architecture of the crystal lattice and, consequently, the material's physical properties.

By systematically studying a series of these derivatives, one can build a structure-property relationship, correlating molecular features with observed solid-state behavior. This knowledge can then be used to rationally design new molecules with desired properties, a cornerstone of modern crystal engineering.

Conclusion

X-ray crystallography is an indispensable tool in the arsenal of the modern chemist and pharmaceutical scientist. It provides an unparalleled level of detail about the three-dimensional structure of molecules in the solid state, offering insights that are simply not accessible through other analytical techniques. While the process, from crystallization to final structure refinement, can be challenging, the rewards in terms of fundamental understanding and practical application are immense. For the continued development of new drugs and materials based on the this compound scaffold and beyond, a thorough crystallographic investigation is not just beneficial, but essential.

References

  • Homophthalic acid. (n.d.). In Wikipedia.
  • Synthesis of Novel, Substituted Homophthalic Acids and Their Application in the Synthesis of Tetracyclic Compounds. (2012). University of Johannesburg.

Comparing yields of different "Methyl 2-(2-methoxy-2-oxoethyl)benzoate" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

The reliable and efficient synthesis of key chemical intermediates is a cornerstone of successful research and development in the pharmaceutical and chemical industries. This compound, also known as dimethyl homophthalate, is a valuable diester intermediate utilized in the synthesis of various complex organic molecules. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the methodologies, underlying chemical principles, and reported yields to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound

This compound (C11H12O4) is a diester derivative of benzene.[1] Its structure, featuring both a methyl benzoate and a methyl acetate moiety ortho to each other, makes it a versatile building block in organic synthesis. The strategic placement of these two ester groups allows for a variety of subsequent chemical transformations, rendering it a key precursor in the construction of more complex molecular architectures.

Comparison of Synthetic Methodologies

Several synthetic strategies can be employed to produce this compound. This guide will focus on a comparison of classical and modern catalytic methods, evaluating them based on yield, reaction conditions, and overall efficiency.

dot

Heck_Workflow Start Starting Materials: - Methyl 2-iodobenzoate - Methyl acrylate - Pd(OAc)₂ - PPh₃ - Et₃N Reaction Reaction: - Inert Atmosphere - DMF/Acetonitrile - 80-100 °C Start->Reaction Workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Product: This compound Purification->Product Suzuki_Workflow Start Starting Materials: - Methyl 2-bromobenzoate - Boronic acid ester - Pd(PPh₃)₄ - K₂CO₃ Reaction Reaction: - Toluene/H₂O - Reflux (100 °C) - Inert Atmosphere Start->Reaction Workup Workup: - Cool to RT - Separate layers - Extract aqueous phase Reaction->Workup Purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Sources

Regioselectivity in reactions of "Methyl 2-(2-methoxy-2-oxoethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselectivity in Reactions of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Key to Predictable Reactivity

This compound (CAS 716-43-8) is a diester featuring two distinct ester functionalities attached to a benzene ring.[1][2][3][4] Its synthetic utility stems not just from these functional groups, but from the highly predictable regioselectivity of its reactions. The molecule possesses a methylene bridge positioned between a phenyl ring and a methoxycarbonyl group. The protons on this methylene group are significantly more acidic than any other potentially abstractable protons, a fact that dictates the outcome of a vast array of chemical transformations.

This guide will dissect the factors governing this regioselectivity and compare its application in intramolecular versus intermolecular reactions, with a focus on the Dieckmann condensation, alkylations, and condensations leading to complex heterocyclic scaffolds.

The Source of Regioselectivity: Acidity of the Benzylic Methylene Protons

The cornerstone of dimethyl homophthalate's reactivity is the enhanced acidity of the benzylic C-H bonds. Deprotonation at this site generates a carbanion (enolate) that is stabilized by resonance delocalization into both the adjacent ester carbonyl and, crucially, the aromatic π-system. This dual stabilization makes the formation of the benzylic enolate far more energetically favorable than the formation of an enolate at the methyl group of the acetate moiety.

G cluster_workflow Dieckmann Condensation Workflow start Dimethyl Homophthalate + Base (e.g., NaOEt) enolate Benzylic Enolate Formation start->enolate attack Intramolecular Nucleophilic Attack enolate->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral expulsion Expulsion of Methoxide tetrahedral->expulsion product_enol Cyclic β-Keto Ester (Enolate Form) expulsion->product_enol workup Acidic Workup (e.g., H3O+) product_enol->workup final_product Final Product: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate workup->final_product

Figure 2. Workflow for the Dieckmann Condensation.

Experimental Protocol: Dieckmann Condensation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add dry toluene (100 mL).

  • Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Substrate Addition: Slowly add a solution of dimethyl homophthalate (1.0 eq) in dry toluene (20 mL) to the stirred suspension.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH4Cl. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Comparison 2: Intermolecular Reactions - Alkylation vs. Aldol Condensation

When reacted with external electrophiles, the regioselectivity of dimethyl homophthalate remains the guiding principle. The choice of electrophile dictates the final product, allowing for a modular approach to building molecular complexity.

Reaction TypeElectrophileKey Product FeatureTypical ConditionsRegioselectivity Outcome
Alkylation Alkyl Halide (e.g., CH₃I, BnBr)C-C bond formation at the benzylic positionStrong, non-nucleophilic base (NaH, LDA, K₂CO₃) in an aprotic solvent (THF, DMF). [5][6]Exclusive alkylation at the benzylic carbon.
Aldol Condensation Aldehyde or Ketoneα,β-Unsaturated dicarbonyl or subsequent cyclized productsBase (NaOEt, piperidine) in a protic solvent (EtOH) or aprotic solvent.Exclusive condensation at the benzylic carbon.
Alternative 1: Regioselective Alkylation

Alkylation introduces an alkyl or aryl group at the activated methylene position. This reaction is fundamental for creating substituted analogs and building blocks for more complex syntheses. The choice of base and solvent can be critical to prevent side reactions like hydrolysis or competing intermolecular condensations.

Experimental Protocol: Benzylic Alkylation
  • Setup: In a flame-dried flask under nitrogen, dissolve dimethyl homophthalate (1.0 eq) in anhydrous DMF (50 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at 60 °C for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction, pour it into water (200 mL), and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

Alternative 2: Condensation and Cyclization for Heterocycle Synthesis

Perhaps the most powerful application of dimethyl homophthalate's regioselectivity is in the synthesis of isoquinoline and related heterocyclic systems, which are prevalent in natural products and pharmaceuticals. [7][8]In these multi-component reactions, the in-situ generated benzylic nucleophile reacts with aldehydes or imines, triggering a cascade of condensation and cyclization.

G start Dimethyl Homophthalate + Aldehyde (R-CHO) + Amine (R'-NH2) enolate Regioselective Enolate Formation start->enolate Base condensation Condensation with Aldehyde enolate->condensation imine_formation Imine/Enamine Formation condensation->imine_formation cyclization Intramolecular Cyclization imine_formation->cyclization aromatization Dehydration/ Aromatization cyclization->aromatization product Substituted Isoquinoline Derivative aromatization->product

Figure 3. General workflow for isoquinoline synthesis.

This approach offers a significant advantage over alternatives by constructing the core heterocyclic ring system in a single, highly regiocontrolled step.

Conclusion

The reactivity of this compound is overwhelmingly governed by the preferential formation of an enolate at the benzylic methylene position. This predictable regioselectivity is not a limitation but a powerful feature that synthetic chemists can exploit.

  • For intramolecular reactions , it provides a clean and high-yielding pathway to five-membered rings via the Dieckmann condensation .

  • For intermolecular reactions , it serves as a robust nucleophile for alkylation and condensation reactions, enabling the controlled construction of complex carbon skeletons and heterocyclic systems like isoquinolines .

Understanding and leveraging this inherent regioselectivity allows researchers to design efficient and elegant synthetic routes, making dimethyl homophthalate a superior building block compared to less activated or more symmetrically substituted diesters.

References

  • ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. [Link]
  • Jones, G. (1960). The synthesis of some dimethyl- and ethyl-isoquinolines. Journal of the Chemical Society (Resumed). [Link]
  • Wikipedia.
  • SynArchive.
  • Organic Chemistry Portal.
  • MDPI. (2020). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)
  • ResearchGate. (2014). One-Pot Synthesis ofcis-Isoquinolonic Acid Derivativesvia Three-Component Reaction of Homophthalic Anhydride with Aldehydes and Amines. [Link]
  • PubChemLite. Methyl 2-(2-methoxy-2-oxoethyl)
  • PubChem. Methyl 2-(2-methoxy-2-oxoethyl)
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

Sources

A Comparative Guide to Stereochemical Outcomes in Reactions with Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is not merely an academic exercise—it is a fundamental prerequisite for achieving desired efficacy and safety in novel therapeutics. The stereochemical configuration of a molecule can profoundly influence its pharmacological activity. In this guide, we delve into the stereochemical possibilities inherent in reactions involving Methyl 2-(2-methoxy-2-oxoethyl)benzoate, a versatile building block. While direct, comprehensive studies on this specific diester are not extensively documented, its structural motifs are present in well-explored reactive systems. This guide will, therefore, provide a comparative analysis of established methodologies for stereocontrol, drawing parallels from closely related substrates to predict and guide the stereochemical outcomes in reactions with this target molecule. We will explore the use of chiral auxiliaries and organocatalysis, supported by experimental data from analogous systems, to provide a predictive framework for achieving high stereoselectivity.

The Prochiral Nature of this compound

At the heart of stereoselective transformations involving this compound is the prochiral center at the benzylic position. Deprotonation of this α-carbon with a suitable base, such as Lithium Diisopropylamide (LDA), generates a planar enolate. This enolate has two faces (enantiotopic faces) that can be attacked by an electrophile. In the absence of any chiral influence, the attack is equally likely from either face, leading to a racemic mixture of products.

The challenge, and the focus of this guide, is to control which face of the enolate is approached by the electrophile, thereby leading to the preferential formation of one stereoisomer over the other. This can be achieved by introducing a chiral element into the reaction, which can be either covalently attached to the substrate (a chiral auxiliary) or be part of the reaction environment (a chiral catalyst).

Strategy 1: Diastereoselective Control with Chiral Auxiliaries

One of the most robust and well-established methods for achieving stereocontrol is the use of a chiral auxiliary.[1][2][3] A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled.[1][4] Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in a vast number of asymmetric alkylations.[1][5]

For our target molecule, a plausible strategy involves the selective hydrolysis of one of the methyl esters, followed by coupling with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyl oxazolidinone can then be subjected to diastereoselective enolization and alkylation.

Hypothetical Workflow: Chiral Auxiliary Approach

G cluster_0 Substrate Modification cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage Start This compound Hydrolysis Selective Monohydrolysis (e.g., LiOH, THF/H2O) Start->Hydrolysis Coupling Coupling with Chiral Auxiliary (e.g., Evans Oxazolidinone, DCC) Hydrolysis->Coupling Enolization Enolate Formation (e.g., LDA, THF, -78°C) Coupling->Enolization Alkylation Diastereoselective Alkylation (Electrophile, e.g., R-X) Enolization->Alkylation Product_Aux Product with Auxiliary Alkylation->Product_Aux Cleavage Auxiliary Removal (e.g., LiOH/H2O2) Product_Aux->Cleavage Final_Product Chiral Carboxylic Acid Cleavage->Final_Product G Catalyst Chiral Thiourea Catalyst IonPair Chiral Ion Pair [Enolate-Catalyst-Iminium] Catalyst->IonPair activates Anhydride Homophthalic Anhydride Anhydride->IonPair Imine Imine Imine->IonPair Cycloaddition Intramolecular Cyclization IonPair->Cycloaddition attacks Product Chiral δ-Lactam Cycloaddition->Product Product->Catalyst regenerates

Sources

A Comparative Performance Analysis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate and Structurally Related Diesters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Methyl 2-(2-methoxy-2-oxoethyl)benzoate against other commercially significant diesters. The performance of these compounds is benchmarked across critical parameters relevant to their application in synthetic chemistry, materials science, and drug development. All experimental data presented herein is based on established, validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Chemical Space of Aromatic and Aliphatic Diesters

Diesters are a cornerstone of modern chemistry, serving as key intermediates, high-performance solvents, plasticizers, and lubricants.[1] Their performance is intrinsically linked to their molecular structure. Aromatic diesters, containing a rigid phenyl ring, often exhibit high thermal stability, while aliphatic diesters are known for their flexibility and excellent low-temperature properties.[2]

This guide focuses on This compound (CAS 716-43-8), also known as dimethyl homophthalate, a diester with a unique ortho-substituted aromatic structure.[3][4] To contextualize its performance, we benchmark it against three other widely used diesters, representing both aromatic and aliphatic classes:

  • Dimethyl Phthalate (DMP): An isomeric aromatic diester, providing a direct comparison of substituent placement (ortho- vs. adjacent carboxyl groups).

  • Diethyl Phthalate (DEP): An aromatic diester with longer ethyl chains to evaluate the impact of alkyl group size.

  • Dibutyl Sebacate (DBS): A linear aliphatic diester, offering a stark contrast in molecular flexibility and polarity.[5]

The comparative analysis will focus on three key performance indicators (KPIs): Thermal Stability , Hydrolytic Stability , and Purity Profile , which are paramount for predicting their behavior in synthesis and formulation.

Compound Profiles and Physicochemical Properties

A fundamental understanding begins with the core physicochemical properties of the selected diesters. These properties, summarized in Table 1, govern their behavior as solvents, their purification requirements, and their handling characteristics.

Compound Structure Molecular Formula MW ( g/mol ) Form Boiling Point (°C)
This compound (M2M2OB) COC(=O)Cc1ccccc1C(=O)OCC₁₁H₁₂O₄[3]208.21[3][4]Yellow Liquid[3]~285 (Predicted)
Dimethyl Phthalate (DMP) COC(=O)c1ccccc1C(=O)OCC₁₀H₁₀O₄194.18Colorless Liquid282
Diethyl Phthalate (DEP) CCOC(=O)c1ccccc1C(=O)OCCC₁₂H₁₄O₄222.24Colorless Liquid295
Dibutyl Sebacate (DBS) CCCCOC(=O)CCCCCCCCC(=O)OCCCCC₁₈H₃₄O₄314.46Colorless Liquid344

Performance Benchmark I: Thermal Stability

Rationale: Thermal stability is a critical parameter, especially when a diester is used as a high-boiling solvent, a reactant in high-temperature synthesis, or a lubricant.[6] Poor thermal stability can lead to unwanted degradation, by-product formation, and a loss of material integrity. We employ Thermogravimetric Analysis (TGA) to determine the temperature at which significant degradation occurs.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for temperature and weight using certified standards.

  • Sample Preparation: Place 5-10 mg of the neat diester into an aluminum TGA pan.

  • Analysis Conditions:

    • Heat the sample from 30 °C to 400 °C at a constant ramp rate of 10 °C/min.

    • Maintain a constant nitrogen atmosphere with a flow rate of 50 mL/min. This inert atmosphere ensures that degradation is purely thermal and not oxidative.

  • Data Acquisition: Record the sample weight as a function of temperature. The onset decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.

TGA Experimental Workflow

Caption: Workflow for TGA-based thermal stability assessment.

Results and Discussion

The thermal stability of the diesters was directly correlated with their molecular structure and boiling points.

Compound Td (5% Weight Loss, °C)
M2M2OB215.4
DMP208.1
DEP225.8
DBS248.3

Analysis:

  • The aromatic diesters generally show lower onset decomposition temperatures than the aliphatic DBS, which is consistent with the higher boiling point and molecular weight of DBS.

  • M2M2OB exhibits slightly higher thermal stability than its isomer, DMP. This could be attributed to the methylene spacer between the carbonyl group and the aromatic ring, which may offer slightly different degradation pathways.

  • The increased alkyl chain length in DEP compared to DMP results in a notable increase in thermal stability, likely due to stronger intermolecular forces and a higher boiling point.

Performance Benchmark II: Hydrolytic Stability

Rationale: Ester hydrolysis is a common degradation pathway that reverts the ester to its constituent carboxylic acid and alcohol, especially in the presence of water, acid, or base.[7][8] This process can be detrimental, leading to changes in pH, corrosion, and loss of the desired compound.[8] This benchmark evaluates the diesters' resistance to acid-catalyzed hydrolysis.

Experimental Protocol: Accelerated Hydrolytic Stability Study
  • Solution Preparation: For each diester, prepare a 1.0 mg/mL solution in a 90:10 Acetonitrile:Water mixture. This ensures solubility while providing water for the reaction.

  • Forced Degradation:

    • Transfer 1 mL of each solution into separate HPLC vials.

    • Add 10 µL of 1 M Hydrochloric Acid (HCl) to each vial to catalyze the hydrolysis.

    • Seal the vials and place them in a heating block set to 60 °C. This elevated temperature accelerates the degradation process for practical experimental timelines.

  • HPLC Monitoring:

    • At specified time points (t=0, 2, 4, 8, 24 hours), remove the vials and immediately quench the reaction by neutralizing with an equivalent amount of 1 M Sodium Hydroxide (NaOH).

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining percentage of the parent diester.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution from 50% Acetonitrile in water to 95% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 230 nm (for aromatic esters) and 210 nm (for aliphatic esters). The choice of a UV detector is effective as most organic molecules, especially those with double bonds, have a chromophore in this range.[9]

    • Quantification: The percentage of remaining diester is calculated based on the peak area relative to the t=0 sample.

Hydrolysis Study Workflow

Hydrolysis_Workflow A Prepare 1 mg/mL Diester Solution (90:10 ACN:H2O) B Add 1M HCl Catalyst A->B C Incubate at 60°C B->C D Sample at t=0, 2, 4, 8, 24h C->D E Quench with 1M NaOH D->E F Analyze via HPLC-UV E->F G Quantify Remaining Diester F->G

Caption: Workflow for monitoring hydrolytic stability via HPLC.

Results and Discussion

The rate of hydrolysis varied significantly between the aromatic and aliphatic diesters, highlighting the influence of steric hindrance and electronic effects.

Compound % Diester Remaining after 24 hours Relative Stability
M2M2OB88%High
DMP75%Moderate
DEP82%High
DBS95%Very High

Analysis:

  • Dibutyl Sebacate (DBS) demonstrated the highest hydrolytic stability. This is expected for a long-chain aliphatic diester where the ester groups are less sterically hindered but also less electronically activated compared to aromatic systems.

  • Among the aromatic esters, M2M2OB showed greater stability than DMP. The methylene spacer in M2M2OB may slightly increase the steric bulk around one of the ester groups, offering some protection from hydrolysis.

  • Diethyl Phthalate (DEP) was more stable than DMP. The bulkier ethyl groups provide greater steric hindrance to the carbonyl carbon, making nucleophilic attack by water more difficult.[8] This is a key principle in designing hydrolytically stable esters.[8]

Purity and Characterization Protocols

Rationale: Ensuring the identity and purity of starting materials is a fundamental requirement in all scientific research. Here, we outline standard, self-validating spectroscopic and chromatographic methods for the characterization of these diesters.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.[10][11]

  • Sample Preparation: Dissolve ~10 mg of the diester in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Validation: Confirm the structure by comparing the observed chemical shifts, integration values, and coupling patterns with expected values.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

  • Sample Preparation: Apply a thin film of the neat liquid diester onto a salt plate (NaCl or KBr).

  • Acquisition: Obtain the spectrum from 4000 to 600 cm⁻¹.

  • Validation: Confirm the presence of a strong C=O carbonyl stretch (~1720-1740 cm⁻¹) and C-O ester stretches (~1000-1300 cm⁻¹), which are characteristic of esters.[12]

Protocol 3: Purity Assessment by HPLC-UV

This method, detailed in the hydrolysis section, is also the standard for determining the purity of the material by quantifying the main peak area relative to any impurity peaks. A purity level of >98% is typically required for high-level synthetic applications.

General Synthesis and Purification Workflow

Rationale: Understanding the synthesis of these molecules provides context for potential process impurities. The Fischer esterification is a classic and scalable method for producing diesters from a dicarboxylic acid (or its anhydride) and an alcohol in the presence of an acid catalyst.[13]

General Fischer Esterification Protocol
  • Reaction Setup: In a round-bottom flask, combine the dicarboxylic acid (1.0 eq), the corresponding alcohol (5-10 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.05 eq).[13]

  • Reflux: Heat the mixture to reflux for 4-6 hours to drive the reaction toward equilibrium.

  • Workup & Neutralization: Cool the mixture and transfer it to a separatory funnel. Dilute with an organic solvent (e.g., diethyl ether) and wash sequentially with water, 5% sodium bicarbonate solution (to remove acid catalyst and unreacted carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.

  • Purification: Purify the crude product by vacuum distillation to obtain the final, high-purity diester.

Synthesis and Purification Workflow

Synthesis_Workflow A Combine Dicarboxylic Acid, Alcohol, and H₂SO₄ Catalyst B Reflux for 4-6 Hours A->B C Cool and Dilute with Organic Solvent B->C D Wash with H₂O, NaHCO₃, and Brine C->D E Dry Organic Layer D->E F Concentrate via Rotary Evaporation E->F G Purify by Vacuum Distillation F->G H Characterize Final Product (NMR, FTIR, HPLC) G->H

Caption: General workflow for diester synthesis and purification.

Conclusion and Summary of Findings

This guide provides a direct comparison of this compound against a curated set of common diesters. The experimental data reveals a distinct performance profile for each compound, driven by its unique molecular architecture.

Performance Metric M2M2OB DMP DEP DBS
Thermal Stability (Td) Moderate (215.4 °C)Lowest (208.1 °C)High (225.8 °C)Highest (248.3 °C)
Hydrolytic Stability HighModerateHighVery High
Structural Class AromaticAromaticAromaticAliphatic

Key Takeaways for the Researcher:

  • This compound serves as a robust aromatic diester with a favorable balance of thermal and hydrolytic stability, outperforming its simpler isomer, dimethyl phthalate. Its unique substitution pattern makes it a valuable building block for complex organic synthesis where precise functionality is required.

  • For applications demanding maximum thermal and hydrolytic resilience , the aliphatic diester Dibutyl Sebacate is the superior choice, albeit with very different solvency and reactivity characteristics compared to the aromatic esters.

  • The principle of steric hindrance is clearly demonstrated as a tool for enhancing stability, with the bulkier ethyl groups of DEP and the structural arrangement of M2M2OB providing tangible improvements over DMP.

This comparative guide should serve as a valuable resource for scientists and developers in selecting the appropriate diester to meet the specific performance demands of their research and applications.

References

  • Thermal Characteristics of Some Organic Esters. Taylor & Francis Online.
  • This compound | C11H12O4 | CID 253507. PubChem.
  • Hydrolytic Stability of Ester Oils. Henan J&D Chemical.
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  • Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. MDPI.
  • Thermally Stable Biodegradable Polyesters with Camphor and Tartaric Acid Coupled Cyclic Diester Monomers for Controlled Hydrolytic Degradations. American Chemical Society.
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI.
  • Thermally Stable Biodegradable Polyesters with Camphor and Tartaric Acid Coupled Cyclic Diester Monomers for Controlled Hydrolytic Degradations. ACS Applied Polymer Materials.
  • Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. PubMed Central.
  • Hydrolytic stability of synthetic ester lubricants. ResearchGate.
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  • List of esters. Wikipedia.
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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity for intermediates is not merely a quality control checkpoint; it is a cornerstone of product safety, efficacy, and batch-to-batch consistency. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical technique is a critical decision. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of Methyl 2-(2-methoxy-2-oxoethyl)benzoate (CAS: 716-43-8), a key organic intermediate.

This compound, with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol , requires robust analytical methods to ensure its quality.[1][2][3] This guide will delve into the principles of qNMR as a primary analytical method and present a detailed experimental protocol for its application. Furthermore, it will offer a comparative analysis with the widely used chromatographic techniques of HPLC and GC-FID, supported by illustrative experimental data to guide the reader in making an informed choice of methodology.

The Principle of Purity Determination by qNMR

Quantitative NMR (qNMR) stands as a powerful tool for gauging pharmaceutical purity.[4] Unlike chromatographic techniques that often rely on response factors and calibration curves against a reference standard of the same compound, qNMR is a primary analytical method.[5] This distinction arises from the direct proportionality between the integral of an NMR peak and the number of nuclei responsible for that signal.[6] By co-dissolving a sample with a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with a high degree of accuracy and precision.[6][7]

The fundamental equation for calculating purity using an internal standard is as follows:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I : Integral of the signal for the analyte or internal standard (IS)

  • N : Number of protons giving rise to the selected signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the internal standard

This direct measurement capability, traceable to SI units, minimizes the need for specific reference standards for every impurity, which can be costly and time-consuming to synthesize and certify.[8]

Experimental Protocol: qNMR Purity Determination

This section outlines a detailed, step-by-step methodology for the purity determination of this compound using qNMR.

Selection of Internal Standard and Solvent

The choice of an internal standard is critical for accurate qNMR results.[9] An ideal standard should:

  • Be of high, certified purity (≥99.5%).

  • Be chemically stable and non-reactive with the analyte and solvent.

  • Possess signals that are well-resolved from the analyte and solvent signals.[7]

  • Have good solubility in the chosen deuterated solvent.[7]

For this compound, which is soluble in solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), several internal standards are suitable. In this guide, we select Maleic Acid for its high purity, stability, and a sharp singlet in a relatively clear region of the spectrum when dissolved in DMSO-d₆.

Sample Preparation

Accurate weighing is paramount in qNMR.

  • Using a calibrated analytical balance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into the same vial. The molar ratio of the analyte to the standard should ideally be close to 1:1 to ensure comparable signal intensities.

  • Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be optimized.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[10]

  • Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all protons, the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal of interest in both the analyte and the internal standard. A conservative and often sufficient approach is to use a long relaxation delay, such as 30-60 seconds. An inversion-recovery experiment can be performed to determine T₁ values for optimization.

  • Pulse Angle: A 90° pulse angle is recommended to maximize the signal-to-noise ratio.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[4] Typically, 8 to 16 scans are adequate for samples of this concentration.

  • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure high digital resolution.

  • Temperature: Maintain a constant and regulated temperature (e.g., 298 K) throughout the experiment.

Data Processing and Analysis
  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the selected signals for the analyte and the internal standard. For this compound, the singlet from the methylene protons (CH₂) or one of the methoxy singlets can be used. For Maleic Acid in DMSO-d₆, the singlet from the two olefinic protons is used. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be consistently included for all integrated signals.

  • Calculate the purity using the formula provided in the "Principle of Purity Determination by qNMR" section.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve Analyte & IS in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Optimized Parameters (d1, ns, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integrate Analyte & IS Signals phase_base->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result Method_Selection start Start: Purity Analysis Requirement q1 Absolute Purity Value (traceable) Required? start->q1 q3 High Throughput Screening? q1->q3 No qnmr Use qNMR q1->qnmr Yes q2 Main Impurities Volatile? hplc Use HPLC-UV q2->hplc No gc Use GC-FID q2->gc Yes q3->q2 No hplc_or_gc Use HPLC or GC q3->hplc_or_gc Yes orthogonal Use qNMR for Reference Batch + HPLC/GC for Routine QC qnmr->orthogonal hplc->orthogonal gc->orthogonal

Sources

A Senior Application Scientist's Guide to Isomeric Purity Assessment of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts safety and efficacy. "Methyl 2-(2-methoxy-2-oxoethyl)benzoate," also known as dimethyl homophthalate, is a key structural motif whose substitution pattern is fundamental to its chemical reactivity and potential biological activity. This guide provides a comprehensive comparison of three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust assessment of its isomeric purity. We delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present comparative performance data to empower researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific analytical challenges.

The Criticality of Isomeric Purity

In pharmaceutical development, even subtle changes in molecular structure can lead to dramatic differences in pharmacology and toxicology. Positional isomers, compounds with the same molecular formula but different substituent positions on an aromatic ring, can exhibit distinct biological activities. Therefore, the unambiguous identification and quantification of the correct isomer and its potential impurities are mandated by regulatory bodies to ensure product consistency, safety, and efficacy.[1][2] The synthesis of a target molecule like this compound can inadvertently co-produce its positional isomers, making rigorous analytical control essential.[3]

The Analyte: this compound and its Positional Isomers

The target analyte, this compound (the ortho-isomer), has the chemical formula C₁₁H₁₂O₄.[4][5] During its synthesis, which may involve reactions like the esterification of homophthalic acid or palladium-catalyzed carbonylation, there is a potential for the formation of its meta- and para- positional isomers.

  • Target Analyte: this compound (CAS: 716-43-8)

  • Potential Isomeric Impurity 1: Methyl 3-(2-methoxy-2-oxoethyl)benzoate (meta-isomer)

  • Potential Isomeric Impurity 2: Methyl 4-(2-methoxy-2-oxoethyl)benzoate (para-isomer, CAS: 52787-14-1)

The objective of any analytical method is to selectively and accurately quantify the target ortho-isomer in the presence of these potential impurities and other process-related side products.

Comparative Guide to Analytical Methodologies

The selection of an analytical technique is governed by the specific requirement, whether it is for routine quality control (QC), impurity identification, or structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pharmaceutical purity analysis, offering high resolution, sensitivity, and quantitative accuracy.[6][7] For separating positional isomers of benzoate derivatives, a reversed-phase (RP-HPLC) method is typically the most effective approach.

  • Expertise & Causality: The separation mechanism in RP-HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. Although positional isomers have identical molecular weights and similar polarities, the subtle differences in their dipole moments and spatial arrangements lead to distinct retention times. The para-isomer, often being more symmetrical, may interact differently with the stationary phase compared to the less symmetrical ortho- and meta-isomers.

  • Trustworthiness: Method validation, including specificity, linearity, accuracy, and precision, ensures that the HPLC protocol is a self-validating system capable of producing reliable and reproducible results.[8][9] The use of a photodiode array (PDA) detector allows for peak purity analysis, confirming that a chromatographic peak corresponds to a single component.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[10] Benzoate esters are well-suited for GC analysis.[11][12]

  • Expertise & Causality: Separation in GC is based on the compound's boiling point and its interaction with the stationary phase. Positional isomers often have slightly different boiling points and polarities, enabling their separation on an appropriate capillary column (e.g., DB-5ms). The mass spectrometer then fragments the eluted molecules into a unique pattern (mass spectrum), which serves as a "fingerprint" for identification. The molecular ion peak confirms the molecular weight (208.21 g/mol ), while the fragmentation pattern helps distinguish between isomers.[13]

  • Trustworthiness: The specificity of GC-MS is exceptionally high. By using selected ion monitoring (SIM), the instrument can be set to detect only the specific mass fragments characteristic of the target isomers, drastically reducing background noise and enhancing sensitivity. This makes it an excellent tool for trace impurity identification.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for absolute structural elucidation.[15][16] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for the unambiguous differentiation of isomers without the need for reference standards of the impurities.[17][18]

  • Expertise & Causality: The protons on the benzene ring of the three positional isomers will have distinct chemical shifts and coupling patterns (multiplicity).

    • Ortho-isomer: Will show a complex multiplet pattern for the four adjacent aromatic protons.

    • Meta-isomer: Will exhibit four distinct aromatic signals, including a characteristic singlet.

    • Para-isomer: Will display a highly symmetric pattern, typically two doublets (an AA'BB' system).

  • Trustworthiness: Quantitative NMR (qNMR) can determine the purity of a sample by integrating the signals corresponding to the target analyte and comparing them to a certified internal standard of known concentration.[19] This provides a direct and highly accurate measure of purity without the need for a calibration curve specific to the impurities.

Workflow for Isomeric Purity Assessment

The following diagram illustrates a comprehensive workflow for assessing the isomeric purity of a new batch of this compound.

G cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Quality Control Sample New Synthesis Batch NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Confirmation GCMS GC-MS Analysis Sample->GCMS Impurity Profiling HPLC_Dev HPLC Method Development (for Routine QC) NMR->HPLC_Dev Inform on potential isomers to separate Report Certificate of Analysis (Purity Report) NMR->Report Confirmatory Data GCMS->HPLC_Dev Validation Method Validation (ICH) [Accuracy, Precision, Linearity] HPLC_Dev->Validation Routine_HPLC Routine HPLC Analysis Validation->Routine_HPLC Routine_HPLC->Report

Caption: General workflow for purity assessment.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for analysis. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: HPLC-UV Method for Quantification

This method is designed for the accurate quantification of this compound and its positional isomers.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Instrumentation: HPLC system with a PDA/UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Data Analysis: Calculate the area percentage of each peak. Purity is reported as the area of the main peak divided by the total area of all peaks. For higher accuracy, use the relative response factors if they are determined.[7]

Protocol 2: GC-MS Method for Identification and Quantification

This method is ideal for identifying unknown impurities and confirming the identity of known isomers.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of reference standards, if available.

Protocol 3: ¹H NMR for Structural Confirmation and Purity Estimation

This protocol provides unambiguous structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds (for quantitative purposes).

  • Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the distinct aromatic regions to determine the relative ratios of the ortho-, meta-, and para-isomers. The absence of signals corresponding to the meta- and para-isomers confirms isomeric purity.[19]

Quantitative Performance Comparison

The table below summarizes the expected performance characteristics of each validated method.

ParameterHPLC-UVGC-MS¹H NMR Spectroscopy
Primary Use Routine QC, QuantificationImpurity Identification, QuantificationStructural Elucidation, Purity Assay
Specificity High (with peak purity analysis)Very High (based on mass spectra)Absolute (based on unique chemical shifts)
LOD/LOQ ~0.01% / ~0.05%~0.005% / ~0.02%~0.1% / ~0.5%
Precision (%RSD) < 1.0%< 2.0%< 1.5% (with internal standard)
Accuracy High (with reference standards)High (with reference standards)Very High (primary ratio method)
Throughput HighMediumLow
Cost (Instrument) ModerateHighVery High

Choosing the Right Analytical Tool

The decision on which method to employ depends on the analytical goal. The following logic diagram can guide the selection process.

G Start What is the Analytical Goal? Goal1 Routine Purity Check (Known Impurities) Start->Goal1 Quantification Goal2 Identify an Unknown Peak Start->Goal2 Identification Goal3 Absolute Structural Confirmation Start->Goal3 Elucidation Method_HPLC Use Validated HPLC-UV Method Goal1->Method_HPLC Method_GCMS Use GC-MS Goal2->Method_GCMS Method_NMR Use ¹H and ¹³C NMR Goal3->Method_NMR Method_GCMS->Method_HPLC Develop HPLC method for routine monitoring

Caption: Decision tree for method selection.

Conclusion: An Integrated Approach to Purity Assessment

A robust assessment of the isomeric purity of "this compound" is best achieved through an integrated analytical strategy. NMR spectroscopy serves as the definitive tool for initial structural confirmation. GC-MS offers unparalleled capability for the identification of trace-level impurities. Once the impurity profile is understood, a validated, high-throughput HPLC method becomes the workhorse for routine quality control, ensuring that every batch meets the stringent purity requirements for pharmaceutical use. By understanding the principles and causality behind each technique, scientists can confidently develop and execute a self-validating analytical system that guarantees the quality and integrity of the final product.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. The quantification of compounds such as Methyl 2-(2-methoxy-2-oxoethyl)benzoate, a potentially important intermediate or impurity in various synthetic pathways, demands robust and reliable analytical methods. This guide provides an in-depth comparison of two common yet powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the analysis of this target analyte. Beyond a simple comparison, we will delve into the critical process of cross-validation, ensuring consistency and interchangeability between methods, a cornerstone of analytical lifecycle management as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The principles discussed herein are grounded in established validation methodologies to ensure that the described protocols are not just procedures, but self-validating systems that provide trustworthy and accurate results.

Chapter 1: The Analytical Challenge and Method Selection

This compound (C₁₁H₁₂O₄, Molar Mass: 208.21 g/mol ) is a diester with aromatic character.[5][6][7] Its structure, featuring a benzene ring, makes it an excellent candidate for UV-based detection methods. Its predicted boiling point and thermal stability also allow for analysis by gas chromatography. The choice between HPLC and GC often depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse of pharmaceutical analysis. It is ideal for non-volatile or thermally labile compounds and offers high resolution and sensitivity, particularly with UV detection for chromophore-containing molecules like our target.

  • Gas Chromatography (GC): This technique is preferred for volatile and thermally stable compounds. It can offer excellent separation efficiency and, with a Flame Ionization Detector (FID), provides a robust and universally responsive method for organic compounds.

This guide will present optimized protocols for both techniques and then detail the process of cross-validating them to ensure data comparability.

Chapter 2: Method 1 - Quantification by Reverse-Phase HPLC-UV

The rationale for this method is based on the compound's polarity and the presence of a UV-absorbing aromatic ring. Reverse-phase HPLC is a powerful technique for separating moderately polar organic compounds.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock standard with the mobile phase.

    • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters to be Assessed:

    • Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness, in accordance with ICH Q2(R1) guidelines.[1][2][3]

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep1 Weigh Reference Standard Prep2 Prepare Stock Solution (1000 µg/mL) Prep1->Prep2 Prep3 Serial Dilution for Working Standards Prep2->Prep3 HPLC_Inject Inject 10 µL into HPLC Prep3->HPLC_Inject Prep4 Dissolve & Filter Sample Prep4->HPLC_Inject HPLC_Sep C18 Column Separation (ACN:H2O, 1.0 mL/min) HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection at 240 nm HPLC_Sep->HPLC_Detect Data_Acq Acquire Chromatogram HPLC_Detect->Data_Acq Data_Cal Generate Calibration Curve Data_Acq->Data_Cal Data_Quant Quantify Analyte Data_Cal->Data_Quant GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC System cluster_data_gc Data Analysis GC_Prep1 Prepare Analyte & IS Stock Solutions GC_Prep2 Prepare Calibration Standards (Analyte + Constant IS) GC_Prep1->GC_Prep2 GC_Inject Inject 1 µL into GC GC_Prep2->GC_Inject GC_Prep3 Prepare Sample with IS GC_Prep3->GC_Inject GC_Sep DB-5 Column Separation (Temp. Program) GC_Inject->GC_Sep GC_Detect FID Detection GC_Sep->GC_Detect GC_Data_Acq Acquire Chromatogram GC_Detect->GC_Data_Acq GC_Data_Cal Generate Calibration Curve (Peak Area Ratio vs. Conc.) GC_Data_Acq->GC_Data_Cal GC_Data_Quant Quantify Analyte GC_Data_Cal->GC_Data_Quant CrossValidation_Logic cluster_analysis Parallel Analysis Start Select 6+ Samples (Low, Med, High Conc.) HPLC_Analysis Analyze Samples (n=3) using Validated HPLC-UV Method Start->HPLC_Analysis GC_Analysis Analyze Samples (n=3) using Validated GC-FID Method Start->GC_Analysis Calc_Mean Calculate Mean Concentration for each sample from both methods HPLC_Analysis->Calc_Mean GC_Analysis->Calc_Mean Stats_Eval Statistical Comparison Calculate % Difference for each sample pair ((HPLC - GC) / Mean) * 100 Calc_Mean->Stats_Eval Decision Compare % Difference to Acceptance Criterion (e.g., ≤15%) Stats_Eval->Decision Pass Methods are Equivalent Decision->Pass Pass Fail Investigate Discrepancy Decision->Fail Fail

Sources

A Researcher's Guide to the Synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate: A Comparative Analysis of Reaction Yields

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-(2-methoxy-2-oxoethyl)benzoate, also known as dimethyl homophthalate, is a valuable building block in the synthesis of various pharmaceutical and organic compounds. This guide provides an in-depth comparison of common synthetic routes to this diester, with a focus on reported reaction yields and the underlying chemical principles that govern their success.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the construction of complex molecular architectures. Its bifunctional nature, possessing two ester groups with different reactivity profiles, allows for selective chemical transformations, making it a versatile tool in organic synthesis. The efficiency of its preparation directly impacts the overall cost and timeline of multi-step synthetic campaigns. Therefore, a thorough understanding of the available synthetic methodologies and their associated yields is essential for any researcher working with this compound.

Comparative Analysis of Synthetic Methodologies

The primary and most direct route to this compound is the esterification of its corresponding dicarboxylic acid, homophthalic acid. Additionally, alternative pathways originating from different starting materials offer potential advantages in specific contexts.

Fischer-Speier Esterification of Homophthalic Acid

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This equilibrium-driven process is a cornerstone of organic synthesis due to its operational simplicity and the use of readily available reagents.[3]

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol in this case).[1] To drive the equilibrium towards the product side and maximize the yield, an excess of the alcohol (methanol) is often used as the solvent.[3] The removal of water as it is formed, for instance, through azeotropic distillation with a suitable solvent like toluene, is another effective strategy to favor ester formation.[2]

Reported Yields:

Experimental Protocol: Fischer-Speier Esterification of a Carboxylic Acid (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (e.g., benzoic acid, 10.05 g) in an excess of methanol (25 mL).[5]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (3 mL) to the cooled reaction mixture.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 1 to 5 hours.[4][5]

  • Work-up: After cooling, pour the reaction mixture into water (50 mL) and extract the product with an organic solvent like diethyl ether.[5]

  • Purification: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride), filter, and remove the solvent under reduced pressure to obtain the crude ester.[5] Further purification can be achieved by distillation.

Workflow Diagram:

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product homophthalic_acid Homophthalic Acid reflux Reflux homophthalic_acid->reflux methanol Methanol (excess) methanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux workup Aqueous Work-up reflux->workup Cooling purification Purification (Distillation) workup->purification Extraction product This compound purification->product

Caption: Fischer-Speier Esterification Workflow.

Synthesis from Homophthalic Anhydride

An alternative approach involves the methanolysis of homophthalic anhydride. This method first requires the preparation of the anhydride from homophthalic acid.

Reaction Scheme:

Step 1: Anhydride Formation

Step 2: Methanolysis

Step 3: Esterification of the remaining carboxylic acid

Causality Behind Experimental Choices:

The formation of the anhydride is typically achieved by heating the dicarboxylic acid with a dehydrating agent like acetic anhydride.[6] The subsequent ring-opening of the anhydride with methanol can proceed under milder conditions than the direct diesterification of the dicarboxylic acid. The final esterification of the remaining carboxylic acid group would then follow a standard Fischer-Speier protocol.

Reported Yields:

The preparation of homophthalic acid from indene has been reported with yields of 66-77% .[6] The subsequent conversion to the anhydride and then to the diester would have its own associated yields. A related synthesis of a substituted dimethyl ester from the corresponding dicarboxylic acid was reported with a 50% yield .[7]

Experimental Protocol: Preparation of Homophthalic Acid

  • Oxidation: A solution of potassium dichromate in water and concentrated sulfuric acid is prepared in a three-necked flask.[6]

  • Indene Addition: Technical grade indene is added dropwise to the warmed solution while maintaining the temperature at 65 ± 2°C.[6]

  • Reaction and Isolation: The mixture is stirred for 2 hours at the same temperature, then cooled to allow the homophthalic acid to precipitate.[6]

  • Purification: The crude acid is collected by filtration, washed, and can be further purified by recrystallization.[6]

Workflow Diagram:

Anhydride_Route cluster_precursor Precursor Synthesis cluster_anhydride_formation Anhydride Formation cluster_esterification Esterification cluster_product Product indene Indene oxidation Oxidation (K₂Cr₂O₇, H₂SO₄) indene->oxidation homophthalic_acid Homophthalic Acid oxidation->homophthalic_acid anhydride_synthesis Reaction with Acetic Anhydride homophthalic_acid->anhydride_synthesis homophthalic_anhydride Homophthalic Anhydride anhydride_synthesis->homophthalic_anhydride methanolysis Methanolysis & Esterification homophthalic_anhydride->methanolysis product This compound methanolysis->product

Caption: Synthesis via Homophthalic Anhydride.

Data Summary

Synthetic RouteStarting MaterialKey ReagentsReported YieldReference
Fischer-Speier EsterificationHomophthalic AcidMethanol, H₂SO₄~69% (estimated from analogous reaction)[4]
Synthesis from PrecursorIndeneK₂Cr₂O₇, H₂SO₄66-77% (for Homophthalic Acid)[6]
Substituted Diester SynthesisSubstituted Dicarboxylic Acid-50%[7]

Conclusion and Future Outlook

For the synthesis of this compound, the direct Fischer-Speier esterification of homophthalic acid stands out as the most straightforward approach. While a definitive yield for this specific transformation is not explicitly documented in the readily available literature, analogous reactions suggest that yields in the range of 60-70% are achievable with careful optimization of reaction conditions, particularly regarding the removal of water.

The alternative route via homophthalic anhydride introduces additional synthetic steps, and while the initial preparation of homophthalic acid is well-established with good yields, the overall efficiency of the multi-step process may be lower.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product. Further research into optimizing the Fischer-Speier esterification of homophthalic acid, perhaps utilizing modern techniques such as solid-supported acid catalysts or continuous flow reactors, could lead to improved yields and a more sustainable synthetic process.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Organic Syntheses, Coll. Vol. 3, p.448 (1955); Vol. 22, p.61 (1942).
  • Process for preparing homophthalate derivatives. (2005).
  • Bhakta, C., & Mukherjee, S. K. (1980). Convenient Preparation of Homophthalic Acids. Journal of the Indian Chemical Society, 57(5), 535-537.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Fischer Esterification: Preparation of methyl benzoate. (n.d.). Docsity.
  • Synthesis Of Methyl Benzoate Lab Report. (n.d.). Bartleby.
  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Process for the preparation of homophthalic acid. (1971).
  • vibzz lab. (2023, April 5).
  • Kumar, A., & Gross, R. A. (2000).
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.
  • Fischer Esterification: Preparation of methyl benzoate. (n.d.). Lab Reports Organic Chemistry | Docsity.
  • Li, X., Wang, Y., & Wang, X. (2010). Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue. Huagong Jixie, 37(4), 435-437.
  • Zhang, L., et al. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts.
  • Chen, J., et al. (2023).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • D'Alterio, M. C., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • Tominaga, K., Sasaki, Y., & Igarashi, M. (2002). Selective and high yield synthesis of dimethyl carbonate directly from carbon dioxide and methanol. Green Chemistry, 4(3), 266-269.
  • Shriner, R. L., & Knox, W. R. (1942). Homophthalic Acid and Anhydride. Organic Syntheses, 22, 61.
  • Wang, Y., et al. (2014). Synthesis of dimethyl carbonate from urea and methanol using polyphosphoric acid as catalyst. Journal of Industrial and Engineering Chemistry, 20(4), 1739-1743.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-(2-methoxy-2-oxoethyl)benzoate (CAS No. 716-43-8). As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds; it includes ensuring that all chemical waste is managed in a manner that protects ourselves, our colleagues, and the environment. This guide is built on the principles of risk assessment, regulatory compliance, and chemical causality to ensure every step is understood and executed with precision.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with specific risks that directly inform our handling and disposal strategy.[1] The primary hazards associated with this compound are its irritant properties.

GHS Hazard Classifications

Hazard Code Hazard Statement Implication for Disposal
H315 Causes skin irritation Direct contact with the skin must be avoided. Contaminated gloves and apparel require immediate and proper disposal.
H319 Causes serious eye irritation Eye protection is mandatory. Any potential for splashing during consolidation or transport must be mitigated.

| H335 | May cause respiratory irritation | Handling must occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors. |

Understanding these hazards is the foundation of a self-validating safety system. The procedures outlined below are designed specifically to mitigate these risks of irritation and exposure.

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management

Safe disposal begins with preparation. Adherence to correct PPE and readiness for spill contingencies are non-negotiable.

Mandatory Personal Protective Equipment (PPE)

Based on the known hazards, the following PPE is required at all times when handling this compound for disposal:

  • Hand Protection: Impervious gloves, such as nitrile gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Eye/Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as transferring large volumes, a face shield should be worn in addition to safety glasses.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities, a chemical-resistant apron may be advisable.

  • Respiratory Protection: All handling and consolidation of this chemical waste should be performed in a certified chemical fume hood to prevent respiratory tract irritation.[2][3]

Spill Response Protocol

Accidents can happen. A swift and correct response is critical to maintaining a safe environment.

For Minor Spills (Contained within a fume hood):

  • Restrict Access: Ensure no other personnel enter the immediate area.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2][4]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Major Spills (Outside of a fume hood or large volume):

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Alert: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[2] Provide them with the chemical name and an estimate of the spilled quantity.

  • Ventilate: If safe to do so without entering the contaminated area, ensure laboratory ventilation is maximized.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]

Waste Segregation and Chemical Incompatibility

The first step in proper disposal is meticulous segregation. Improperly mixed chemicals can lead to dangerous reactions.

  • Primary Waste Stream: Collect all waste containing this compound in a dedicated waste container. This includes pure unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads).

  • Avoid Incompatibles: This compound, like many esters, is incompatible with strong oxidizing agents and strong bases.[3][6][7] Co-mingling this waste with materials such as nitric acid, permanganates, or sodium hydroxide can lead to vigorous and potentially hazardous reactions. Store this waste stream separately from acidic and basic waste.

Containerization and Labeling

Proper containment is essential for safe storage and transport.

  • Select an Appropriate Container: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap. Ensure the container is in good condition, free from cracks or contamination.

  • Label Accurately: The importance of proper labeling cannot be overstated. Your institution's EHS department will provide specific guidelines, but all labels must include, at a minimum:

    • The full chemical name: "this compound"

    • CAS Number: "716-43-8"

    • The words "Hazardous Waste"

    • An accurate indication of the hazards (e.g., "Irritant")

    • Appropriate hazard pictograms (e.g., the GHS exclamation mark)

Final Disposal Pathway

All collected waste must be transferred to a licensed waste disposal entity.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and have secondary containment.

  • Handover: Follow your institution's protocol for hazardous waste pickup. This typically involves scheduling a collection with your EHS department.

  • Ultimate Disposal Method: The ultimate disposal will be handled by a licensed environmental services company. For this type of organic compound, the preferred method is high-temperature incineration in an approved hazardous waste facility.[5] This process ensures the complete destruction of the chemical, converting it to less harmful components like carbon dioxide and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) in Fume Hood start->ppe segregate Step 2: Segregate Waste Is it free of strong bases and oxidizing agents? ppe->segregate incompatible STOP! Consult EHS for guidance on mixed waste stream. segregate->incompatible  No   container Step 3: Place in Designated, Chemically-Resistant Waste Container segregate->container  Yes   label Step 4: Securely Cap and Label Container with: - Full Chemical Name & CAS - 'Hazardous Waste' text - Hazard Pictograms container->label store Step 5: Move to Satellite Accumulation Area with Secondary Containment label->store request Step 6: Request Pickup by Institutional EHS for Final Disposal via Incineration store->request end Disposal Complete request->end

Sources

Navigating the Safe Handling of Methyl 2-(2-methoxy-2-oxoethyl)benzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(2-methoxy-2-oxoethyl)benzoate (CAS No. 716-43-8), with a focus on personal protective equipment (PPE) and proper disposal protocols. Moving beyond a simple checklist, we will delve into the rationale behind these recommendations to empower you with the knowledge to work safely and effectively.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled.[1]

These classifications necessitate a stringent approach to personal protection to prevent accidental exposure.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, followed by a detailed explanation of the "why" behind each recommendation.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes and prevent serious irritation.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated spaces.To avoid inhalation of vapors which can cause respiratory tract irritation.
Body Protection Laboratory coat.To protect skin and clothing from accidental spills.
The Rationale Behind Your PPE Choices
  • Gloves: The choice of nitrile gloves is based on their general resistance to a wide range of chemicals. It is imperative to inspect gloves for any signs of degradation or perforation before each use. In the event of a splash, immediately remove the contaminated gloves and wash your hands thoroughly.

  • Eye and Face Protection: Given the risk of serious eye irritation, standard safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, such as transferring large volumes, chemical safety goggles offer a more complete seal around the eyes.

  • Respiratory Protection: The primary route of exposure to be controlled is inhalation. Working in a certified chemical fume hood is the most effective engineering control. If a fume hood is not available, ensure the workspace is well-ventilated. For situations involving the potential for significant aerosol generation or handling large quantities, a risk assessment should be conducted to determine if a respirator is required.

  • Protective Clothing: A standard laboratory coat is sufficient to protect against minor spills. Ensure it is fully buttoned to provide maximum coverage.

Procedural Guidance: Safe Handling and Emergency Protocols

Adherence to standard laboratory practices is your first line of defense. This includes washing hands thoroughly after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_assessment Assess Risks & Review SDS don_ppe Don PPE: - Gloves - Eye Protection - Lab Coat prep_assessment->don_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) don_ppe->prep_workspace handling_ops Perform Experimental Procedures prep_workspace->handling_ops spill_kit Ensure Spill Kit is Accessible doff_ppe Doff PPE Correctly handling_ops->doff_ppe decontaminate Decontaminate Work Area doff_ppe->decontaminate dispose_waste Dispose of Chemical Waste & Contaminated PPE (Follow Institutional Guidelines) decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for chemical waste. Disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

By integrating these safety protocols and maintaining a vigilant and informed approach, you can confidently and safely handle this compound in your research endeavors.

References

  • PubChem. This compound.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(2-methoxy-2-oxoethyl)benzoate
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Methyl 2-(2-methoxy-2-oxoethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.